molecular formula C11H12N4O6S2 B12373083 TETS-Methyl benzoate

TETS-Methyl benzoate

Cat. No.: B12373083
M. Wt: 360.4 g/mol
InChI Key: VXLTXXHXLYDVRH-UHFFFAOYSA-N
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Description

TETS-Methyl benzoate is a useful research compound. Its molecular formula is C11H12N4O6S2 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N4O6S2

Molecular Weight

360.4 g/mol

IUPAC Name

methyl 9,9,13,13-tetraoxo-9λ6,13λ6-dithia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadeca-2(7),3,5-triene-4-carboxylate

InChI

InChI=1S/C11H12N4O6S2/c1-21-11(16)8-2-3-9-10(4-8)15-7-13-5-12(23(15,19)20)6-14(9)22(13,17)18/h2-4H,5-7H2,1H3

InChI Key

VXLTXXHXLYDVRH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N3CN4CN(S3(=O)=O)CN2S4(=O)=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl benzoate (C₈H₈O₂) is an organic compound, specifically the methyl ester of benzoic acid. It presents as a colorless, oily liquid with a characteristic pleasant, fruity-floral odor reminiscent of the feijoa tree.[1][2][3] This aromatic ester is utilized in perfumery, as a solvent for cellulose esters and ethers, in synthetic resins, and as an attractant for insects like orchid bees.[1][4] In the context of drug development, understanding its physicochemical properties is crucial for its use as a solvent, a starting material in synthesis, or for characterizing related active pharmaceutical ingredients. This guide provides a comprehensive overview of the key physicochemical properties of methyl benzoate, detailed experimental protocols for its synthesis and property determination, and logical diagrams to illustrate experimental workflows.

Physicochemical Properties

The physical and chemical properties of methyl benzoate are well-documented and are summarized in the tables below for ease of reference.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₈H₈O₂
Molecular Weight 136.15 g/mol
Appearance Colorless, oily liquid
Odor Pleasant, fruity, floral
Melting Point -12.5 °C to -12 °C
Boiling Point 198-199.6 °C at 760 mmHg
Density 1.088 g/mL at 20 °C
Refractive Index (n_D) 1.516 at 20 °C
Solubility and Volatility
PropertyValueSource(s)
Solubility in Water Sparingly soluble (2.1 g/L at 20 °C)
Solubility in Organic Solvents Miscible with ethanol, ether, and methanol
Vapor Pressure <1 mmHg at 20 °C; 0.38 mmHg at 25 °C
Vapor Density 4.68 (vs air)
Flash Point 82-83 °C (Closed Cup)
log P (Octanol/Water) 2.1 - 2.2

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of methyl benzoate.

Infrared (IR) Spectroscopy

The IR spectrum of methyl benzoate exhibits characteristic absorption bands corresponding to its functional groups.

  • C=O Stretch (Ester): A strong, sharp peak is observed around 1715-1730 cm⁻¹, indicative of the carbonyl group.

  • C-O Stretch (Ester): Two distinct stretching vibrations for the C-O bond are typically found in the 1000-1300 cm⁻¹ region.

  • Aromatic C=C Stretch: Medium-strength bands for the benzene ring appear in the 1400-1600 cm⁻¹ range.

  • Aromatic C-H Stretch: These vibrations are observed above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Vibrations for the methyl group are found just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the hydrogen environments in the molecule.

  • -OCH₃ (Methyl group): A singlet appears around 3.9 ppm.

  • Aromatic Protons: The protons on the benzene ring appear in the region of 7.3-8.1 ppm. The protons ortho to the ester group are typically the most downfield (around 8.0 ppm) due to the electron-withdrawing effect of the carbonyl.

¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom.

  • -OCH₃ (Methyl carbon): ~52 ppm

  • Aromatic Carbons: ~128-133 ppm

  • C=O (Carbonyl carbon): ~167 ppm

  • Ipso-carbon (aromatic carbon attached to the ester): ~130 ppm

Experimental Protocols

Protocol 1: Synthesis of Methyl Benzoate via Fischer Esterification

This protocol describes the synthesis of methyl benzoate from benzoic acid and methanol using an acid catalyst, a classic example of Fischer esterification.

Materials:

  • Benzoic acid

  • Methanol (in excess)

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether or Dichloromethane (for extraction)

  • 5% Sodium bicarbonate (or sodium carbonate) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, heating mantle, distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine benzoic acid and an excess of methanol (e.g., 3-5 molar equivalents). Add a magnetic stir bar.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while cooling in an ice-water bath.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Add diethyl ether or dichloromethane to the separatory funnel to dissolve the product. Wash the organic layer sequentially with:

    • Water, to remove the bulk of the methanol and sulfuric acid.

    • 5% sodium bicarbonate solution, to neutralize any remaining sulfuric acid and unreacted benzoic acid (Note: vent the separatory funnel frequently to release CO₂ gas).

    • Saturated sodium chloride solution (brine), to help remove dissolved water from the organic layer.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the extraction solvent using a rotary evaporator.

  • Purification: The crude methyl benzoate can be purified by fractional distillation. Collect the fraction boiling at approximately 198-200 °C.

Protocol 2: Determination of Boiling Point

The boiling point is a key physical constant for identifying and assessing the purity of a liquid.

Materials:

  • Purified methyl benzoate

  • Distillation apparatus (distilling flask, condenser, receiving flask, thermometer)

  • Heating mantle

  • Boiling chips

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Place a small sample (a few mL) of the purified methyl benzoate and a few boiling chips into the distilling flask.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the recorded temperature is that of the vapor in equilibrium with the liquid.

  • Heating: Gently heat the flask using a heating mantle.

  • Observation: Observe the temperature as the liquid begins to boil and the vapor condenses in the condenser. The boiling point is the stable temperature at which the liquid and vapor are in equilibrium, observed during a steady distillation.

  • Recording: Record the temperature range over which the majority of the liquid distills. For a pure compound, this range should be narrow (1-2 °C). The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of methyl benzoate.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reactants Benzoic Acid + Methanol + H₂SO₄ (cat.) reflux Reflux (1-2h) reactants->reflux Heat extraction Extraction with Ether/CH₂Cl₂ reflux->extraction wash_h2o Wash with H₂O extraction->wash_h2o wash_nabicarb Wash with 5% NaHCO₃ wash_h2o->wash_nabicarb wash_brine Wash with Brine wash_nabicarb->wash_brine drying Dry with Na₂SO₄ wash_brine->drying evaporation Solvent Evaporation drying->evaporation distillation Fractional Distillation evaporation->distillation product Pure Methyl Benzoate distillation->product analysis Spectroscopy (IR, NMR) Boiling Point Det. product->analysis

Caption: Workflow for the synthesis, purification, and analysis of methyl benzoate.

logical_relationships cluster_properties Key Physical Properties cluster_states Physical States mb Methyl Benzoate mp Melting Point (-12.5 °C) mb->mp determines bp Boiling Point (199.6 °C) mb->bp determines vp Vapor Pressure (<1 mmHg @ 20°C) mb->vp influences bp->vp inversely related to intermolecular forces solid Solid liquid Liquid solid->liquid < Melting Point liquid->solid > Melting Point gas Gas liquid->gas > Boiling Point gas->liquid < Boiling Point

Caption: Relationship between physical states and key properties of methyl benzoate.

References

Methyl Benzoate: A Comprehensive Technical Guide to its CAS Number and Safety Data

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of Methyl Benzoate, focusing on its identification, physicochemical properties, and comprehensive safety data. It is intended for researchers, scientists, and professionals in drug development who handle this chemical.

Chemical Identification

Methyl benzoate is an organic compound, specifically the methyl ester of benzoic acid.[1] It is a colorless liquid with a pleasant, fruity odor, reminiscent of the feijoa tree.[1] While poorly soluble in water, it is miscible with most organic solvents.[1] Its primary uses are in perfumery and as a solvent.[1]

Table 1: Chemical Identifiers for Methyl Benzoate

IdentifierValue
CAS Number 93-58-3
EC Number 202-259-7
Chemical Formula C₆H₅COOCH₃
Molecular Weight 136.15 g/mol
Synonyms Methyl benzenecarboxylate, Benzoic acid methyl ester
InChI Key QPJVMBTYPHYUOC-UHFFFAOYSA-N
SMILES String COC(=O)c1ccccc1

Physicochemical Properties

The physical and chemical characteristics of methyl benzoate are crucial for its proper handling and use in experimental settings.

Table 2: Physicochemical Data for Methyl Benzoate

PropertyValue
Appearance Colorless, clear liquid
Melting Point -12 °C (lit.)
Boiling Point 198-199 °C (lit.)
Density 1.088 g/mL at 20 °C (lit.)
Solubility in Water 2.1 g/L at 20 °C
Vapor Pressure <1 mmHg at 20 °C
Vapor Density 4.68 (vs air)
Flash Point 77 °C (170.6 °F) - Pensky-Martens closed cup
Refractive Index n20/D 1.516 (lit.)

Safety and Hazard Information

Methyl benzoate is classified as harmful if swallowed and is suspected of damaging an unborn child. It is a combustible liquid.

Table 3: GHS Hazard and Precautionary Statements

ClassificationCodeStatement
Hazard Class Acute Tox. 4Acute toxicity (Oral), Category 4
Hazard Class Repr. 2Reproductive toxicity, Category 2
Hazard Statement H302Harmful if swallowed.
Hazard Statement H361dSuspected of damaging the unborn child.
Signal Word Warning
Precautionary Statement P202Do not handle until all safety precautions have been read and understood.
Precautionary Statement P264Wash skin thoroughly after handling.
Precautionary Statement P270Do not eat, drink or smoke when using this product.
Precautionary Statement P280Wear protective gloves/protective clothing/eye protection/face protection.
Precautionary Statement P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Precautionary Statement P308 + P313IF exposed or concerned: Get medical advice/ attention.
Precautionary Statement P405Store locked up.
Precautionary Statement P501Dispose of contents/container to an approved waste disposal plant.

Toxicity Data

  • LD50 Oral (Rat): 1177 mg/kg

Experimental and Safety Protocols

Strict adherence to safety protocols is mandatory when handling methyl benzoate.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Handle in a well-ventilated area or under a local exhaust system. Keep away from heat, sparks, open flames, and other ignition sources. Take measures to prevent the buildup of electrostatic charge. Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly closed. Store locked up. The recommended storage temperature is below +30°C.

  • Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.

A risk assessment should be conducted to determine the appropriate PPE.

  • Eye/Face Protection: Use safety glasses with side-shields or a face shield approved under standards such as EN 166 (EU) or NIOSH (US).

  • Skin Protection: Handle with impervious gloves that have been tested according to EN 374. Use proper glove removal technique. Wear protective work clothing.

  • Respiratory Protection: If ventilation is inadequate or for high concentrations, use a suitable respirator.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol task_start Handling Methyl Benzoate task_ppe Wear Mandatory PPE task_start->task_ppe ppe_eyes Safety Glasses / Face Shield task_ppe->ppe_eyes ppe_hands Impervious Gloves task_ppe->ppe_hands ppe_body Protective Clothing task_ppe->ppe_body task_end Proceed with Work ppe_eyes->task_end ppe_hands->task_end ppe_body->task_end First_Aid_Protocol cluster_first_aid First Aid Response to Exposure cluster_routes Exposure Route cluster_actions Immediate Action exposure Exposure Event ingestion Ingestion exposure->ingestion inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye action_ingestion Call POISON CENTER. Rinse mouth. Do NOT induce vomiting. ingestion->action_ingestion Follow Protocol action_inhalation Move to fresh air. Seek medical attention if symptoms persist. inhalation->action_inhalation Follow Protocol action_skin Remove contaminated clothing. Wash with plenty of water. skin->action_skin Follow Protocol action_eye Rinse with water for 15 mins. Remove contact lenses. Seek medical attention. eye->action_eye Follow Protocol

References

A Comprehensive Technical Guide to the Solubility of Methyl Benzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl benzoate (C₈H₈O₂), a benzoate ester formed from the condensation of benzoic acid and methanol, is a colorless, oily liquid with a characteristic fruity, medicinal odor.[1][2] It serves as a versatile compound in various industrial and research applications, including as a perfuming agent, a solvent for cellulose esters and ethers, and an intermediate in the synthesis of other chemicals.[3][4] A thorough understanding of its solubility in different organic solvents is paramount for its effective use in chemical synthesis, formulation development, and purification processes. This technical guide provides a detailed overview of the solubility of methyl benzoate in a range of common organic solvents, outlines a comprehensive experimental protocol for solubility determination, and presents a logical workflow for this process.

Physicochemical Properties of Methyl Benzoate

A foundational understanding of the physical and chemical properties of methyl benzoate is essential for interpreting its solubility behavior.

PropertyValueReference(s)
Molecular Formula C₈H₈O₂[1]
Molar Mass 136.15 g/mol
Appearance Colorless, oily liquid
Density 1.088 g/mL at 20 °C
Boiling Point 198-199 °C
Melting Point -12 °C
Vapor Pressure <1 mmHg at 20 °C
Flash Point 77 °C (closed cup)
Water Solubility Approx. 2.1 g/L at 20 °C

Solubility of Methyl Benzoate in Organic Solvents

SolventChemical FormulaPolaritySolubilityTemperature (°C)Reference(s)
Methanol CH₃OHPolar ProticMiscibleRoom Temperature
Ethanol C₂H₅OHPolar ProticMiscible / Soluble (60%, clear)Room Temperature
Diethyl Ether (C₂H₅)₂OPolar AproticMiscibleRoom Temperature
Acetone C₃H₆OPolar AproticSolubleNot Specified
Chloroform CHCl₃Polar AproticSolubleNot Specified
Carbon Tetrachloride CCl₄NonpolarSolubleNot Specified
Benzene C₆H₆NonpolarMiscibleNot Specified
Toluene C₇H₈NonpolarSolubleNot Specified-
Ethyl Acetate C₄H₈O₂Polar AproticSolubleNot Specified
Hexane C₆H₁₄NonpolarExcellent SolubilityNot Specified
Dimethyl Sulfoxide (DMSO) C₂H₆OSPolar AproticSolubleNot Specified
N,N-Dimethylformamide (DMF) C₃H₇NOPolar AproticSolubleNot Specified-

Note: "Miscible" indicates that the substances are soluble in each other in all proportions. The solubility in ethanol is described as "soluble 60%, clear (1mL/4ml)," which may imply that 1 mL of methyl benzoate dissolves in 4 mL of 60% ethanol to form a clear solution.

Experimental Protocol for Determining the Solubility of Methyl Benzoate

The following is a detailed methodology for the accurate determination of the solubility of methyl benzoate in an organic solvent using the equilibrium shake-flask method.

1. Materials and Equipment:

  • Methyl benzoate (high purity)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or sealed flasks

  • Thermostatically controlled orbital shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a UV detector (HPLC-UV)

  • Autosampler vials

2. Preparation of Standard Solutions:

  • Accurately prepare a stock solution of methyl benzoate in the chosen organic solvent at a known concentration (e.g., 10 mg/mL).

  • Perform serial dilutions of the stock solution to create a series of standard solutions with concentrations spanning the expected solubility range.

3. Experimental Procedure (Shake-Flask Method):

  • Add an excess amount of methyl benzoate to a series of scintillation vials or sealed flasks.

  • Pipette a known volume of the selected organic solvent into each vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). A preliminary study may be required to determine the optimal equilibration time.

  • After equilibration, cease agitation and allow the vials to rest at the constant temperature for several hours to permit the undissolved methyl benzoate to settle.

  • Carefully withdraw a sample from the supernatant of each vial using a syringe.

  • Immediately filter the sample through a syringe filter into an autosampler vial to remove any undissolved micro-droplets.

  • If necessary, dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

4. Quantitative Analysis (GC-FID or HPLC-UV):

  • Develop and validate an analytical method (either GC-FID or HPLC-UV) for the quantification of methyl benzoate. This includes establishing linearity, accuracy, and precision using the prepared standard solutions.

  • Analyze the prepared samples from the solubility experiment using the validated analytical method.

  • Construct a calibration curve by plotting the analytical signal (e.g., peak area) of the standard solutions against their known concentrations.

  • Determine the concentration of methyl benzoate in the experimental samples by interpolating their analytical signals on the calibration curve.

5. Calculation of Solubility:

  • Calculate the concentration of methyl benzoate in the original saturated solution, accounting for any dilutions made.

  • Express the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of methyl benzoate solubility.

experimental_workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis & Calculation prep Preparation of Standard Solutions equil Equilibration (Shake-Flask Method) sampling Sampling and Filtration equil->sampling Saturated Supernatant analysis Quantitative Analysis (GC or HPLC) sampling->analysis Filtered Sample calc Solubility Calculation analysis->calc Concentration Data stock Prepare Stock Solution standards Create Serial Dilutions stock->standards calibrate Generate Calibration Curve standards->calibrate add_excess Add Excess Methyl Benzoate add_solvent Add Solvent add_excess->add_solvent agitate Agitate at Constant Temp add_solvent->agitate settle Allow to Settle agitate->settle inject Inject Sample determine_conc Determine Concentration inject->determine_conc calibrate->determine_conc final_calc Calculate Solubility determine_conc->final_calc

Caption: Experimental workflow for determining the solubility of methyl benzoate.

Conclusion

This technical guide has provided a summary of the solubility of methyl benzoate in various organic solvents, highlighting its general miscibility and solubility in common polar and nonpolar media. While comprehensive quantitative data remains somewhat limited in publicly available literature, the provided information serves as a valuable resource for researchers and professionals. The detailed experimental protocol and workflow diagram offer a robust framework for the in-house determination of precise solubility data, which is crucial for optimizing processes in chemical synthesis, drug development, and formulation science. Further research to quantify the solubility of methyl benzoate across a wider range of solvents and temperatures would be a valuable contribution to the field.

References

An In-depth Technical Guide to the Synthesis and Characterization of TETS-Methyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of TETS-Methyl benzoate, a key hapten in the development of immunoassays for the detection of Tetramethylenedisulfotetramine (TETS), a potent neurotoxin. The information presented herein is compiled from the seminal work of Barnych B, et al., in their 2017 publication in Chemistry: A European Journal, titled "Development of Tetramethylenedisulfotetramine (TETS) Hapten Library: Synthesis, Electrophysiological Studies, and Immune Response in Rabbits."[1][2]

Introduction

Tetramethylenedisulfotetramine (TETS) is a highly toxic compound that acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor. Due to its high toxicity and potential for misuse, there is a critical need for rapid and sensitive detection methods. The development of immunoassays offers a promising approach, and the synthesis of haptens that mimic the structure of TETS is a crucial first step in the production of specific antibodies.[1][2] this compound (designated as compound 2j in the source literature) is one such hapten, designed to elicit an immune response for the generation of antibodies capable of recognizing TETS.[1]

Synthesis of this compound (Hapten 2j)

The synthesis of this compound involves a multi-step process, which is detailed in the experimental protocols below. The general synthetic strategy focuses on the construction of the core TETS analogue structure followed by the introduction of the methyl benzoate moiety, which serves as a linker for conjugation to a carrier protein.

Experimental Protocol: Synthesis of this compound (2j)

The synthesis of this compound (2j) is achieved through a carefully designed reaction sequence. The following protocol is adapted from the supplementary information of the aforementioned study by Barnych B, et al.

Materials:

  • Starting materials for the TETS analogue core (as described in the synthesis of related compounds in the source)

  • Methyl 4-(bromomethyl)benzoate

  • Appropriate solvents (e.g., N,N-Dimethylformamide - DMF)

  • Base (e.g., Sodium hydride - NaH)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Preparation of the TETS Analogue Precursor: The synthesis begins with the formation of a suitable TETS analogue containing a reactive hydroxyl group. The detailed synthesis of this precursor is beyond the scope of this guide but can be found in the primary literature.

  • Alkylation Reaction: To a solution of the TETS analogue precursor in a suitable solvent such as DMF, a base (e.g., sodium hydride) is added to deprotonate the hydroxyl group, forming an alkoxide.

  • Introduction of the Methyl Benzoate Moiety: Methyl 4-(bromomethyl)benzoate is then added to the reaction mixture. The alkoxide undergoes a nucleophilic substitution reaction with the benzylic bromide, displacing the bromide and forming an ether linkage. This step couples the methyl benzoate group to the TETS analogue core.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting materials.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is extracted. The this compound is then purified using column chromatography to yield the final product.

Synthesis Pathway Diagram

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction Conditions TETS_Analogue_Precursor TETS Analogue with -OH group Reaction_Step Alkylation TETS_Analogue_Precursor->Reaction_Step 1. Methyl_Benzoate_Reagent Methyl 4-(bromomethyl)benzoate Methyl_Benzoate_Reagent->Reaction_Step 2. Base Base (e.g., NaH) Base->Reaction_Step Solvent Solvent (e.g., DMF) Solvent->Reaction_Step Product This compound (Hapten 2j) Reaction_Step->Product Purification

Caption: Synthetic pathway for this compound (Hapten 2j).

Characterization of this compound

The structural identity and purity of the synthesized this compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data
ParameterValue
Compound Name This compound (Hapten 2j)
Chemical Formula C₁₄H₁₈N₄O₆S₂
Molecular Weight 418.45 g/mol
Yield Not explicitly stated in the available information, but the general synthetic approach is reported to provide good to excellent yields.
Purity Sufficient for subsequent conjugation to carrier proteins for antibody production.
Experimental Protocols for Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Sample Preparation: The purified this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired to confirm the presence of all expected protons and carbons in the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) are analyzed to elucidate the structure.

2. Mass Spectrometry (MS):

  • Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

  • Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight of the compound.

Characterization Workflow Diagram

Characterization_Workflow Start Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (e.g., HRMS) Start->MS Purity_Assessment Purity Assessment (e.g., HPLC) Start->Purity_Assessment Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis MS->Data_Analysis Purity_Assessment->Data_Analysis Structure_Confirmation Structural Confirmation Final_Product Characterized this compound Structure_Confirmation->Final_Product Data_Analysis->Structure_Confirmation

Caption: Workflow for the characterization of this compound.

Conclusion

The synthesis and characterization of this compound represent a significant step towards the development of sensitive and reliable immunoassays for the detection of TETS. The detailed protocols and characterization data provided in this guide, based on the work of Barnych B, et al., offer a valuable resource for researchers in the fields of toxicology, analytical chemistry, and drug development. The successful synthesis of this hapten enables the generation of specific antibodies, which are essential for creating diagnostic tools to mitigate the risks associated with TETS exposure.

References

"hydrolysis of methyl benzoate to benzoic acid"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Hydrolysis of Methyl Benzoate to Benzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

The hydrolysis of methyl benzoate to benzoic acid is a fundamental organic transformation, pivotal in various research and industrial applications, including drug synthesis and material science. This process, which involves the cleavage of the ester bond, can be effectively achieved under either acidic or basic conditions. This technical guide provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and quantitative data associated with both acid-catalyzed and base-catalyzed hydrolysis. Furthermore, it outlines standard procedures for the purification and characterization of the final product, benzoic acid.

Introduction

Methyl benzoate (C₆H₅COOCH₃) is an ester formed from the condensation of benzoic acid and methanol.[1][2] Its hydrolysis, the cleavage of the ester linkage by water, yields benzoic acid and methanol.[3] This reaction is a classic example of nucleophilic acyl substitution and can be catalyzed by either an acid or a base.[1] The choice between acid and base catalysis often depends on the substrate's sensitivity to acidic or basic conditions and the desired reaction kinetics. The base-promoted hydrolysis is irreversible and commonly known as saponification, while the acid-catalyzed reaction is a reversible equilibrium process.[4] Understanding the nuances of each pathway is critical for optimizing reaction yield and purity.

Reaction Mechanisms

The hydrolysis of methyl benzoate proceeds via different mechanisms depending on the catalytic conditions.

Acid-Catalyzed Hydrolysis

In the presence of a strong acid catalyst (e.g., H₂SO₄), the reaction is an equilibrium process. The mechanism involves the following key steps:

  • Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Water : A water molecule acts as a nucleophile, attacking the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

  • Proton Transfer : A proton is transferred from the oxonium ion to one of the oxygen atoms of the original ester group, creating a good leaving group (methanol).

  • Elimination of Methanol : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating methanol.

  • Deprotonation : The protonated carbonyl group of the resulting benzoic acid is deprotonated to regenerate the acid catalyst and yield the final product.

G cluster_acid Acid-Catalyzed Hydrolysis Mechanism MB Methyl Benzoate Protonated_MB Protonated Methyl Benzoate MB->Protonated_MB + H+ H_plus H+ Tetra_Intermediate1 Tetrahedral Intermediate Protonated_MB->Tetra_Intermediate1 + H₂O H2O H₂O Proton_Transfer Proton Transfer Intermediate Tetra_Intermediate1->Proton_Transfer Proton Transfer Protonated_BA Protonated Benzoic Acid Proton_Transfer->Protonated_BA - Methanol BA Benzoic Acid Protonated_BA->BA - H+ Methanol Methanol H_plus2 H+

Caption: Mechanism of acid-catalyzed hydrolysis of methyl benzoate.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is an irreversible process that goes to completion. The mechanism is as follows:

  • Nucleophilic Attack by Hydroxide : The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester.

  • Formation of Tetrahedral Intermediate : This attack results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.

  • Elimination of Alkoxide : The intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group.

  • Deprotonation (Acid-Base Reaction) : The methoxide ion is a strong base and deprotonates the newly formed benzoic acid to yield a benzoate salt and methanol. This final, irreversible acid-base step drives the reaction to completion.

  • Acidification : To obtain the final benzoic acid product, a strong acid (e.g., HCl, H₂SO₄) is added in a subsequent workup step to protonate the benzoate salt.

G cluster_base Base-Catalyzed Hydrolysis (Saponification) Mechanism MB Methyl Benzoate Tetra_Intermediate2 Tetrahedral Intermediate MB->Tetra_Intermediate2 + OH⁻ OH_minus OH⁻ Benzoic_Acid_Intermediate Benzoic Acid Tetra_Intermediate2->Benzoic_Acid_Intermediate - Methoxide Benzoate_Salt Benzoate Salt Benzoic_Acid_Intermediate->Benzoate_Salt + Methoxide Methoxide Methoxide (CH₃O⁻) Methanol Methanol Methoxide->Methanol Protonation from Acid Acid_Workup Acid Workup (H₃O⁺) BA Benzoic Acid Benzoate_Salt->BA Protonation

Caption: Mechanism of base-catalyzed hydrolysis of methyl benzoate.

Experimental Protocols

Detailed methodologies for both base-catalyzed and acid-catalyzed hydrolysis are presented below. These protocols are synthesized from established laboratory procedures.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol is adapted from procedures involving the reflux of methyl benzoate with sodium hydroxide.

Materials:

  • Methyl Benzoate

  • Sodium Hydroxide (NaOH)

  • Methanol (as co-solvent, optional)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.

Procedure:

  • Reaction Setup : In a round-bottom flask, combine methyl benzoate, a solution of sodium hydroxide in water (e.g., 2g NaOH in 30 cm³ water), and optionally a co-solvent like methanol (e.g., 20 cm³).

  • Reflux : Attach a reflux condenser and heat the mixture to boiling using a heating mantle. Maintain a gentle reflux for 30-60 minutes with continuous stirring. The reaction is complete when the ester layer disappears.

  • Cooling : After the reflux period, turn off the heat and allow the mixture to cool to room temperature.

  • Acidification : Transfer the cooled reaction mixture to a beaker placed in an ice-water bath. Slowly add concentrated HCl or H₂SO₄ with stirring until the solution is acidic (pH < 4). A white precipitate of benzoic acid will form.

  • Isolation : Collect the crude benzoic acid crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals on the filter paper with a small amount of ice-cold water to remove residual acid and inorganic salts.

  • Drying : Allow the crystals to dry on the filter by drawing air through them for several minutes. For complete drying, transfer the product to a watch glass and let it air-dry or place it in a desiccator.

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol is based on the Fischer esterification principle, driven in reverse.

Materials:

  • Methyl Benzoate

  • Aqueous Sulfuric Acid (e.g., 10% H₂SO₄) or Hydrochloric Acid

  • Deionized Water

  • Round-bottom flask, reflux condenser, heating mantle.

Procedure:

  • Reaction Setup : Place methyl benzoate and an excess of aqueous acid (e.g., 10% H₂SO₄) in a round-bottom flask.

  • Reflux : Attach a reflux condenser and heat the mixture to boiling. Reflux for 1-2 hours. The reaction is an equilibrium, so driving it to completion may require removal of methanol or using a large excess of water.

  • Cooling & Crystallization : After reflux, remove the heat source and allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize the crystallization of benzoic acid, which has low solubility in cold water.

  • Isolation and Purification : Isolate the crude product by vacuum filtration and purify via recrystallization as described in the purification section below.

Data Presentation

Quantitative data from hydrolysis experiments are crucial for comparison and optimization.

ParameterBase-Catalyzed HydrolysisAcid-Catalyzed HydrolysisReference
Catalyst NaOH, KOHH₂SO₄, HCl
Solvent Water, Water/MethanolWater
Temperature Reflux (~100 °C)Reflux (~100 °C)
Reaction Time 30 - 60 minutes1 - 2 hours
Typical Yield High (>90%)Moderate to High (variable)
Nature IrreversibleReversible Equilibrium

Table 1: Comparison of typical reaction conditions for the hydrolysis of methyl benzoate.

PropertyValueReference
Appearance White Crystalline Solid
Melting Point ~122 °C
IR Spectroscopy (cm⁻¹) ~3000 (broad, O-H stretch), ~1700 (C=O stretch)
UV-Vis λmax (acidic) ~230 nm, ~274 nm

Table 2: Key physical and spectroscopic data for product (benzoic acid) characterization.

Product Purification and Characterization

Purification of the crude benzoic acid is essential to remove unreacted starting materials and byproducts.

Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds like benzoic acid. The principle relies on the higher solubility of benzoic acid in hot water compared to cold water.

Protocol:

  • Dissolution : Transfer the crude benzoic acid to an Erlenmeyer flask. Add a minimal amount of hot deionized water to just dissolve the solid completely.

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization : Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation : Collect the purified crystals by vacuum filtration and wash with a small volume of ice-cold water.

  • Drying : Dry the pure benzoic acid crystals completely before characterization.

G cluster_workflow General Experimental & Purification Workflow Start Methyl Benzoate + Catalyst/Solvent Reflux Heat under Reflux Start->Reflux Cooling Cool to Room Temperature Reflux->Cooling Isolation_Step Isolation of Crude Product Cooling->Isolation_Step Acidification Acidification (for Base Hydrolysis) Isolation_Step->Acidification 1. Filtration1 Vacuum Filtration Isolation_Step->Filtration1 2. (for Acid Hydrolysis) Acidification->Filtration1 1. Crude_Product Crude Benzoic Acid Filtration1->Crude_Product Recrystallization Recrystallization from Hot Water Crude_Product->Recrystallization Hot_Filtration Hot Filtration (Optional) Recrystallization->Hot_Filtration Cooling2 Slow Cooling & Ice Bath Recrystallization->Cooling2 Hot_Filtration->Cooling2 Filtration2 Vacuum Filtration Cooling2->Filtration2 Pure_Product Pure Benzoic Acid Crystals Filtration2->Pure_Product Drying Drying Pure_Product->Drying Characterization Characterization (MP, IR, etc.) Drying->Characterization

Caption: Workflow for hydrolysis, isolation, and purification.

Characterization
  • Melting Point : A sharp melting point at around 122 °C indicates a high degree of purity. A broad or depressed melting point suggests the presence of impurities.

  • Infrared (IR) Spectroscopy : The IR spectrum of benzoic acid should show a characteristic broad absorption band around 2500-3300 cm⁻¹ due to the O-H stretch of the carboxylic acid dimer, and a strong C=O stretch at approximately 1700 cm⁻¹. The C-O stretch from the methyl benzoate starting material should be absent.

  • UV-Vis Spectrophotometry : Benzoic acid can be quantified and identified using UV-Vis spectrophotometry, with absorption maxima typically observed around 230 nm and 274 nm in an acidic mobile phase.

Conclusion

The hydrolysis of methyl benzoate to benzoic acid is a robust and well-understood reaction that can be tailored through the choice of acidic or basic catalysis. The base-catalyzed saponification route is generally preferred for its high, irreversible yields. Proper execution of the experimental protocol, particularly the purification by recrystallization, is paramount for obtaining a high-purity product. The characterization techniques outlined provide reliable methods for verifying the identity and purity of the synthesized benzoic acid, ensuring its suitability for subsequent applications in research and development.

References

Methodological & Application

Application Notes and Protocols: Methyl Benzoate as a Spectroscopic Solvent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl benzoate, an ester with the chemical formula C₈H₈O₂, is a versatile solvent with applications in various spectroscopic techniques. Its aromatic nature and moderate polarity make it a suitable medium for dissolving a range of organic compounds, facilitating their analysis through methods such as UV-Vis, fluorescence, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy. These application notes provide an overview of the spectroscopic properties of methyl benzoate and detailed protocols for its use as a solvent in research and drug development.

Spectroscopic Properties of Methyl Benzoate

Understanding the intrinsic spectroscopic characteristics of methyl benzoate is crucial for its effective use as a solvent to avoid interference with the analyte's signals.

Table 1: Key Spectroscopic Data for Methyl Benzoate

Spectroscopic TechniqueCharacteristic Peaks/PropertiesReference
UV-Vis Spectroscopy Maximum Absorption (in Alcohol): 227 nm[1]
Infrared (IR) Spectroscopy C=O Stretch (ester): ~1715-1730 cm⁻¹ (strong)[2]
C-O Stretch: ~1000-1300 cm⁻¹[2]
Aromatic C-H Stretch: ~3030 cm⁻¹[2]
¹H NMR Spectroscopy Aromatic Protons (multiplet): ~7.26-8.03 ppm[3]
Methyl Protons (singlet): ~3.89 ppm
¹³C NMR Spectroscopy Carbonyl Carbon: ~164 ppm
Aromatic Carbons: Multiple peaks
Methyl Carbon: ~53 ppm
Raman Spectroscopy Provides complementary vibrational information to IR.

Applications and Experimental Protocols

UV-Vis Spectroscopy

Methyl benzoate can be used as a solvent for UV-Vis analysis of organic compounds, particularly those with chromophores that absorb in regions where methyl benzoate is transparent (above ~250 nm).

Experimental Protocol: UV-Vis Analysis of an Analyte in Methyl Benzoate

  • Solvent Purity Check:

    • Record a baseline UV-Vis spectrum of the methyl benzoate to be used from 200-800 nm to ensure no interfering impurities are present in the analytical window of interest.

  • Sample Preparation:

    • Accurately weigh a known amount of the analyte.

    • Dissolve the analyte in a known volume of methyl benzoate to prepare a stock solution of known concentration.

    • Prepare a series of dilutions from the stock solution to create calibration standards.

  • Data Acquisition:

    • Use a quartz cuvette with a 1 cm path length.

    • Use methyl benzoate as the blank reference.

    • Record the absorbance spectra of the calibration standards and the unknown sample at the wavelength of maximum absorbance (λmax) of the analyte.

  • Data Analysis:

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of the unknown sample using the calibration curve.

Fluorescence Spectroscopy

Methyl benzoate can serve as a solvent in fluorescence spectroscopy, particularly in studies of molecular interactions and quenching phenomena.

Experimental Protocol: Fluorescence Quenching Study in Methyl Benzoate

  • Instrumentation Setup:

    • Set the excitation wavelength to the λmax of the fluorophore and record the emission spectrum.

    • Determine the wavelength of maximum emission.

  • Sample Preparation:

    • Prepare a stock solution of the fluorophore in methyl benzoate.

    • Prepare a series of solutions with a fixed concentration of the fluorophore and varying concentrations of the quencher in methyl benzoate.

  • Data Acquisition:

    • Record the fluorescence emission spectra for each sample.

  • Data Analysis:

    • Use the Stern-Volmer equation to analyze the quenching data:

      • F₀ / F = 1 + Ksv[Q]

      • Where F₀ and F are the fluorescence intensities in the absence and presence of the quencher, respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the quencher concentration.

    • Plot F₀ / F versus [Q] to determine Ksv from the slope.

Table 2: Example Fluorescence Quenching Data

Quencher Concentration (M)Fluorescence Intensity (a.u.)F₀ / F
0.0010001.00
0.018501.18
0.027201.39
0.036101.64
0.045201.92
0.054502.22
Infrared (IR) Spectroscopy

Methyl benzoate can be used as a solvent for IR analysis of soluble compounds. However, its own IR absorption bands must be considered and subtracted from the sample spectrum.

Experimental Protocol: IR Analysis of a Solute in Methyl Benzoate

  • Background Spectrum:

    • Record an IR spectrum of pure methyl benzoate in a liquid cell of known pathlength. This will serve as the background.

  • Sample Preparation:

    • Dissolve a known concentration of the analyte in methyl benzoate.

  • Data Acquisition:

    • Record the IR spectrum of the sample solution using the same liquid cell.

  • Data Processing:

    • Subtract the solvent spectrum from the sample spectrum to obtain the spectrum of the solute.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While deuterated solvents are standard for NMR to avoid large solvent signals, non-deuterated methyl benzoate can be used in specific applications, such as studying intermolecular interactions where the solvent peaks do not overlap with analyte signals of interest, or when using solvent suppression techniques. For routine analysis, the use of deuterated methyl benzoate would be necessary.

Experimental Protocol: NMR Sample Preparation with Methyl Benzoate

  • Solvent Selection:

    • For standard NMR, use deuterated methyl benzoate if available. If not, ensure the non-deuterated solvent signals do not overlap with crucial analyte signals.

  • Sample Preparation:

    • Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of methyl benzoate in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Add an internal standard (e.g., TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Data Acquisition:

    • Acquire the NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

    • If using non-deuterated methyl benzoate, apply a solvent suppression pulse sequence if necessary.

Visualizations

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Analyte Analyte Selection Dissolution Dissolution & Dilution Analyte->Dissolution Solvent Methyl Benzoate (Solvent) Solvent->Dissolution Spectrometer Spectrometer Setup Dissolution->Spectrometer Sample Introduction Measurement Spectral Measurement Spectrometer->Measurement Processing Data Processing (e.g., Baseline Correction, Solvent Subtraction) Measurement->Processing Interpretation Spectral Interpretation & Quantification Processing->Interpretation Report Report Interpretation->Report

Caption: General experimental workflow for spectroscopic analysis using methyl benzoate as a solvent.

Nitration_of_Methyl_Benzoate MB Methyl Benzoate Reaction Electrophilic Aromatic Substitution MB->Reaction Reagents HNO₃ / H₂SO₄ Reagents->Reaction Product Methyl 3-Nitrobenzoate Reaction->Product Spectroscopy Spectroscopic Monitoring (e.g., IR, NMR) Reaction->Spectroscopy Product->Spectroscopy

References

Application Notes and Protocols: Methyl Benzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl benzoate, a simple ester derived from benzoic acid and methanol, serves as a versatile and cost-effective building block in a multitude of organic transformations.[1][2] Its utility spans from being a precursor for more complex molecules to acting as a high-boiling point solvent.[1][3] This document provides detailed application notes and experimental protocols for several key reactions involving methyl benzoate, intended to be a valuable resource for professionals in research, and drug development.

Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate

The benzene ring of methyl benzoate can undergo electrophilic aromatic substitution. The ester group is a deactivating, meta-directing substituent.[4] A prominent example is the nitration to form methyl 3-nitrobenzoate, a precursor for various other substituted aromatic compounds. The reaction is typically carried out using a mixture of concentrated nitric and sulfuric acids.

Quantitative Data for Nitration of Methyl Benzoate
ParameterValueReference
Starting MaterialMethyl Benzoate (pure)
Nitrating AgentConcentrated HNO₃ / Concentrated H₂SO₄
Temperature5-15 °C
Reaction Time~1 hour for addition, 15 minutes stirring
Yield81-85%
Melting Point of Product74-76 °C (crude), 78 °C (recrystallized)
Experimental Protocol: Nitration of Methyl Benzoate

Materials:

  • Methyl benzoate (204 g, 1.5 moles)

  • Concentrated sulfuric acid (400 cc + 125 cc)

  • Concentrated nitric acid (125 cc, sp. gr. 1.42)

  • Cracked ice (1300 g)

  • Methyl alcohol (ice-cold, 200 cc + 100 cc)

  • 2 L round-bottomed flask with mechanical stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a 2 L round-bottomed flask equipped with a mechanical stirrer, cool 400 cc of concentrated sulfuric acid to 0 °C.

  • Add 204 g (1.5 moles) of pure methyl benzoate to the cooled sulfuric acid.

  • Maintain the temperature of the mixture between 0-10 °C using an ice bath.

  • Prepare the nitrating mixture by carefully adding 125 cc of concentrated nitric acid to 125 cc of concentrated sulfuric acid.

  • Gradually add the nitrating mixture to the methyl benzoate solution over approximately one hour, ensuring the reaction temperature is maintained between 5-15 °C with vigorous stirring.

  • After the addition is complete, continue stirring for an additional 15 minutes.

  • Pour the reaction mixture onto 1300 g of cracked ice.

  • The solid crude methyl m-nitrobenzoate will precipitate. Filter the solid using suction and wash it with water.

  • To purify, transfer the crude product to a flask and agitate it with 200 cc of ice-cold methyl alcohol to remove impurities.

  • Filter the mixture by suction and wash the solid with another 100 cc portion of cold methyl alcohol.

  • Dry the resulting almost colorless product. The expected yield is 220-230 g (81-85% of the theoretical amount).

  • For a highly pure product, recrystallize the ester from an equal weight of methyl alcohol.

Nitration of Methyl Benzoate Workflow

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start cool_h2so4 Cool H₂SO₄ start->cool_h2so4 add_mb Add Methyl Benzoate cool_h2so4->add_mb add_nitro Add Nitrating Mix (5-15°C) add_mb->add_nitro prep_nitro Prepare Nitrating Mix (HNO₃ + H₂SO₄) prep_nitro->add_nitro stir Stir for 15 min add_nitro->stir quench Pour onto Ice stir->quench filter_wash Filter & Wash with H₂O quench->filter_wash wash_meoh Wash with cold MeOH filter_wash->wash_meoh dry Dry Product wash_meoh->dry recrystallize Recrystallize (optional) dry->recrystallize end End dry->end recrystallize->end

Caption: Workflow for the nitration of methyl benzoate.

Nucleophilic Acyl Substitution: Grignard Reaction

Methyl benzoate readily reacts with Grignard reagents in a nucleophilic acyl substitution, followed by a nucleophilic addition to the resulting ketone intermediate. This two-step reaction with two equivalents of the Grignard reagent produces a tertiary alcohol. For example, the reaction of methyl benzoate with phenylmagnesium bromide yields triphenylmethanol.

Quantitative Data for Grignard Reaction of Methyl Benzoate
ParameterValueReference
Starting MaterialMethyl Benzoate (2.5 g)
Grignard ReagentPhenylmagnesium bromide
SolventAnhydrous Tetrahydrofuran (THF) (8 mL)
Reaction Time25 minutes reflux
Work-up10% Sulfuric acid and ice
ProductTriphenylmethanol
Experimental Protocol: Synthesis of Triphenylmethanol

Materials:

  • Methyl benzoate (2.5 g)

  • Anhydrous Tetrahydrofuran (THF) (8 mL)

  • Phenylmagnesium bromide (prepared in situ)

  • 10% Sulfuric acid (20 mL)

  • Ice (approx. 10 g)

  • Clean, dry glassware is essential as Grignard reagents are water-sensitive.

Procedure:

  • Prepare a solution of 2.5 g of methyl benzoate in 8 mL of anhydrous THF in a clean, dry 20-mL vial and cap it.

  • Prepare the phenylmagnesium bromide Grignard reagent in a separate round-bottom flask according to standard procedures.

  • Once the Grignard reagent is formed, cool the round-bottom flask in an ice-water bath for about 1 minute.

  • Slowly add the methyl benzoate solution drop-wise to the Grignard reagent over approximately two minutes.

  • After the addition, wait for two more minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Gently reflux the reaction mixture for 25 minutes.

  • Cool the reaction to room temperature.

  • In a 250-mL Erlenmeyer flask, prepare a mixture of 20 mL of 10% sulfuric acid and about 10 g of ice.

  • Transfer the cooled reaction mixture into the acid/ice mixture and swirl until the reaction subsides.

  • The product can then be isolated by extraction with an organic solvent, followed by washing, drying, and solvent evaporation.

Grignard Reaction of Methyl Benzoate: Logical Relationship

Grignard_Reaction MB Methyl Benzoate Tetrahedral1 Tetrahedral Intermediate MB->Tetrahedral1 Nucleophilic Acyl Substitution Grignard1 1st eq. PhMgBr Grignard1->Tetrahedral1 Ketone Benzophenone Tetrahedral1->Ketone Collapse Alkoxide Tertiary Alkoxide Ketone->Alkoxide Nucleophilic Addition Grignard2 2nd eq. PhMgBr Grignard2->Alkoxide Product Triphenylmethanol Alkoxide->Product Protonation AcidWorkup Acidic Work-up (H₃O⁺) AcidWorkup->Product

Caption: Logical steps in the Grignard reaction.

Reduction to Benzyl Alcohol

Methyl benzoate can be reduced to benzyl alcohol, a valuable fragrance ingredient and synthetic intermediate. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, other methods have been developed for this transformation. Catalytic hydrogenation offers a greener alternative.

Quantitative Data for Hydrogenation of Methyl Benzoate
CatalystTemperatureH₂ PressureTimeConversion of MBSelectivity to Benzyl AlcoholReference
Cu/ZnO/Al₂O₃433.2 K7 MPa10 h93.89%88%
Cu-Cu₂O-CeO₂---93.7%86.7%
Cu-Zn-Zr160 °C7 MPa10 h88.1%95.21%
Experimental Protocol: Bouveault-Blanc Reduction of Methyl Benzoate

An older but effective method for the reduction of esters is the Bouveault-Blanc reduction, which uses sodium metal in an alcohol solvent.

Materials:

  • Methyl benzoate

  • Sodium metal

  • Ethanol

  • THF (as solvent)

Procedure (Conceptual):

  • Dissolve methyl benzoate in a suitable solvent like THF.

  • Add sodium metal to the solution.

  • Slowly add ethanol to the reaction mixture. The reaction is highly exothermic and can be a fire hazard.

  • The reaction proceeds through single-electron transfers from sodium, followed by protonation from the alcohol.

  • After the reaction is complete, the resulting alkoxide is quenched with water, and the benzyl alcohol is isolated.

Bouveault-Blanc Reduction Signaling Pathway

Bouveault_Blanc MB Methyl Benzoate RadicalAnion Radical Anion MB->RadicalAnion Na1 Na• (1 e⁻) Na1->RadicalAnion SET Intermediate1 Hemiacetal Radical RadicalAnion->Intermediate1 EtOH1 Ethanol EtOH1->Intermediate1 Protonation Intermediate2 Hemiacetal Anion Intermediate1->Intermediate2 Na2 Na• (1 e⁻) Na2->Intermediate2 SET Aldehyde Benzaldehyde Intermediate2->Aldehyde Elimination of MeO⁻ RadicalAnion2 Benzaldehyde Radical Anion Aldehyde->RadicalAnion2 Na3 Na• (1 e⁻) Na3->RadicalAnion2 SET Intermediate3 Alkoxy Radical RadicalAnion2->Intermediate3 EtOH2 Ethanol EtOH2->Intermediate3 Protonation Alkoxide Benzyl Alkoxide Intermediate3->Alkoxide Na4 Na• (1 e⁻) Na4->Alkoxide SET Product Benzyl Alcohol Alkoxide->Product Workup Aqueous Work-up Workup->Product

Caption: Electron transfer pathway in Bouveault-Blanc reduction.

Transesterification

Methyl benzoate can be converted to other esters through transesterification. This equilibrium-driven reaction can be catalyzed by either acid or base. For instance, reacting methyl benzoate with ethanol in the presence of an acid catalyst yields ethyl benzoate and methanol.

Quantitative Data for Transesterification of Methyl Benzoate
AlcoholCatalystConditionsConversion/YieldReference
EthanolSulfuric acidExcess ethanol (solvent)-
n-ButanolNatural PhosphateSolvent-free, 1:5 ester/alcohol ratio77% (with pervaporation)
Experimental Protocol: Acid-Catalyzed Transesterification (Conceptual)

Materials:

  • Methyl benzoate

  • Ethanol (in large excess)

  • Concentrated sulfuric acid (catalytic amount)

Procedure:

  • Dissolve methyl benzoate in a large excess of ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture to allow the reaction to reach equilibrium. Using a large excess of ethanol shifts the equilibrium towards the formation of ethyl benzoate according to Le Chatelier's principle.

  • After cooling, the reaction mixture is worked up by neutralizing the acid catalyst and removing the excess ethanol and methanol by-product, followed by purification of the ethyl benzoate.

Other Applications

  • Solvent: Due to its high boiling point (199 °C) and good dissolving properties, methyl benzoate can be used as a solvent for various reactions and for cellulose esters and ethers, resins, and rubber.

  • Protecting Group: The benzoate group can be used as a protecting group for alcohols. It is stable to a range of conditions and can be removed by hydrolysis.

  • Acylation: Methyl benzoate can be used in Friedel-Crafts acylation reactions with activated aromatic compounds in the presence of a superacid like trifluoromethanesulfonic acid to produce benzophenone derivatives.

These notes and protocols highlight the broad applicability of methyl benzoate in organic synthesis, providing a foundation for its use in research and development. The choice of reaction conditions and work-up procedures will depend on the specific substrate and desired outcome.

References

Application Notes and Protocols: Methyl Benzoate as a Derivatizing Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry, particularly for chromatographic techniques like Gas Chromatography (GC), derivatization is a crucial step to enhance the volatility, thermal stability, and detectability of analytes. One of the most common and effective derivatization strategies for carboxylic acids is their conversion to methyl esters. This process, often involving the formation of methyl benzoate from benzoic acid or other fatty acid methyl esters (FAMEs) from their corresponding fatty acids, significantly improves chromatographic peak shape and sensitivity.[1] This document provides detailed application notes and experimental protocols for the use of methyl benzoate formation as a derivatization technique for the analysis of carboxylic acids.

Principle of Derivatization

The derivatization of carboxylic acids to their methyl esters, such as the formation of methyl benzoate from benzoic acid, is typically achieved through esterification. This reaction involves the condensation of a carboxylic acid with methanol in the presence of an acid catalyst.[2][3] The replacement of the polar carboxyl hydrogen with a nonpolar methyl group reduces intermolecular hydrogen bonding, thereby increasing the volatility of the compound and making it amenable to GC analysis.[4]

Applications

The formation of methyl esters is a widely employed derivatization technique with broad applications, including:

  • Pharmaceutical Analysis: Quantification of acidic drugs and their metabolites in biological matrices.[1]

  • Food Science: Analysis of fatty acid profiles in oils and fats for quality control and nutritional labeling.

  • Environmental Monitoring: Detection of acidic pollutants and biomarkers in environmental samples.

  • Clinical Diagnostics: Profiling of fatty acids in plasma and tissues for disease diagnosis and monitoring.

Data Presentation

The following tables summarize quantitative data related to the derivatization of carboxylic acids to their corresponding methyl esters.

Table 1: Reaction Conditions and Yields for Fatty Acid Methyl Ester (FAME) Preparation

Lipid ClassReagent/CatalystTemperature (°C)TimeYield (%)Reference
Triacylglycerols (TG)1.2% HCl in Methanol/Toluene10030 min>96
Phospholipids (PL)1.2% HCl in Methanol/Toluene100<15 min>96
Free Fatty Acids (FFA)1.2% HCl in Methanol/Toluene100<15 min>96
Sterol Esters (SE)1.2% HCl in Methanol/Toluene10090 min>96
General Fatty Acids12% w/w BCl3-Methanol605-10 minQuantitative
General Fatty Acids1 M KOH in 70% Ethanol (Saponification) followed by 10% BF3 in Methanol90 (saponification), 37 (methylation)1 h (saponification), 20 min (methylation)Good

Table 2: GC-MS Parameters for Analysis of Methyl Benzoate

ParameterValue
Gas Chromatograph (GC)
ColumnRxi-1ms or similar non-polar capillary column
Carrier GasHelium at a constant flow rate
Injection Volume1 µL
Injector Temperature250 °C
Oven ProgramStart at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range50-300 amu
Key Fragment Ions (m/z)136 (M+), 105 (base peak), 77

Experimental Protocols

Protocol 1: Derivatization of Benzoic Acid to Methyl Benzoate using BF3-Methanol

This protocol is suitable for the quantification of benzoic acid in various samples like plasma, food, and pharmaceutical formulations.

Materials:

  • Sample containing benzoic acid

  • Ethyl acetate or chloroform

  • Nitrogen gas

  • BF3-Methanol (14% w/v)

  • Saturated sodium bicarbonate solution

  • Hexane or ethyl acetate

  • Anhydrous sodium sulfate

  • GC-MS system

Procedure:

  • Extraction:

    • Perform a liquid-liquid extraction of the sample with an organic solvent such as ethyl acetate or chloroform.

    • Vortex the mixture vigorously and centrifuge to separate the layers.

    • Collect the organic layer and dry it under a gentle stream of nitrogen.

  • Derivatization:

    • Safety Note: Derivatization reagents can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment.

    • Reconstitute the dried extract in a suitable solvent.

    • Add an excess of BF3-Methanol reagent (e.g., 1 mL) to the dried extract.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Work-up:

    • After cooling, quench the reaction by adding a saturated sodium bicarbonate solution.

    • Extract the resulting methyl benzoate into a non-polar organic solvent like hexane or ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Analysis:

    • Inject 1 µL of the final organic extract into the GC-MS system.

    • Utilize the GC-MS parameters outlined in Table 2, optimizing as needed for the specific sample matrix.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) from Lipids using HCl-Methanol

This protocol is a convenient method for preparing FAMEs from various lipid classes for GC analysis.

Materials:

  • Lipid sample

  • Toluene

  • Methanol

  • Concentrated HCl (35%, w/w)

  • Hexane

  • Water

  • GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Procedure:

  • Reagent Preparation:

    • Prepare an 8% (w/v) solution of HCl in methanol/water (85:15, v/v) by diluting 9.7 mL of concentrated HCl with 41.5 mL of methanol.

  • Derivatization:

    • To the lipid sample, add 0.2 mL of toluene, 1.5 mL of methanol, and 0.3 mL of the 8% HCl solution sequentially. The final HCl concentration will be approximately 1.2% (w/v).

    • For a mild reaction, incubate the mixture at 45°C overnight (14 hours or longer).

    • For a rapid reaction, heat the mixture at 100°C for 1-1.5 hours.

  • Work-up:

    • After cooling to room temperature, add 1 mL of hexane and 1 mL of water for extraction of the FAMEs.

    • Vortex the mixture.

  • Analysis:

    • The hexane layer containing the FAMEs can be directly analyzed by GC.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_workup Work-up cluster_analysis Analysis Sample Sample Containing Carboxylic Acids Extraction Liquid-Liquid Extraction Sample->Extraction Drying Drying of Extract Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution Add_Reagent Addition of Methylating Agent (e.g., BF3-Methanol) Reconstitution->Add_Reagent Heating Heating (e.g., 60-70°C) Add_Reagent->Heating Quenching Quenching of Reaction Heating->Quenching Extraction_Product Extraction of Methyl Ester Quenching->Extraction_Product Drying_Final Drying of Final Extract Extraction_Product->Drying_Final GCMS_Analysis GC-MS Analysis Drying_Final->GCMS_Analysis

Caption: General experimental workflow for the derivatization of carboxylic acids to methyl esters for GC-MS analysis.

fischer_esterification cluster_reactants Reactants cluster_products Products Carboxylic_Acid R-COOH (Carboxylic Acid) Catalyst + H+ (Acid Catalyst) Methyl_Ester R-COOCH3 (Methyl Ester) Methanol CH3OH (Methanol) Catalyst->Methyl_Ester Water H2O (Water)

Caption: The reversible Fischer esterification reaction for the formation of methyl esters from carboxylic acids.

fragmentation_pathway Methyl_Benzoate Methyl Benzoate (m/z 136) Loss_Methoxy - •OCH3 (Loss of Methoxy Radical) Methyl_Benzoate->Loss_Methoxy Benzoyl_Cation Benzoyl Cation (m/z 105) Methyl_Benzoate->Benzoyl_Cation Loss_CO - CO (Loss of Carbon Monoxide) Benzoyl_Cation->Loss_CO Phenyl_Cation Phenyl Cation (m/z 77) Benzoyl_Cation->Phenyl_Cation

Caption: Electron ionization (EI) fragmentation pathway of methyl benzoate in a mass spectrometer.

References

Application Notes and Protocols for the Synthesis of Polymers Derived from Methyl Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl benzoate, an ester of benzoic acid and methanol, is a versatile organic compound widely utilized as a solvent and in the fragrance industry.[1][2][3] While not a conventional monomer for direct polymerization, its derivatives serve as valuable precursors for the synthesis of novel polymers. This document provides detailed application notes and protocols for the synthesis of poly(methyl benzoate) and its subsequent conversion to poly(benzoic acid), a linear polymer with a backbone of 1,4-phenylene linkages, each with a carboxyl group.[4]

The primary route to poly(methyl benzoate) involves the polycondensation of a halogenated derivative, specifically methyl 2,5-dichlorobenzoate.[4] This polymer can then be hydrolyzed to yield poly(benzoic acid), which in turn can be converted to poly(p-phenylene), a polymer with significant thermal stability and electrical conductivity, making it of interest in materials science and electronics.

These notes will detail the synthetic pathways, experimental procedures, and potential applications of these polymers, providing a comprehensive guide for researchers interested in this area of polymer chemistry.

I. Synthesis of Poly(methyl benzoate) via Polycondensation

The synthesis of poly(methyl benzoate) is achieved through the reductive polycondensation of methyl 2,5-dichlorobenzoate. This reaction is typically catalyzed by a nickel complex in the presence of a reducing agent.

Reaction Scheme:

G Monomer Methyl 2,5-dichlorobenzoate Catalyst NiBr2, Triphenylphosphine, Zn Monomer->Catalyst Polymer Poly(methyl benzoate) Catalyst->Polymer Polycondensation G Polymer1 Poly(methyl benzoate) Reagent Acid or Alkali Polymer1->Reagent Polymer2 Poly(benzoic acid) Reagent->Polymer2 Hydrolysis G cluster_0 Synthesis of Poly(methyl benzoate) cluster_1 Synthesis of Poly(benzoic acid) A Prepare Ni Catalyst B Add Methyl 2,5-dichlorobenzoate A->B C Polymerize at 80°C for 24h B->C D Precipitate in Methanol C->D E Wash and Dry Polymer D->E F Suspend Poly(methyl benzoate) E->F Proceed to Hydrolysis G Hydrolyze with NaOH F->G H Acidify with HCl G->H I Wash and Dry Polymer H->I

References

Application Notes and Protocols: Flow Chemistry for Methyl Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch methods for chemical synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and straightforward scalability.[1][2] The synthesis of methyl benzoate, a common fragrance ingredient, solvent, and precursor in the chemical industry, serves as an excellent model for demonstrating the benefits of flow chemistry in esterification reactions.[3][4] This document provides detailed application notes and protocols for the synthesis of methyl benzoate using continuous flow methodologies, summarizing key quantitative data and providing a replicable experimental workflow.

Advantages of Flow Chemistry for Esterification

The esterification of benzoic acid with methanol is a reversible reaction that is often catalyzed by a strong acid.[3] In a batch reactor, achieving high conversion can be challenging due to equilibrium limitations. Continuous flow reactors can overcome this by enabling precise control over reaction parameters such as temperature, pressure, and residence time, which can shift the equilibrium towards the product. Furthermore, the high surface-area-to-volume ratio in microreactors or packed bed reactors allows for efficient heating, leading to faster reaction rates and higher throughput.

Summary of Quantitative Data

The following tables summarize quantitative data from various studies on the flow synthesis of benzoate esters, providing a comparative overview of different approaches.

MethodCatalyst/ReagentReactor TypeTemperature (°C)Residence TimeProductivity/YieldReference
Alkylation of Benzoic AcidMethyl Iodide, DBUCapillary Reactor75-282 mg·h⁻¹
Alkylation of Benzoic AcidMethyl Iodide, DBULow Flow Reactor (LFR)80105 s6.82 g·h⁻¹
Mineral Acid Catalyzed EsterificationSulfuric Acid--ShortHigh Conversion
Microwave-Assisted Flow Esterificationp-Toluenesulfonic acidMicrowave Reactor140-160-Optimized for high conversion

Experimental Protocols

This section provides a detailed methodology for the continuous flow synthesis of methyl benzoate based on the principles of acid-catalyzed esterification.

Materials and Equipment
  • Reagents:

    • Benzoic Acid (Reagent Grade)

    • Methanol (Anhydrous)

    • Sulfuric Acid (Concentrated, as catalyst)

    • Sodium Bicarbonate (Saturated solution, for quenching)

    • Anhydrous Magnesium Sulfate (for drying)

    • Organic Solvent (e.g., Diethyl ether or Dichloromethane for extraction)

  • Equipment:

    • Two High-Pressure Liquid Chromatography (HPLC) pumps or syringe pumps

    • T-mixer

    • Packed bed reactor or heated coil reactor (e.g., PFA or stainless steel tubing)

    • Heating system (e.g., oil bath, heating mantle, or column heater)

    • Back-pressure regulator

    • Collection vessel

    • Standard laboratory glassware for workup (separatory funnel, round-bottom flask, etc.)

    • Rotary evaporator

Protocol: Acid-Catalyzed Continuous Esterification
  • Reagent Preparation:

    • Solution A (Benzoic Acid): Prepare a solution of benzoic acid in methanol. The concentration will depend on the desired throughput and solubility limits. A typical starting point is a 1 M solution.

    • Solution B (Catalyst): Prepare a solution of sulfuric acid in methanol. A catalytic amount is sufficient (e.g., 0.05 M to 0.1 M).

  • System Setup:

    • Connect the outlets of the two pumps to a T-mixer.

    • Connect the outlet of the T-mixer to the inlet of the heated reactor coil or packed bed.

    • Place the reactor in the heating system.

    • Connect the outlet of the reactor to the back-pressure regulator.

    • Place the outlet of the back-pressure regulator into a collection vessel.

  • Reaction Execution:

    • Set the desired temperature for the reactor (e.g., 100-150 °C). Higher temperatures generally lead to faster reaction rates.

    • Set the flow rates of the two pumps to achieve the desired residence time and stoichiometry. For a 1:1 molar ratio of the main reactants, if Solution A is 1 M benzoic acid and Solution B is 0.1 M sulfuric acid, the flow rates would typically be set to be equal.

    • The residence time (τ) is calculated as the reactor volume (V) divided by the total flow rate (F_total): τ = V / F_total. Adjust the flow rates to achieve a residence time that allows for high conversion (e.g., 5-20 minutes).

    • Set the back-pressure regulator to a pressure that ensures the solvents remain in the liquid phase at the operating temperature (e.g., 10-20 bar).

    • Start the pumps and allow the system to reach a steady state.

    • Collect the product stream.

  • Workup and Purification:

    • Cool the collected product mixture to room temperature.

    • Carefully neutralize the acidic catalyst by washing the mixture with a saturated sodium bicarbonate solution in a separatory funnel until effervescence ceases.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain crude methyl benzoate.

    • If necessary, purify the product further by distillation.

Process Workflow Diagram

The following diagram illustrates the experimental workflow for the continuous flow synthesis of methyl benzoate.

Flow_Synthesis_Methyl_Benzoate Experimental Workflow for Methyl Benzoate Synthesis cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_workup Downstream Processing reagentA Benzoic Acid in Methanol pumpA Pump A reagentA->pumpA reagentB Sulfuric Acid in Methanol pumpB Pump B reagentB->pumpB mixer T-Mixer pumpA->mixer pumpB->mixer reactor Heated Reactor (Coil or Packed Bed) mixer->reactor bpr Back-Pressure Regulator reactor->bpr collection Product Collection bpr->collection workup Quench & Extraction collection->workup purification Drying & Solvent Removal workup->purification product Pure Methyl Benzoate purification->product

Caption: Workflow for continuous synthesis of methyl benzoate.

Conclusion

The application of flow chemistry to the synthesis of methyl benzoate demonstrates a robust and efficient alternative to traditional batch processing. The precise control over reaction parameters allows for optimization of yield and throughput, while the continuous nature of the process lends itself to automated and scalable production. The protocols and data presented herein provide a solid foundation for researchers and professionals looking to implement continuous flow methodologies in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Methyl Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of methyl benzoate synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of methyl benzoate, particularly via Fischer-Speier esterification.

Issue 1: Low or No Yield of Methyl Benzoate

  • Question: I performed the Fischer-Speier esterification of benzoic acid and methanol, but my final yield is very low. What are the possible causes and how can I improve it?

  • Answer: A low yield in Fischer-Speier esterification is a common issue that can stem from several factors. The reaction is an equilibrium process, meaning it is reversible.[1] To achieve a high yield, the equilibrium must be shifted towards the formation of the product, methyl benzoate.[2]

    Here are the primary causes and troubleshooting steps:

    • Incomplete Reaction (Equilibrium Not Shifted):

      • Cause: The reaction may not have proceeded sufficiently towards the product side.

      • Solution: According to Le Chatelier's Principle, the equilibrium can be shifted to the right in a few ways.[2] One common and effective method is to use an excess of one of the reactants.[1] Since methanol is often more cost-effective and easier to remove than benzoic acid, it is typically used in excess.[1] Another strategy is the removal of water as it is formed, which can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

    • Loss of Product During Workup and Purification:

      • Cause: Significant amounts of methyl benzoate can be lost during the extraction and washing steps. Emulsion formation during liquid-liquid extraction can make layer separation difficult, leading to product loss.

      • Solution: Ensure complete separation of the organic and aqueous layers. If an emulsion forms, allow the mixture to stand for a longer period or add a small amount of brine to help break the emulsion. Perform extractions multiple times (e.g., three times) to ensure all the product is recovered from the aqueous layer.

    • Insufficient Reaction Time or Temperature:

      • Cause: The reaction may not have reached equilibrium due to insufficient reflux time or a reaction temperature that is too low.

      • Solution: Ensure the reaction mixture is refluxed for an adequate amount of time, typically one to four hours. The reaction temperature should be maintained at the boiling point of the solvent (methanol).

    • Catalyst Issues:

      • Cause: The acid catalyst (commonly concentrated sulfuric acid) may be old, contaminated, or used in an insufficient amount.

      • Solution: Use a fresh, concentrated acid catalyst. Ensure the correct catalytic amount is added to the reaction mixture.

Issue 2: Purity of the Final Product is Low

  • Question: My final product is not pure, and I suspect it contains unreacted benzoic acid. How can I confirm this and purify my product?

  • Answer: Contamination with unreacted benzoic acid is a frequent issue.

    • Confirmation: Unreacted benzoic acid can be detected by washing the organic layer with a sodium bicarbonate solution. The bicarbonate will react with the acidic benzoic acid to form sodium benzoate, which is soluble in the aqueous layer. Acidifying this aqueous layer with a strong acid like HCl will cause the benzoic acid to precipitate out, confirming its presence.

    • Purification:

      • Washing: During the workup, wash the organic layer (containing the methyl benzoate) thoroughly with a 5% or 10% sodium bicarbonate solution. This will remove any unreacted benzoic acid. Repeat the washing until no more gas (CO2) evolves.

      • Drying: After washing, dry the organic layer with an anhydrous drying agent like magnesium sulfate or anhydrous potassium carbonate to remove any residual water.

      • Distillation: The final purification step is distillation. Since methyl benzoate has a high boiling point (199°C), distillation effectively separates it from lower-boiling impurities. It is advisable to use an air condenser instead of a water-cooled one to prevent cracking due to the high temperature.

Frequently Asked Questions (FAQs)

  • Q1: Why is an acid catalyst, like concentrated sulfuric acid, necessary for Fischer esterification?

    • A1: The acid catalyst is crucial because it protonates the carbonyl oxygen of the benzoic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol. Without the catalyst, the reaction would be extremely slow.

  • Q2: What is the role of the sodium bicarbonate wash in the workup procedure?

    • A2: The sodium bicarbonate wash serves two main purposes. Firstly, it neutralizes the strong acid catalyst (e.g., sulfuric acid). Secondly, it reacts with any unreacted benzoic acid, converting it into water-soluble sodium benzoate, which can then be easily separated from the methyl benzoate in the organic layer.

  • Q3: Can I use a different catalyst besides sulfuric acid?

    • A3: Yes, other acid catalysts can be used, such as p-toluenesulfonic acid. Solid acid catalysts, like certain zeolites or metal oxides (e.g., Zr/Ti solid acids), are also being explored as they are recoverable and can be reused, making the process more environmentally friendly.

  • Q4: What are the main side reactions to be aware of?

    • A4: For the Fischer esterification of benzoic acid with methanol, there are generally no significant side reactions under typical laboratory conditions. However, at higher temperatures or with certain impurities, side reactions like the formation of dimethyl ether from methanol or sulfonation of the aromatic ring by sulfuric acid could theoretically occur, but these are not commonly observed.

  • Q5: Are there alternative, greener methods for methyl benzoate synthesis?

    • A5: Yes, research is ongoing into more environmentally friendly methods. One approach is the use of solid acid catalysts which are reusable and reduce waste. Another is the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. Enzymatic synthesis using lipases is also a promising green alternative, offering high selectivity under mild reaction conditions.

Data Presentation

Table 1: Reactant Quantities and Yields from Various Protocols

Benzoic AcidMethanolCatalystReflux TimeReported YieldReference
0.61 g2 mL0.15 mL conc. H₂SO₄1 hourNot specified
24.4 g (0.2 mol)70 mL7 mL conc. H₂SO₄1 hour20 g (73.5%)
4.0 g10 mLconc. H₂SO₄Not specifiedNot specified
10.008 gNot specifiedAcidic conditions1 hourNot specified
3.6 gExcessH₂SO₄Not specified1.4 g (34.8%)
10 mmol (1.36 g)70 mmol (3.5 mL)1-2 mL conc. H₂SO₄1-8 hours~95%

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Heating MethodCatalystTemperatureReaction TimeBenzoic Acid ConversionMethyl Benzoate SelectivityReference
ConventionalH₂SO₄70 °CNot specified88%74%
MicrowaveH₂SO₄70 °C10 minutes99.99%86%
MicrowaveHβ zeolite70 °CNot specified83%50%

Experimental Protocols & Visualizations

Standard Fischer-Speier Esterification Protocol

This protocol is a synthesis of common laboratory procedures for the preparation of methyl benzoate.

  • Reaction Setup:

    • In a round-bottom flask, combine benzoic acid, an excess of methanol, and a catalytic amount of concentrated sulfuric acid.

    • Add boiling chips and attach a reflux condenser.

  • Reflux:

    • Heat the mixture to a gentle reflux and maintain for 1-4 hours.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add an organic solvent (e.g., diethyl ether or methylene chloride) and water. Shake and separate the layers.

    • Wash the organic layer sequentially with water, a 5-10% sodium bicarbonate solution (venting frequently), and finally with brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

    • Filter to remove the drying agent and remove the solvent using a rotary evaporator.

  • Purification:

    • Purify the crude methyl benzoate by distillation. Collect the fraction boiling around 199°C.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification reactants 1. Combine Reactants (Benzoic Acid, Methanol, H₂SO₄) reflux 2. Reflux (1-4 hours) reactants->reflux cool 3. Cool to RT reflux->cool extract 4. Liquid-Liquid Extraction cool->extract wash 5. Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry 6. Dry Organic Layer wash->dry evaporate 7. Solvent Evaporation dry->evaporate distill 8. Distillation evaporate->distill product product distill->product Pure Methyl Benzoate

Figure 1: Experimental workflow for methyl benzoate synthesis.
Troubleshooting Low Yield

The following flowchart provides a logical approach to diagnosing and resolving low yield issues.

Troubleshooting_Yield cluster_reaction_solutions Reaction Completion Solutions cluster_workup_solutions Workup Loss Solutions cluster_conditions_solutions Reaction Condition Solutions start Low Yield of Methyl Benzoate check_reaction Was the reaction driven to completion? start->check_reaction check_workup Was product lost during workup? start->check_workup check_conditions Were reaction conditions optimal? start->check_conditions increase_reactant Use excess methanol check_reaction->increase_reactant No remove_water Remove water (e.g., Dean-Stark) check_reaction->remove_water No improve_extraction Improve extraction technique check_workup->improve_extraction Yes verify_time Ensure sufficient reflux time (1-4h) check_conditions->verify_time No verify_temp Maintain correct reflux temperature check_conditions->verify_temp No verify_catalyst Use fresh, adequate catalyst check_conditions->verify_catalyst No end_point Improved Yield increase_reactant->end_point remove_water->end_point check_emulsion Break emulsions with brine improve_extraction->check_emulsion multiple_extractions Perform multiple extractions improve_extraction->multiple_extractions improve_extraction->end_point verify_time->end_point

Figure 2: Troubleshooting flowchart for low methyl benzoate yield.

References

Technical Support Center: Purification of Methyl benzoate by Distillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of methyl benzoate by distillation.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Distillate Collected - Inadequate heating of the distillation flask.- Leak in the distillation apparatus.- Thermometer bulb placed incorrectly.- Ensure the heating mantle is set to a temperature sufficiently above the boiling point of methyl benzoate.- Check all joints and connections for a proper seal. Use vacuum grease if necessary for vacuum distillation.- Position the top of the thermometer bulb level with the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.
Bumping or Violent Boiling - Absence of boiling chips or a stir bar.- Heating too rapidly.- Add a few boiling chips or a magnetic stir bar to the distillation flask before heating.- Heat the flask gradually to maintain a controlled and steady boil.
Cloudy Distillate - Presence of water in the crude methyl benzoate.- Condenser is too cold, causing solidification if impurities are present.- Ensure the crude methyl benzoate is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation.- For high-boiling point liquids like methyl benzoate, an air condenser is recommended over a water-cooled condenser to prevent cracking and potential solidification of the distillate.[1]
Distillate has a Sharp, Acidic Odor - Incomplete removal of the acid catalyst (e.g., sulfuric acid) or unreacted benzoic acid.- Before distillation, thoroughly wash the crude product with a sodium bicarbonate solution to neutralize and remove any residual acids.[1][2][3] Test the aqueous layer to ensure it is basic.[2]
Distillation Temperature is Significantly Higher or Lower than Expected - Inaccurate pressure reading during vacuum distillation.- Presence of significant impurities.- Calibrate or check the pressure gauge.- A lower boiling point may indicate the presence of volatile impurities like methanol or the solvent used for extraction (e.g., dichloromethane). A higher boiling point could suggest less volatile impurities. Collect fractions and analyze for purity.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of methyl benzoate?

A1: The boiling point of methyl benzoate is approximately 198-200 °C at atmospheric pressure (760 mmHg). Under vacuum, the boiling point is reduced. For example, at 50 mmHg, the boiling point is 112-113 °C.

Q2: Why is an air condenser recommended for the distillation of methyl benzoate?

A2: Due to the high boiling point of methyl benzoate (around 199 °C), using a water-cooled condenser can create a large temperature differential, which may cause the glass to crack. An air condenser provides sufficient cooling to condense the vapor without this risk.

Q3: How can I remove unreacted benzoic acid and the sulfuric acid catalyst before distillation?

A3: Unreacted benzoic acid and the sulfuric acid catalyst can be removed by washing the crude methyl benzoate with an aqueous solution of sodium bicarbonate. This converts the acids into their respective sodium salts, which are soluble in the aqueous layer and can be separated using a separatory funnel. It is important to vent the separatory funnel frequently as carbon dioxide gas is evolved during the neutralization of the acid.

Q4: What are the common impurities in crude methyl benzoate synthesized by Fischer esterification?

A4: Common impurities include unreacted starting materials such as benzoic acid and methanol, the acid catalyst (typically sulfuric acid), and water, which is a byproduct of the reaction.

Q5: Is vacuum distillation necessary for purifying methyl benzoate?

A5: While simple distillation at atmospheric pressure is feasible, vacuum distillation is a valuable technique for purifying methyl benzoate. It lowers the boiling point, which can prevent the degradation of the compound and is more energy-efficient. Some procedures utilize vacuum to remove residual methanol before the final distillation of the product.

Data Presentation

Table 1: Physical Properties and Boiling Points of Methyl Benzoate and Related Substances

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point at 760 mmHg (°C)Boiling Point at Reduced Pressure (°C @ mmHg)
Methyl Benzoate C₈H₈O₂136.15198-200112-113 @ 50
Benzoic AcidC₇H₆O₂122.12249133 @ 10
MethanolCH₄O32.0464.7-
DichloromethaneCH₂Cl₂84.9339.6-
WaterH₂O18.02100-

Experimental Protocol: Purification of Methyl Benzoate by Distillation

This protocol outlines the purification of crude methyl benzoate synthesized via Fischer esterification.

1. Work-up and Neutralization:

  • After the initial reaction, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel. If a solvent like dichloromethane or ether was used for extraction, add it to the funnel.

  • Wash the organic layer sequentially with:

    • Water, to remove the majority of the unreacted methanol and sulfuric acid.

    • A saturated solution of sodium bicarbonate, to neutralize any remaining benzoic acid and sulfuric acid. Continue washing until no more CO₂ evolution is observed.

    • A saturated sodium chloride solution (brine), to aid in the separation of the organic and aqueous layers and to remove dissolved water.

  • Separate the organic layer containing the methyl benzoate.

2. Drying:

  • Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate or potassium carbonate.

  • Filter the drying agent by gravity filtration to obtain the clear, crude methyl benzoate solution.

3. Solvent Removal (if applicable):

  • If a low-boiling solvent was used for extraction, remove it using a simple distillation or a rotary evaporator.

4. Distillation of Methyl Benzoate:

  • Transfer the crude methyl benzoate into a round-bottom flask.

  • Set up a simple distillation apparatus using an air condenser.

  • Add boiling chips or a magnetic stir bar.

  • Heat the flask gently.

  • Collect the fraction that distills at the expected boiling point of methyl benzoate (approximately 198-200 °C at atmospheric pressure). A forerun of lower-boiling impurities may be collected and discarded.

Visualizations

TroubleshootingWorkflow cluster_start Start: Distillation Issue cluster_problems Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Identify Distillation Problem low_yield Low or No Distillate start->low_yield bumping Bumping / Violent Boiling start->bumping cloudy Cloudy Distillate start->cloudy bad_smell Acidic Odor in Distillate start->bad_smell heating_issue Inadequate Heating / Leak low_yield->heating_issue is caused by no_chips No Boiling Chips bumping->no_chips is caused by water_present Water Contamination cloudy->water_present is caused by acid_impurity Acid Impurity bad_smell->acid_impurity is caused by check_setup Check Heating & Seal heating_issue->check_setup is resolved by add_chips Add Boiling Chips no_chips->add_chips is resolved by dry_product Dry Crude Product water_present->dry_product is resolved by neutralize Neutralize with Bicarbonate acid_impurity->neutralize is resolved by

Caption: Troubleshooting workflow for methyl benzoate distillation.

References

Technical Support Center: Nitration of Methyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the nitration of methyl benzoate.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of methyl m-nitrobenzoate 1. Incomplete reaction: Reaction time was too short or the temperature was too low. 2. Hydrolysis of the ester: Presence of excess water or elevated temperatures can lead to the formation of m-nitrobenzoic acid.[1] 3. Loss of product during workup: Product may be lost during filtration or washing steps.1. Incomplete reaction: Allow the reaction to stand at room temperature for the recommended time (e.g., 15 minutes) after the initial cooling period to ensure completion.[2][3] 2. Hydrolysis of the ester: Use concentrated acids to minimize water content.[1][4] Maintain strict temperature control, ideally between 0-15°C, during the addition of the nitrating mixture. 3. Loss of product during workup: Ensure the product has fully precipitated before filtration. Wash the crude product with ice-cold water and ice-cold methanol to minimize its solubility and thus loss.
Formation of an oily product instead of a solid 1. Presence of impurities: This can be due to side products like dinitrated compounds or unreacted methyl benzoate. 2. Insufficient cooling during precipitation: If the reaction mixture is not poured onto a sufficient amount of ice, the product may not solidify properly.1. Presence of impurities: Purify the crude product by recrystallization from methanol or an ethanol/water mixture. 2. Insufficient cooling during precipitation: Pour the reaction mixture slowly onto a generous amount of crushed ice with constant stirring to ensure rapid cooling and solidification.
Product melting point is low and has a broad range Presence of impurities: The most common impurities are the ortho and para isomers of methyl nitrobenzoate, dinitrated products, and m-nitrobenzoic acid from hydrolysis. A lower, broader melting point is indicative of an impure sample.Purify the product by recrystallization. Washing the crude product with ice-cold methanol can help remove some impurities before recrystallization. The melting point of pure methyl m-nitrobenzoate is approximately 78°C.
Higher than expected proportion of dinitrated byproducts Elevated reaction temperature: Higher temperatures increase the rate of dinitration. The nitro group is deactivating, but at higher temperatures, a second nitration can occur.Strictly control the temperature during the addition of the nitrating mixture and the subsequent stirring period. Keeping the temperature below 15°C is crucial to minimize dinitration.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in the nitration of methyl benzoate?

A1: The main side reactions are dinitration (the addition of a second nitro group to the aromatic ring) and hydrolysis of the methyl ester to form m-nitrobenzoic acid. The formation of ortho and para isomers is also possible but occurs to a lesser extent due to the meta-directing effect of the ester group.

Q2: How does temperature affect the formation of side products?

A2: Higher reaction temperatures significantly increase the rate of both dinitration and hydrolysis. Maintaining a low temperature (ideally 0-15°C) is the most critical factor in minimizing the formation of these byproducts and maximizing the yield of the desired methyl m-nitrobenzoate.

Q3: Why is a mixture of concentrated nitric acid and concentrated sulfuric acid used?

A3: Concentrated sulfuric acid acts as a catalyst to protonate nitric acid, which then loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺). This is the species that attacks the benzene ring. Using concentrated acids also minimizes the amount of water in the reaction mixture, which helps to suppress the hydrolysis of the ester.

Q4: My final product is slightly yellow. Is this normal?

A4: The pure product, methyl m-nitrobenzoate, is typically a colorless or pale yellow solid. A yellow coloration can indicate the presence of impurities, such as nitrophenolic compounds formed at higher temperatures. Recrystallization should yield a purer, less colored product.

Q5: How can I confirm the identity and purity of my product?

A5: The identity and purity of the product can be confirmed using several analytical techniques. The melting point of the purified product should be sharp and close to the literature value of 78°C. Infrared (IR) spectroscopy can identify the characteristic functional groups, such as the ester carbonyl (~1715 cm⁻¹) and the nitro group (~1520 and 1350 cm⁻¹). Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.

Data Presentation

Effect of Reaction Temperature on Product Distribution

The following table illustrates the general effect of temperature on the yield of the desired product and the formation of the primary hydrolysis byproduct.

Reaction Temperature (°C)Approximate Yield of Methyl m-nitrobenzoate (%)Approximate Yield of m-nitrobenzoic acid (%)
0 - 580 - 90< 5
10 - 1570 - 805 - 10
20 - 2550 - 6015 - 25

Note: This data is illustrative and based on qualitative trends reported in the literature, which consistently show that higher temperatures lead to increased ester hydrolysis.

Experimental Protocols

Protocol for the Nitration of Methyl Benzoate

This protocol is designed to maximize the yield of methyl m-nitrobenzoate while minimizing side reactions.

Materials:

  • Methyl benzoate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Crushed ice

  • Ice-cold distilled water

  • Ice-cold methanol

  • Erlenmeyer flask

  • Beakers

  • Stirring rod or magnetic stirrer

  • Dropping pipette or funnel

  • Ice bath

  • Suction filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • In a clean, dry Erlenmeyer flask, cool 6 mL of concentrated sulfuric acid in an ice bath.

  • Slowly add 2.0 mL of methyl benzoate to the cold sulfuric acid while stirring. Keep the mixture in the ice bath.

  • In a separate test tube, prepare the nitrating mixture by slowly adding 1.5 cm³ of concentrated sulfuric acid to 1.5 cm³ of concentrated nitric acid. Cool this mixture in the ice bath.

  • Using a dropping pipette, add the chilled nitrating mixture dropwise to the methyl benzoate solution over a period of about 15 minutes. It is crucial to maintain the reaction temperature below 15°C throughout the addition to prevent the formation of byproducts. Stir the mixture continuously.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for 15 minutes to ensure the reaction goes to completion.

  • Pour the reaction mixture slowly onto approximately 50 g of crushed ice in a beaker while stirring. A solid precipitate of crude methyl m-nitrobenzoate will form.

  • Allow the ice to melt completely, then collect the solid product by suction filtration.

  • Wash the crude product on the filter with two portions of ice-cold water, followed by a small portion of ice-cold methanol to remove residual acid and some impurities.

  • Purify the crude product by recrystallization from an equal weight of methanol or an ethanol/water mixture.

  • Dry the purified crystals and determine the yield and melting point.

Visualizations

Nitration_Mechanism cluster_reagents Reagents cluster_reaction Reaction Pathway cluster_side_reactions Side Reactions MB Methyl Benzoate Attack Electrophilic Attack (meta-position favored) MB->Attack NA HNO₃ NI Nitronium Ion (NO₂⁺) Formation NA->NI + H₂SO₄ SA H₂SO₄ SA->NI NI->Attack Intermediate Arenium Ion Intermediate Attack->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation - H⁺ Dinitration Dinitration (High Temp) Intermediate->Dinitration Product Methyl m-nitrobenzoate (Desired Product) Deprotonation->Product Hydrolysis Ester Hydrolysis (High Temp/H₂O) Product->Hydrolysis

Caption: Reaction pathway for the nitration of methyl benzoate.

Troubleshooting_Workflow Start Experiment Start: Nitration of Methyl Benzoate Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes OilyProduct Oily Product Problem->OilyProduct Yes ImpureProduct Low/Broad Melting Point Problem->ImpureProduct Yes Success Successful Product Isolation & Purification Problem->Success No Sol_Temp Check Temperature Control (<15°C) LowYield->Sol_Temp Sol_Workup Review Workup Procedure (Precipitation & Washing) LowYield->Sol_Workup Sol_Recrystallize Recrystallize Product OilyProduct->Sol_Recrystallize OilyProduct->Sol_Workup ImpureProduct->Sol_Recrystallize Sol_Temp->Success Sol_Recrystallize->Success Sol_Workup->Success

References

Technical Support Center: HPLC Analysis of Methyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive troubleshooting support for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of methyl benzoate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution.[1] Peak tailing is a common distortion where the peak's trailing edge is broader than its leading edge.[1][2] This asymmetry becomes significant when the tailing factor (or asymmetry factor, As) is greater than 1.2.[1] Peak tailing is problematic because it can reduce the resolution between adjacent peaks, compromise the accuracy of peak integration and quantification, and lower the overall sensitivity of the analysis.[1]

Q2: What are the primary causes of peak tailing for a neutral compound like methyl benzoate?

A2: The most common cause of peak tailing is the existence of more than one retention mechanism for the analyte. For neutral or weakly polar compounds like methyl benzoate analyzed on silica-based reversed-phase columns, several factors can contribute:

  • Secondary Interactions: The ester and methyl groups in methyl benzoate can participate in secondary interactions with active sites on the stationary phase, primarily residual silanol groups (Si-OH). These interactions are a common source of peak tailing.

  • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to peak distortion.

  • Extra-Column Effects: Dead volume in the HPLC system, such as from excessively long or wide tubing or improper fittings, can cause the separated peak to broaden and tail before it reaches the detector.

  • Column Degradation: Contamination of the column inlet frit, formation of a void in the packing bed, or general degradation of the stationary phase can all lead to poor peak shape.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including tailing.

Q3: How does mobile phase pH affect the peak shape of methyl benzoate?

A3: While methyl benzoate is a neutral compound and its retention is not significantly affected by pH, the mobile phase pH can still influence its peak shape indirectly. The ionization state of residual silanol groups on the silica-based stationary phase is pH-dependent. At mid-range pH, these silanol groups can be ionized (deprotonated) and act as secondary retention sites for polarisable molecules. By lowering the mobile phase pH (e.g., to pH 3 or below), the silanol groups become fully protonated, minimizing these unwanted secondary interactions and often improving peak symmetry.

Q4: My chromatogram shows tailing for all peaks, not just methyl benzoate. What does this indicate?

A4: When all peaks in a chromatogram exhibit tailing, the issue is likely related to the HPLC system or the column itself, rather than a specific chemical interaction with one analyte. Common causes include:

  • Physical Column Problems: A partially blocked inlet frit or a void at the head of the column can distort the sample flow path, affecting all peaks.

  • Extra-Column Volume: Significant dead volume in the system between the injector and the detector will cause broadening and tailing for all peaks, with the effect often being more pronounced for earlier eluting peaks.

  • Column Overload: If the total concentration of all analytes in the sample is too high, it can lead to general column overload.

Q5: How can I determine if my column is overloaded?

A5: Column overload can be diagnosed with a simple experiment. Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them sequentially, starting with the most concentrated. If the peak tailing decreases as the sample concentration decreases, it is a strong indication that the column was overloaded. To resolve this, you can either dilute the sample or reduce the injection volume.

Troubleshooting Summary

The table below summarizes common causes of peak tailing for methyl benzoate and their corresponding solutions.

Potential Cause Symptoms Recommended Solution(s) Relevant Protocols
Secondary Silanol Interactions Tailing specific to methyl benzoate or other polarisable analytes.Lower mobile phase pH (e.g., to < 3). Use a highly deactivated (end-capped) column. Add a mobile phase modifier like triethylamine (use with caution).Protocol 1
Column Overload Peak tailing decreases upon sample dilution. All peaks may show some tailing.Reduce sample concentration or injection volume. Use a column with higher capacity (larger diameter or pore size).Protocol 2
Extra-Column Volume All peaks tail, especially early eluting ones. Peaks may also be broad.Use shorter, narrower internal diameter tubing. Ensure all fittings are properly connected to avoid gaps.Protocol 3
Column Contamination/Degradation Sudden or gradual onset of tailing for all peaks, often with increased backpressure.Reverse and flush the column. Perform a full column wash/regeneration procedure. Replace the column if performance is not restored.Protocol 4
Sample Solvent Effects Peak distortion, fronting, or tailing.Dissolve the sample in the mobile phase whenever possible. If a stronger solvent must be used, inject the smallest possible volume.N/A

Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to diagnosing the cause of peak tailing.

G cluster_system System/Column Issues cluster_chemical Analyte-Specific Issues start Peak Tailing Observed for Methyl Benzoate q1 Are all peaks tailing? start->q1 a1 Check for Extra-Column Volume (Tubing, Fittings) q1->a1 Yes a2 Assess for Column Overload (Dilute Sample) q1->a2 Yes a3 Inspect Column Health (Contamination, Void) q1->a3 Yes b1 Investigate Secondary Interactions (Silanol Effects) q1->b1 No, primarily Methyl Benzoate b2 Check Sample Solvent Strength q1->b2 No, primarily Methyl Benzoate sol_system Optimize System (Protocol 3) Reduce Load (Protocol 2) Wash/Replace Column (Protocol 4) a1->sol_system a2->sol_system a3->sol_system sol_chemical Optimize Mobile Phase pH (Protocol 1) Use End-Capped Column Match Sample Solvent to Mobile Phase b1->sol_chemical b2->sol_chemical

Caption: A workflow for troubleshooting peak tailing in HPLC.

Mechanism of Silanol Interaction

Peak tailing for compounds like methyl benzoate on silica-based columns is often caused by secondary interactions with residual silanol groups, as depicted below.

Caption: Dual retention mechanisms leading to peak tailing.

Detailed Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

  • Objective: To minimize secondary interactions with residual silanol groups by adjusting the mobile phase pH.

  • Methodology:

    • Prepare a series of buffered mobile phases at different pH values. For a typical reversed-phase method, you might prepare mobile phases at pH 7.0, 5.0, 4.0, and 3.0. Use a suitable buffer like phosphate or acetate at a concentration of 10-25 mM.

    • Begin with the highest pH mobile phase (e.g., pH 7.0). Equilibrate the column for at least 15-20 column volumes.

    • Inject a standard solution of methyl benzoate and record the chromatogram.

    • Calculate the peak asymmetry factor.

    • Repeat steps 2-4 for each successively lower pH mobile phase.

  • Expected Outcome: A significant decrease in peak tailing (asymmetry factor closer to 1.0) is expected as the mobile phase pH is lowered, particularly below pH 4, due to the protonation of silanol groups.

Protocol 2: Column Overload Assessment

  • Objective: To determine if column overload is the cause of peak tailing.

  • Methodology:

    • Prepare a stock solution of methyl benzoate at the concentration currently being used.

    • Create a dilution series from the stock solution (e.g., dilute by a factor of 2, 5, and 10).

    • Inject the original, most concentrated sample and record the chromatogram, noting the peak shape.

    • Sequentially inject the diluted samples from most to least concentrated.

    • Compare the asymmetry factors across the chromatograms.

  • Expected Outcome: If peak tailing improves (asymmetry factor decreases) with decreasing concentration, the column was overloaded at the higher concentrations.

Protocol 3: System Optimization to Reduce Extra-Column Volume

  • Objective: To minimize dead volume within the HPLC system that contributes to peak broadening and tailing.

  • Methodology:

    • Inspect all tubing between the autosampler, column, and detector. Replace any tubing that is unnecessarily long with shorter pieces.

    • Whenever possible, use tubing with a smaller internal diameter (e.g., 0.005 inches or ~0.12 mm).

    • Check all fittings, especially at the column inlet and outlet. Ensure that the tubing is seated correctly in the fitting and that there are no gaps between the end of the tubing and the bottom of the port. Improperly seated fittings are a common source of dead volume.

    • If available, consider using a detector cell with a smaller internal volume.

  • Expected Outcome: A noticeable improvement in peak shape for all peaks, especially those that elute early in the chromatogram.

Protocol 4: Column Washing and Regeneration (for Reversed-Phase Columns)

  • Objective: To remove strongly retained contaminants from the column that may be causing peak tailing and high backpressure.

  • Methodology:

    • Disconnect the column from the detector to avoid flushing contaminants into it.

    • Check the manufacturer's instructions to see if the column can be back-flushed (flow reversed). If so, reversing the column is often more effective for cleaning the inlet frit.

    • Flush the column with 10-20 column volumes of your mobile phase without any buffer salts (e.g., if your mobile phase is 50:50 acetonitrile:20mM phosphate buffer, flush with 50:50 acetonitrile:water).

    • Flush with 10-20 column volumes of a strong, water-miscible organic solvent, such as isopropanol.

    • If metal contamination is suspected, a wash with a chelating agent or a mild acid may be recommended by the manufacturer. Always consult the column care guide.

    • Flush again with the intermediate solvent (isopropanol), followed by the buffer-free mobile phase.

    • Finally, re-equilibrate the column with the original buffered mobile phase.

    • Reconnect the detector and inject a standard to evaluate performance.

  • Expected Outcome: Restoration of peak shape and a reduction in system backpressure. If this procedure does not resolve the issue, the column may be permanently damaged and require replacement.

References

Technical Support Center: Optimizing Methyl benzoate Esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of benzoic acid to form methyl benzoate.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the Fischer esterification of benzoic acid?

A1: The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid (benzoic acid) and an alcohol (methanol) to form an ester (methyl benzoate) and water.[1][2] The reaction's equilibrium nature means that strategies must be employed to favor the formation of the product.

Q2: Why is an excess of methanol typically used in this reaction?

A2: According to Le Chatelier's principle, increasing the concentration of a reactant (in this case, methanol) will shift the equilibrium towards the products to consume the excess reactant.[1] This results in a higher yield of methyl benzoate.

Q3: What is the dual role of concentrated sulfuric acid in this esterification?

A3: Concentrated sulfuric acid serves two primary functions. Firstly, it acts as a catalyst by protonating the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[2] Secondly, it acts as a dehydrating agent, removing the water formed during the reaction.[3] This removal of a product shifts the equilibrium to the right, further favoring the formation of methyl benzoate.

Q4: Can other acids be used as catalysts?

A4: Yes, other strong acids like p-toluenesulfonic acid can be used. However, sulfuric acid is commonly chosen for its effectiveness and low cost. Solid acid catalysts are also being explored to simplify catalyst removal and reduce waste.

Q5: What are the key purification steps after the reaction is complete?

A5: The typical purification process involves:

  • Neutralization: Washing the reaction mixture with a weak base, such as sodium bicarbonate solution, to neutralize the sulfuric acid catalyst and any unreacted benzoic acid.

  • Extraction: Using an organic solvent, like diethyl ether or dichloromethane, to extract the methyl benzoate from the aqueous layer.

  • Drying: Treating the organic layer with an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove residual water.

  • Distillation: Removing the organic solvent and then distilling the crude product to obtain pure methyl benzoate.

Troubleshooting Guide

Problem 1: Low Yield of Methyl Benzoate

Possible Cause Troubleshooting Steps
Equilibrium Not Shifted Sufficiently - Increase the molar excess of methanol (e.g., from 3 equivalents to 5 or more).- Ensure concentrated sulfuric acid is used to effectively remove water. Consider using a Dean-Stark apparatus to physically remove water as it forms.
Incomplete Reaction - Extend the reflux time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the benzoic acid spot is no longer visible.- Ensure the reaction temperature is maintained at the boiling point of methanol.
Loss of Product During Workup - During aqueous washes, ensure the layers in the separatory funnel are allowed to fully separate to avoid discarding the organic layer containing the product.- Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.- Avoid vigorous shaking that can lead to the formation of emulsions, which are difficult to separate.
Side Reactions - Formation of dimethyl ether: This can occur if the reaction temperature is too high, causing the dehydration of methanol. Maintain the temperature at the reflux temperature of methanol.- Formation of benzoic anhydride: This can happen from the dehydration of two benzoic acid molecules. This is generally less common under standard Fischer esterification conditions but can be minimized by ensuring an adequate excess of methanol.

Problem 2: The Final Product Solidified at Room Temperature

Possible Cause Troubleshooting Steps
Contamination with Unreacted Benzoic Acid - Benzoic acid is a solid at room temperature. Incomplete removal during the workup will cause the final product to solidify. Ensure thorough washing with sodium bicarbonate solution to remove all unreacted benzoic acid. Test the aqueous wash with acid to see if any benzoic acid precipitates, indicating the wash was necessary.
Impurities Affecting Melting Point - Pure methyl benzoate is a liquid at room temperature. Solidification indicates significant impurities. The product should be re-purified, for instance, by re-dissolving in an appropriate solvent, washing again with sodium bicarbonate solution, drying, and re-distilling.

Problem 3: Difficulty in Separating Layers During Extraction

Possible Cause Troubleshooting Steps
Formation of an Emulsion - An emulsion is a suspension of one liquid in another, which can be slow to separate. To break an emulsion, you can: - Add a saturated brine (NaCl) solution, which increases the ionic strength of the aqueous layer and helps force the separation. - Gently swirl the separatory funnel instead of vigorous shaking. - Allow the mixture to stand for a longer period. - In persistent cases, filtering the mixture through a pad of celite or glass wool can help break the emulsion.

Data Presentation

Table 1: Typical Reactant Quantities for Methyl Benzoate Synthesis

Reactant Molecular Weight ( g/mol ) Typical Amount Molar Equivalence
Benzoic Acid122.1210.0 g1.0
Methanol32.0425 - 40 mL7.6 - 12.2
Conc. Sulfuric Acid98.083.0 mLCatalyst

Table 2: Reported Yields under Different Conditions

Method Key Conditions Reported Yield Reference
Conventional RefluxExcess methanol, H₂SO₄ catalyst78%
Microwave (Sealed Vessel)130°C, 15 min, H₂SO₄ added in portionsGood Yield
Zr/Ti Solid Acid Catalyst120°C, 6hVaries with substrate

Experimental Protocols

Detailed Methodology for the Synthesis of Methyl Benzoate

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add 10.0 g of benzoic acid and 30 mL of methanol.

    • Swirl the flask to dissolve the benzoic acid.

    • Carefully add 3.0 mL of concentrated sulfuric acid to the mixture while swirling.

    • Add a few boiling chips to the flask.

    • Attach a reflux condenser and ensure a gentle flow of cold water through it.

  • Reflux:

    • Heat the mixture to a gentle reflux using a heating mantle.

    • Continue refluxing for 1-2 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the cooled mixture to a separatory funnel.

    • Add 50 mL of cold water and 50 mL of diethyl ether to the separatory funnel.

    • Stopper the funnel and shake gently, venting frequently to release any pressure.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Wash the organic layer sequentially with:

      • 25 mL of water.

      • 25 mL of 5% sodium bicarbonate solution (shake carefully and vent often due to CO₂ evolution). Repeat this wash until no more gas evolves.

      • 25 mL of saturated sodium chloride (brine) solution.

    • After each wash, drain the lower aqueous layer.

  • Drying and Solvent Removal:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add anhydrous sodium sulfate, swirling the flask until the drying agent no longer clumps together.

    • Decant or filter the dried organic solution into a clean, dry round-bottom flask.

    • Remove the diethyl ether using a rotary evaporator or by simple distillation.

  • Purification:

    • Purify the crude methyl benzoate by simple distillation.

    • Collect the fraction boiling at 198-200 °C.

Mandatory Visualization

Experimental_Workflow A 1. Reaction Setup - Add Benzoic Acid, Methanol, and H₂SO₄ to a flask. B 2. Reflux - Heat the mixture for 1-2 hours. A->B Heat C 3. Cooldown - Allow the mixture to reach room temperature. B->C Stop Heating D 4. Extraction - Transfer to separatory funnel. - Add water and ether. C->D E 5. Washing - Wash with water, NaHCO₃ solution, and brine. D->E Separate Layers F 6. Drying - Dry the organic layer with anhydrous Na₂SO₄. E->F Separate Layers G 7. Solvent Removal - Remove ether via rotary evaporation or distillation. F->G Filter H 8. Purification - Purify by simple distillation. G->H I Pure Methyl Benzoate H->I Collect 198-200°C fraction

Caption: Experimental workflow for methyl benzoate synthesis.

Troubleshooting_Low_Yield Start Low Yield Observed CheckReaction Was the reaction run to completion? Start->CheckReaction CheckWorkup Was there product loss during workup? CheckReaction->CheckWorkup Yes IncompleteReaction Solution: - Extend reflux time. - Monitor with TLC. CheckReaction->IncompleteReaction No CheckEquilibrium Was the equilibrium shifted effectively? CheckWorkup->CheckEquilibrium No WorkupLoss Solution: - Improve separation technique. - Back-extract aqueous layers. CheckWorkup->WorkupLoss Yes CheckEquilibrium->Start Yes (Re-evaluate other factors) EquilibriumIssue Solution: - Increase excess of methanol. - Ensure efficient water removal. CheckEquilibrium->EquilibriumIssue No

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Purification of Methyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted benzoic acid from methyl benzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for removing unreacted benzoic acid from methyl benzoate?

A1: The most prevalent and effective method is a chemically active liquid-liquid extraction.[1][2] This process involves washing the organic mixture (containing methyl benzoate and unreacted benzoic acid) with a basic aqueous solution, such as sodium bicarbonate or sodium hydroxide.[3][4][5]

Q2: How does the extraction process work?

A2: Benzoic acid, a carboxylic acid, reacts with a base (like sodium bicarbonate) to form its corresponding salt, sodium benzoate. This salt is ionic and therefore highly soluble in the aqueous layer, while the neutral methyl benzoate ester remains dissolved in the organic solvent. This difference in solubility allows for the separation of the two compounds into different liquid phases.

Q3: Why is sodium bicarbonate solution preferred over sodium hydroxide for the wash?

A3: While both are effective, sodium bicarbonate is a weaker base and is generally sufficient to deprotonate the benzoic acid (pKa ~4.2) without promoting the hydrolysis of the methyl benzoate ester, which can occur under strongly basic conditions. Additionally, the reaction with sodium bicarbonate produces carbon dioxide gas, which can be a useful indicator of the presence of acid, though it requires careful venting of the separatory funnel.

Q4: How can I confirm that all the benzoic acid has been removed?

A4: You can test the aqueous layer after the final wash. Acidify the aqueous extract with a strong acid like hydrochloric acid (HCl). If a precipitate (benzoic acid) forms upon acidification, it indicates that there was still unreacted benzoic acid in your organic layer, and further washing may be necessary. Thin-layer chromatography (TLC) can also be used to check for the presence of benzoic acid in the organic layer.

Q5: What are the key physical properties to consider for separation?

A5: The significant difference in boiling points between methyl benzoate (199.6 °C) and benzoic acid (249 °C) allows for purification by distillation after the initial extraction. However, extraction is typically performed first to remove the bulk of the acidic impurity. The solubility of each compound in the chosen organic solvent and the aqueous washing solution is also critical. Benzoic acid is sparingly soluble in water, but its salt, sodium benzoate, is much more soluble. Methyl benzoate is insoluble in water.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Emulsion formation during extraction Vigorous shaking of the separatory funnel.- Gently swirl or invert the separatory funnel instead of shaking vigorously. - Allow the mixture to stand for a longer period. - Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Incomplete separation of layers The densities of the organic and aqueous layers are too similar.- Ensure you are using an appropriate organic solvent. Dichloromethane is denser than water, while diethyl ether and ethyl acetate are less dense. - Add brine to increase the density of the aqueous layer.
Low yield of methyl benzoate - Incomplete reaction. - Loss of product during extraction. - Hydrolysis of the ester during a harsh basic wash.- Ensure the initial esterification reaction has gone to completion using techniques like TLC. - Perform multiple extractions with smaller volumes of the washing solution for better recovery. - Use a mild base like sodium bicarbonate instead of a strong base like sodium hydroxide.
Precipitate forms at the interface of the two layers This can sometimes be the sodium salt of benzoic acid, which may have limited solubility.- Add a small amount of water to dissolve the precipitate. - Ensure the aqueous layer is sufficiently basic to keep the salt dissolved.
Final product is still acidic (contains benzoic acid) Insufficient washing with the basic solution.- Increase the number of washes with the basic solution. - Test the final aqueous wash by acidifying it to see if any more benzoic acid precipitates. - Use a slightly more concentrated basic solution for washing.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction with Sodium Bicarbonate

This protocol outlines the standard procedure for removing unreacted benzoic acid from a solution of methyl benzoate in an organic solvent.

Materials:

  • Crude methyl benzoate mixture in an organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane)

  • 5% aqueous sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or a pH meter

Procedure:

  • Transfer the crude methyl benzoate solution to a separatory funnel.

  • Add an equal volume of 5% sodium bicarbonate solution to the separatory funnel.

  • Stopper the funnel and gently invert it several times, making sure to vent frequently to release any pressure from the carbon dioxide gas produced.

  • Allow the layers to separate completely. The organic layer will be the top layer if using diethyl ether or ethyl acetate, and the bottom layer if using dichloromethane.

  • Drain the lower aqueous layer into a beaker.

  • Repeat the washing step (steps 2-5) with fresh sodium bicarbonate solution. It is advisable to test the aqueous layer to ensure it is basic.

  • To confirm the removal of benzoic acid, acidify the combined aqueous washes with concentrated HCl. A white precipitate of benzoic acid should form.

  • Wash the organic layer with a saturated sodium chloride solution (brine) to remove any residual water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the organic solution to dry it.

  • Filter the dried organic solution to remove the drying agent. The resulting solution contains purified methyl benzoate.

Data Presentation

Compound Molar Mass ( g/mol ) Boiling Point (°C) Solubility in Water pKa (of acid form)
Methyl Benzoate 136.15199.6InsolubleN/A
Benzoic Acid 122.12249Sparingly soluble4.20
Sodium Benzoate 144.10>300SolubleN/A

Visualizations

experimental_workflow start Crude Mixture (Methyl Benzoate + Benzoic Acid) in Organic Solvent extraction Liquid-Liquid Extraction with NaHCO3 Solution start->extraction separation Separation of Layers extraction->separation organic_layer Organic Layer (Methyl Benzoate) separation->organic_layer Top or Bottom depending on solvent aqueous_layer Aqueous Layer (Sodium Benzoate) separation->aqueous_layer drying Drying with Anhydrous Na2SO4 organic_layer->drying acidification Acidification with HCl aqueous_layer->acidification filtration Filtration drying->filtration product Purified Methyl Benzoate filtration->product precipitation Precipitation of Benzoic Acid acidification->precipitation

Caption: Workflow for the purification of methyl benzoate.

logical_relationship cluster_organic Organic Phase cluster_aqueous Aqueous Phase methyl_benzoate Methyl Benzoate (Neutral Ester) Remains in Organic Phase benzoic_acid_initial Benzoic Acid (Weak Acid) sodium_benzoate Sodium Benzoate (Water-Soluble Salt) Extracts into Aqueous Phase benzoic_acid_initial->sodium_benzoate + NaHCO3 (Base)

Caption: Phase separation based on chemical reaction.

References

Technical Support Center: Scale-Up Considerations for Methyl Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up of methyl benzoate synthesis. The information is presented in a question-and-answer format to address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing methyl benzoate on a larger scale?

A1: The most prevalent industrial method for synthesizing methyl benzoate is the Fischer-Speier esterification of benzoic acid with methanol using a strong acid catalyst.[1][2] While other methods exist, Fischer esterification is often preferred for its simplicity and cost-effectiveness, especially at a large scale.[3][4]

Q2: How can I drive the reversible Fischer esterification reaction towards a higher yield of methyl benzoate?

A2: To maximize the yield of methyl benzoate, it is crucial to shift the reaction equilibrium to the product side. This can be achieved by:

  • Using an excess of one reactant: Typically, methanol is used in large excess as it is often the less expensive reactant and can also serve as the solvent.[4] Using a significant excess of the alcohol can substantially increase the ester yield.

  • Removing water as it is formed: The continuous removal of water, a byproduct of the reaction, will drive the equilibrium forward according to Le Chatelier's principle.

Q3: What are the common catalysts used in the large-scale synthesis of methyl benzoate?

A3: Both homogeneous and heterogeneous acid catalysts are used. Concentrated sulfuric acid is a common and inexpensive homogeneous catalyst. However, its corrosive nature and the production of acidic waste can be problematic at an industrial scale. Heterogeneous catalysts, such as acidic resins (e.g., Amberlyst-15) and zeolites (e.g., H-ZSM-5), offer advantages in terms of easier separation from the reaction mixture and potential for reuse.

Q4: What are the key safety precautions to consider when scaling up methyl benzoate synthesis?

A4: When working with larger quantities of chemicals, safety is paramount. Key considerations include:

  • Handling of concentrated sulfuric acid: This is a highly corrosive material that can cause severe burns. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area, preferably a fume hood, and have neutralization agents readily available.

  • Handling of methanol: Methanol is flammable and toxic. Avoid sources of ignition and ensure adequate ventilation to prevent the buildup of flammable vapors.

  • Exothermic reactions: The reaction can generate heat. For large-scale reactions, it is important to have adequate cooling and temperature monitoring to prevent the reaction from becoming uncontrolled.

Troubleshooting Guides

Problem 1: Low Yield of Methyl Benzoate

Possible Cause Suggested Solution
Incomplete reaction due to equilibrium. The Fischer esterification is a reversible reaction. To drive it to completion, use a large excess of methanol (it can also act as the solvent) or remove the water formed during the reaction using a Dean-Stark apparatus or molecular sieves.
Insufficient catalyst. Ensure the correct catalytic amount of strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) is used. The amount of catalyst can significantly affect the reaction rate.
Low reaction temperature. The reaction is typically carried out at reflux temperature to ensure a reasonable reaction rate. Ensure the heating is adequate to maintain a steady reflux.
Reaction time is too short. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Loss of product during work-up. During the extraction and washing steps, ensure proper separation of the organic and aqueous layers to avoid loss of the methyl benzoate product.

Problem 2: Product Purity Issues

Possible Cause Suggested Solution
Presence of unreacted benzoic acid. During the work-up, wash the organic layer with a sodium bicarbonate solution to remove any unreacted benzoic acid. The unreacted acid can be recovered by acidifying the aqueous wash.
Presence of residual methanol or sulfuric acid. After the reaction, excess methanol can be removed by distillation. Washing the product with water will help remove residual acid and methanol.
Formation of side products. At higher temperatures, side reactions such as the formation of dinitrobenzoic esters or nitrophenolic compounds can occur, especially if using nitric acid for other purposes. Careful control of reaction temperature is crucial.
Inadequate purification. Purify the crude methyl benzoate by distillation. The boiling point of methyl benzoate is approximately 199°C.

Data Presentation

Table 1: Comparison of Catalysts for Methyl Benzoate Synthesis

CatalystCatalyst TypeBenzoic Acid:Methanol (Molar Ratio)Catalyst LoadingTemperature (°C)Time (h)Conversion/Yield (%)Selectivity (%)
Sulfuric Acid (H₂SO₄)Homogeneous Acid1:301.5% (w/w of benzoic acid)65 (Reflux)2~61% (Yield)High
Amberlyst-15Heterogeneous (Resin)1:1015% (w/w of benzoic acid)606>95% (Conversion)High
H-ZSM-5Heterogeneous (Zeolite)1:1010% (w/w of benzoic acid)120885% (Conversion)>99%
Sulfated ZirconiaHeterogeneous (Metal Oxide)1:1010% (w/w of benzoic acid)120892% (Conversion)High

Data compiled from a comparative study.

Experimental Protocols

Detailed Methodology for Scale-Up Synthesis of Methyl Benzoate via Fischer Esterification

This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.

1. Reaction Setup:

  • In a suitably sized reaction vessel equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge benzoic acid.

  • Add a large excess of methanol. A molar ratio of at least 10:1 (methanol:benzoic acid) is recommended to drive the reaction equilibrium.

  • Slowly and carefully, with stirring, add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of benzoic acid). The addition is exothermic, so cooling may be necessary for very large batches.

2. Reaction Execution:

  • Heat the reaction mixture to a gentle reflux (approximately 65°C) with continuous stirring.

  • Maintain the reflux for a period of 2-8 hours. The reaction progress can be monitored by taking small aliquots and analyzing them by TLC or GC. The reaction is considered complete when the consumption of benzoic acid plateaus.

3. Work-up and Purification:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If a large excess of methanol was used, it can be recovered by distillation.

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Add water to the separatory funnel to dilute the mixture and wash the organic layer.

  • To neutralize any remaining acid and remove unreacted benzoic acid, wash the organic layer with a 5% sodium bicarbonate solution. Be cautious as this will generate CO₂ gas, so vent the separatory funnel frequently.

  • Wash the organic layer again with water and then with a saturated brine solution to aid in the separation of the layers.

  • Dry the organic layer (which is now a solution of methyl benzoate in any remaining methanol and any extraction solvent used) over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Purify the crude methyl benzoate by fractional distillation under atmospheric or reduced pressure. Collect the fraction boiling at approximately 198-200°C.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification reactants Charge Reactants (Benzoic Acid, Methanol) catalyst Add Catalyst (Conc. H₂SO₄) reactants->catalyst reflux Heat to Reflux (65°C, 2-8h) catalyst->reflux monitoring Monitor Reaction (TLC/GC) reflux->monitoring cool Cool to RT monitoring->cool distill_methanol Distill Excess Methanol cool->distill_methanol wash_water Wash with Water distill_methanol->wash_water wash_bicarb Wash with NaHCO₃ Solution wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Anhydrous Salt wash_brine->dry filter Filter dry->filter distill_product Fractional Distillation filter->distill_product product Pure Methyl Benzoate distill_product->product

Caption: Experimental workflow for the scale-up synthesis of methyl benzoate.

troubleshooting_workflow cluster_reaction_solutions Reaction Optimization cluster_workup_solutions Work-up & Purification Optimization start Low Yield or Purity Issue check_reaction Is the reaction complete? start->check_reaction check_workup Was the work-up performed correctly? check_reaction->check_workup Yes incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No workup_issue Work-up Issue check_workup->workup_issue No increase_time Increase reaction time incomplete_reaction->increase_time increase_temp Increase temperature to reflux incomplete_reaction->increase_temp add_catalyst Check catalyst loading incomplete_reaction->add_catalyst remove_water Remove water (Dean-Stark) incomplete_reaction->remove_water excess_methanol Increase excess methanol incomplete_reaction->excess_methanol bicarb_wash Ensure thorough NaHCO₃ wash workup_issue->bicarb_wash proper_separation Improve phase separation workup_issue->proper_separation distillation Optimize distillation conditions workup_issue->distillation

Caption: Troubleshooting decision tree for methyl benzoate synthesis.

References

Technical Support Center: Degradation of Methyl Benzoate in Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the degradation of methyl benzoate during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for methyl benzoate during long-term storage?

A1: The primary degradation pathway for methyl benzoate is hydrolysis, which can be catalyzed by both acids and bases. In this reaction, the ester bond is cleaved, yielding benzoic acid and methanol.[1][2] Other potential degradation pathways include photodegradation upon exposure to light and oxidation, especially in the presence of strong oxidizing agents.[3]

Q2: What are the optimal storage conditions to minimize the degradation of methyl benzoate?

A2: To minimize degradation, methyl benzoate should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[4] It is incompatible with strong oxidizing agents, strong acids, and strong bases, so it should be stored away from these substances.[2]

Q3: How can I detect the degradation of my methyl benzoate sample?

A3: Degradation of methyl benzoate can be detected by various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being the most common method for purity analysis and detection of degradation products. The appearance of new peaks, particularly those corresponding to benzoic acid and methanol, or a decrease in the peak area of the parent methyl benzoate peak, are indicative of degradation. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the identification of volatile impurities and degradation products.

Q4: What are the common impurities found in aged methyl benzoate?

A4: The most common impurity resulting from degradation is benzoic acid, formed through hydrolysis. Depending on the storage conditions and exposure to contaminants, other impurities could potentially include products of oxidation or photodegradation. Inadequate purification during synthesis can also lead to the presence of residual starting materials like benzoic acid and methanol.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues users might encounter during their experiments.

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram of a stored methyl benzoate sample. Degradation of methyl benzoate due to improper storage (exposure to moisture, light, or incompatible substances).1. Identify the Degradation Products: Analyze the sample using HPLC with a reference standard for benzoic acid. GC-MS can be used to confirm the presence of methanol. 2. Review Storage Conditions: Ensure the container is tightly sealed and stored in a cool, dark, and dry place, away from acids, bases, and oxidizing agents. 3. Perform Forced Degradation Studies: To confirm the identity of unknown peaks, subject a fresh sample of methyl benzoate to forced degradation (acidic/basic hydrolysis, oxidation, photolysis) and compare the resulting chromatograms with that of the stored sample.
Decreased yield or purity of a reaction product where methyl benzoate is a reactant. The methyl benzoate starting material may have degraded during storage, leading to a lower concentration of the active reactant.1. Verify Purity of Starting Material: Analyze the stored methyl benzoate using a validated HPLC method to determine its purity before use. 2. Use a Fresh Sample: If degradation is confirmed, use a fresh, unopened container of methyl benzoate for the reaction. 3. Implement Proper Storage Protocols: Ensure all laboratory personnel are aware of and adhere to the recommended storage conditions for methyl benzoate.
Inconsistent results in bioassays or other sensitive experiments. The presence of degradation products, such as benzoic acid, may interfere with the experimental system or exhibit their own biological activity.1. Analyze for Impurities: Use a sensitive analytical method like HPLC-MS to identify and quantify any impurities in the methyl benzoate sample. 2. Purify the Methyl Benzoate: If impurities are detected, consider purifying the methyl benzoate by distillation or chromatography before use. 3. Source High-Purity Methyl Benzoate: For highly sensitive applications, purchase methyl benzoate with a certified high purity and use it promptly after opening.
Change in the physical appearance of methyl benzoate (e.g., cloudiness, crystallization). Absorption of moisture leading to hydrolysis and precipitation of the less soluble benzoic acid.1. Do not use the sample: A change in physical appearance is a strong indicator of degradation and potential contamination. 2. Properly discard the degraded sample. 3. Review and improve storage and handling procedures to prevent moisture ingress in future samples. Consider using a desiccator for storage.

Quantitative Data on Methyl Benzoate Degradation

The following tables summarize quantitative data related to the degradation of methyl benzoate. It is important to note that specific degradation rates can be influenced by various factors including the exact composition of the storage matrix, container material, and the presence of catalysts.

Table 1: Hydrolysis of Methyl Benzoate

ConditionTemperature (°C)Half-life (t½)Primary Degradation Products
Acidic (Illustrative)80Not specified, but yield of benzoic acid is highestBenzoic Acid, Methanol
Neutral (pH 7)25~2.8 years (calculated)Benzoic Acid, Methanol
Basic (pH 9)25~10 days (calculated)Sodium Benzoate, Methanol
Rat Plasma3736 minBenzoic Acid, Methanol
Rat Liver Microsomes3715 minBenzoic Acid, Methanol

Table 2: Forced Degradation of Methyl Benzoate (Illustrative Data)

Forced degradation studies are crucial for developing stability-indicating analytical methods. The following table provides an example of typical conditions and expected outcomes.

Stress ConditionReagent/ConditionDurationExpected Degradation Products
Acid Hydrolysis0.1 M HCl24 hours at 60°CBenzoic Acid, Methanol
Base Hydrolysis0.1 M NaOH24 hours at room temperatureSodium Benzoate, Methanol
Oxidation3% H₂O₂24 hours at room temperatureOxidized aromatic ring products, Benzoic Acid, Methanol
PhotodegradationUV light (254 nm) and visible lightSpecified durationBenzaldehyde, Benzoic Acid, and other photoproducts
Thermal Degradation105°C24 hoursMinimal degradation expected if stored in a sealed, inert container

Experimental Protocols

Protocol 1: HPLC Analysis of Methyl Benzoate Purity and Degradation Products

This protocol provides a general method for the analysis of methyl benzoate and its primary hydrolysis product, benzoic acid. Method optimization may be required depending on the specific HPLC system and column used.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid to improve peak shape).

  • Gradient Program (Illustrative):

    • 0-5 min: 30% Acetonitrile

    • 5-25 min: 30% to 70% Acetonitrile

    • 25-30 min: 70% Acetonitrile

    • 30-35 min: 70% to 30% Acetonitrile

    • 35-40 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the methyl benzoate sample in the mobile phase or a suitable solvent like acetonitrile. Prepare reference standards of methyl benzoate and benzoic acid in the same solvent.

Protocol 2: Forced Degradation Study of Methyl Benzoate

This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and develop a stability-indicating method.

  • Acid Hydrolysis: Dissolve methyl benzoate in 0.1 M HCl. Heat the solution at 60°C for a specified period (e.g., 24 hours). At various time points, withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 M NaOH), and analyze by HPLC.

  • Base Hydrolysis: Dissolve methyl benzoate in 0.1 M NaOH. Keep the solution at room temperature for a specified period (e.g., 24 hours). At various time points, withdraw an aliquot, neutralize it with a suitable acid (e.g., 0.1 M HCl), and analyze by HPLC.

  • Oxidative Degradation: Dissolve methyl benzoate in a solution of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light. At various time points, withdraw an aliquot and analyze by HPLC.

  • Photolytic Degradation: Expose a solution of methyl benzoate (in a photostable solvent like acetonitrile) and a solid sample to UV (e.g., 254 nm) and visible light for a specified duration. Analyze the samples at various time points by HPLC.

  • Thermal Degradation: Place a solid sample of methyl benzoate in an oven at an elevated temperature (e.g., 105°C) for a specified period (e.g., 24 hours). Dissolve the sample at various time points and analyze by HPLC.

Visualizations

DegradationPathways cluster_hydrolysis Primary Pathway cluster_secondary Secondary Pathways MB Methyl Benzoate BA Benzoic Acid MB->BA Hydrolysis (Acid/Base) MeOH Methanol MB->MeOH Hydrolysis (Acid/Base) OxP Oxidation Products MB->OxP Oxidation (e.g., H2O2) PhotoP Photodegradation Products MB->PhotoP Photodegradation (UV/Vis Light)

Caption: Primary and secondary degradation pathways of methyl benzoate.

TroubleshootingWorkflow Start Unexpected Experimental Results CheckPurity Verify Purity of Methyl Benzoate (HPLC) Start->CheckPurity PurityOK Purity is High CheckPurity->PurityOK PurityLow Purity is Low / Degradants Present CheckPurity->PurityLow InvestigateOther Investigate Other Experimental Parameters PurityOK->InvestigateOther IdentifyDegradants Identify Degradation Products (HPLC-MS, GC-MS) PurityLow->IdentifyDegradants End Problem Resolved InvestigateOther->End ReviewStorage Review Storage Conditions (Temp, Light, Moisture) IdentifyDegradants->ReviewStorage Purify Purify Methyl Benzoate or Obtain New Stock IdentifyDegradants->Purify ForcedDegradation Perform Forced Degradation Study ReviewStorage->ForcedDegradation Purify->End

Caption: Troubleshooting workflow for unexpected experimental results.

References

Technical Support Center: Managing Exotherms in the Nitration of Methyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely and effectively managing the exothermic nature of the nitration of methyl benzoate.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical during the nitration of methyl benzoate?

A1: The nitration of methyl benzoate is a highly exothermic reaction, meaning it releases a significant amount of heat.[1] Without stringent temperature control, the reaction rate can accelerate uncontrollably, leading to a dangerous condition known as "thermal runaway."[1] This can result in a rapid increase in temperature and pressure, decomposition of reagents, and the formation of hazardous gases and unwanted byproducts, such as dinitrated compounds.[1][2] Proper temperature management is paramount for ensuring safety, maximizing the yield of the desired methyl 3-nitrobenzoate, and maintaining regioselectivity.[3]

Q2: What is the optimal temperature range for this reaction?

A2: The recommended temperature for the addition of the nitrating mixture (a combination of concentrated nitric and sulfuric acids) to the methyl benzoate is typically maintained between 0°C and 10°C. Some protocols advise keeping the temperature below 6°C or even at 0°C to ensure maximum control over the exotherm. Exceeding 15°C can lead to a rapid increase in the formation of byproducts.

Q3: What are the primary methods for controlling the reaction temperature?

A3: The primary methods for controlling the temperature include:

  • External Cooling: Utilizing an ice bath or an ice-salt bath to submerge the reaction flask.

  • Pre-cooling Reagents: Ensuring both the methyl benzoate solution and the nitrating mixture are adequately cooled before beginning the addition.

  • Slow, Controlled Addition: Adding the nitrating mixture dropwise to the methyl benzoate solution. A slow addition rate is crucial for allowing the cooling bath to dissipate the heat generated by the reaction.

  • Efficient Stirring: Continuous and efficient stirring of the reaction mixture improves heat transfer to the cooling bath, preventing the formation of localized hot spots.

Q4: What should I do if the temperature of the reaction begins to rise rapidly?

A4: A rapid temperature increase indicates that the rate of heat generation is exceeding the rate of heat removal. You should immediately:

  • Stop the addition of the nitrating mixture.

  • Ensure the reaction flask is well-submerged in the cooling bath.

  • Increase the efficiency of the cooling bath, for example, by adding more ice or salt.

  • Once the temperature has been brought back into the desired range, the addition can be resumed at a much slower rate.

Q5: My reaction produced a low yield of the desired product. What could be the cause?

A5: A low yield can result from several factors related to temperature:

  • Temperature Too Low: While essential for safety, keeping the temperature excessively low can slow the reaction to the point of being incomplete.

  • Incomplete Reaction: After the cold addition of the nitrating mixture, it is often beneficial to allow the reaction to stir at room temperature for a period (e.g., 15 minutes) to ensure the reaction proceeds to completion.

  • Loss during Work-up: Product can be lost during the isolation and purification steps.

Q6: How does the work-up procedure help manage the reaction?

A6: The work-up procedure, which typically involves pouring the reaction mixture onto crushed ice, serves two main purposes. Firstly, it rapidly cools and dilutes the reaction mixture, effectively quenching (stopping) the reaction. Secondly, the addition of water significantly decreases the solubility of the organic product, causing it to precipitate out of the solution, which aids in its isolation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solutions
Rapid Temperature Spike (>15°C) During Addition 1. Addition of nitrating mixture is too fast.2. Inefficient cooling or stirring.3. Cooling bath temperature is too high.1. Immediately stop the addition of the nitrating mixture.2. Ensure the flask is well-submerged in the cooling bath.3. Increase stirring speed to improve heat dissipation.4. Add more ice/salt to the cooling bath to lower its temperature.5. Resume addition at a much slower rate once the temperature is back in the desired range (0-10°C).
Formation of a Dark Brown or Reddish Color 1. Reaction temperature is too high, leading to side reactions or decomposition.2. Oxidation of the starting material or product.1. Immediately lower the reaction temperature.2. Ensure the rate of addition of the nitrating agent is slow and controlled.3. Check for the presence of nitrogen oxide gases (brown fumes), which indicate decomposition, and ensure the reaction is conducted in a well-ventilated fume hood.
Low Yield of Product 1. Reaction temperature was kept too low, leading to an incomplete reaction.2. Addition of nitrating mixture was too slow, resulting in an incomplete reaction.3. Loss of product during work-up and purification.1. After the initial cooled addition, allow the reaction to stir at room temperature for a set period (e.g., 15 minutes) to ensure the reaction goes to completion.2. Optimize the addition rate to be slow enough for temperature control but fast enough for a complete reaction within a reasonable timeframe.3. During work-up, ensure complete precipitation by allowing sufficient time after quenching on ice. Wash the collected solid with ice-cold water to minimize dissolution.
Product Fails to Precipitate After Quenching 1. The product is soluble in the acidic aqueous mixture.2. The product is an oil at the quenching temperature.1. Perform a liquid-liquid extraction using a suitable organic solvent like diethyl ether or ethyl acetate.2. Combine the organic extracts, wash with a basic solution (e.g., sodium bicarbonate) to neutralize residual acid, dry the organic layer, and evaporate the solvent to isolate the product.
Formation of Di-nitrated Byproducts 1. The reaction temperature was too high.2. The reaction was allowed to proceed for too long at a higher temperature.1. Maintain a strict temperature control, keeping it within the 0-10°C range during the addition of the nitrating mixture.2. Monitor the reaction progress using a suitable technique (e.g., TLC) to determine the optimal reaction time.

Experimental Protocols

Temperature-Controlled Nitration of Methyl Benzoate

This protocol outlines the mono-nitration of methyl benzoate with a strong emphasis on managing the reaction exotherm.

1. Reagent Preparation (Nitrating Mixture): a. In a dry test tube, carefully measure 1.5 mL of concentrated nitric acid. b. Place the test tube in an ice-water bath to cool. c. While swirling, slowly and carefully add 1.5 mL of concentrated sulfuric acid to the cooled nitric acid. d. Allow this nitrating mixture to cool completely in the ice bath before use.

2. Reaction Setup: a. Place a 50 mL conical flask containing 2.0 g of methyl benzoate into a larger beaker filled with an ice-water bath. b. Add 4 cm³ of concentrated sulfuric acid to the methyl benzoate while swirling to ensure thorough mixing. c. Add a magnetic stir bar to the flask and begin stirring. d. Use a thermometer to monitor the internal temperature of the reaction mixture, ensuring it is below 6°C.

3. Nitration Reaction (Critical Temperature Control Step): a. Using a dropping pipette, add the cold nitrating mixture to the stirred methyl benzoate solution drop by drop over approximately 15 minutes. b. Continuously monitor the internal temperature and adjust the addition rate to maintain it below 6°C.

4. Reaction Completion and Quenching: a. Once the addition is complete, allow the flask to stand at room temperature for 15 minutes with continued stirring. b. Carefully pour the reaction mixture onto approximately 20 g of crushed ice in a beaker, stirring the ice throughout the addition. c. A solid product, methyl 3-nitrobenzoate, should precipitate.

5. Product Isolation and Purification: a. Allow the ice to melt completely. b. Collect the solid product by vacuum filtration. c. Wash the crude product with a small amount of ice-cold water. d. The crude product can be purified by recrystallization from a mixture of ethanol and water.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_mb Cool Methyl Benzoate and Sulfuric Acid in Ice Bath add_nm Slowly Add Nitrating Mixture to Methyl Benzoate Solution (Maintain Temp < 10°C) prep_nm Prepare Nitrating Mixture (HNO3 + H2SO4) and Cool prep_nm->add_nm stir_rt Stir at Room Temperature (15 min) add_nm->stir_rt quench Pour Reaction Mixture onto Crushed Ice stir_rt->quench filter Filter Precipitated Solid quench->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize

Caption: Experimental workflow for the nitration of methyl benzoate.

troubleshooting_exotherm cluster_yes Corrective Actions start Temperature Spike During Addition? stop_addition Stop Addition of Nitrating Mixture start->stop_addition Yes no Continue Monitoring Temperature start->no No enhance_cooling Enhance Cooling (Add Ice/Salt) stop_addition->enhance_cooling check_stirring Ensure Efficient Stirring enhance_cooling->check_stirring resume_slowly Resume Addition Slower When Temp is Stable check_stirring->resume_slowly

Caption: Troubleshooting decision tree for a temperature spike.

References

"troubleshooting low conversion in methyl benzoate reactions"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Methyl Benzoate Synthesis

This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion rates in methyl benzoate reactions, primarily focusing on Fischer esterification.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion in a Fischer esterification reaction to produce methyl benzoate?

Low conversion in the synthesis of methyl benzoate is typically traced back to a few key factors. The primary issue is the reversible nature of the esterification reaction; the water produced as a byproduct can hydrolyze the ester, shifting the equilibrium back towards the reactants.[1][2][3] Other common causes include an inactive or insufficient catalyst, impure reagents, suboptimal reaction conditions such as temperature and time, or loss of product during the workup and purification stages.[4]

Q2: How can I shift the reaction equilibrium to favor the formation of methyl benzoate?

According to Le Chatelier's principle, the equilibrium can be shifted toward the product side by either removing a product as it forms or by increasing the concentration of a reactant.[2]

  • Water Removal: Continuously removing water is a highly effective method to drive the reaction to completion. This can be achieved using a Dean-Stark apparatus for azeotropic distillation, adding a dehydrating agent like molecular sieves, or employing techniques like reactive distillation.

  • Using Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (in this case, methanol), will shift the equilibrium towards the formation of the ester.

Q3: What is the role of the acid catalyst, and how do I choose the right one?

In Fischer esterification, a strong acid catalyst is used to protonate the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. This speeds up what is otherwise a very slow reaction.

  • Homogeneous Catalysts: Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst that also acts as a dehydrating agent.

  • Heterogeneous Catalysts: Solid acid catalysts like sulfated zirconia or ion-exchange resins (e.g., Amberlyst-15) offer advantages such as easier separation from the reaction mixture (simple filtration), potential for reuse, and reduced corrosiveness.

The choice depends on factors like reaction scale, desired purity, and available equipment. Solid catalysts are often preferred in industrial settings for their environmental and handling benefits.

Q4: Can steric or electronic effects of substituents on the benzoic acid affect conversion?

Yes, the structure of the benzoic acid derivative can significantly impact the reaction rate.

  • Steric Hindrance: Bulky groups near the carboxylic acid function (ortho-position) can hinder the approach of the alcohol, slowing the reaction.

  • Electronic Effects: Electron-withdrawing groups on the benzene ring can increase the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate. Conversely, electron-donating groups can decrease it. For a given functional group, para-substituted products generally show higher yields than ortho- or meta-substituted ones due to reduced steric hindrance.

Troubleshooting Guides

Guide 1: Incomplete Reaction and Equilibrium Problems

Issue: The reaction stalls, and analysis (e.g., TLC, GC) shows a significant amount of unreacted benzoic acid even after prolonged reaction time.

Root Cause Analysis: This strongly indicates an equilibrium issue where the reverse reaction (hydrolysis) is competing with the forward reaction (esterification). The presence of water is the most likely culprit.

Solutions:

  • Ensure Dry Conditions: All glassware must be thoroughly dried before use. Use anhydrous methanol if possible.

  • Active Water Removal:

    • Azeotropic Distillation: For reactions at a suitable scale, use a Dean-Stark apparatus with a water-immiscible solvent (like toluene) to physically remove water as it forms.

    • Dehydrating Agents: Add activated molecular sieves to the reaction mixture. Ensure they are compatible with the reaction conditions.

  • Increase Methanol Concentration: Use a significant molar excess of methanol relative to benzoic acid (e.g., 10:1) to push the equilibrium towards the product side.

Troubleshooting Logic Diagram

G start Low Conversion: Incomplete Reaction q1 Are you actively removing water? start->q1 s1 Implement water removal: - Dean-Stark Apparatus - Molecular Sieves q1->s1 No q2 Is methanol used in large excess? q1->q2 Yes s1->q2 s2 Increase Methanol:Acid molar ratio (e.g., >10:1) q2->s2 No q3 Is the reaction time sufficient? q2->q3 Yes s2->q3 s3 Increase reflux time and monitor via TLC/GC q3->s3 No end Re-evaluate Reaction q3->end Yes s3->end

Caption: Troubleshooting workflow for incomplete esterification reactions.
Guide 2: Catalyst-Related Issues

Issue: The reaction is extremely slow or does not proceed at all.

Root Cause Analysis: The catalyst may be inactive, used in an insufficient amount, or unsuitable for the specific reaction conditions.

Solutions:

  • Verify Catalyst Activity:

    • For H₂SO₄, ensure it is concentrated and has not absorbed atmospheric moisture.

    • For solid catalysts like molecular sieves or resins, ensure they have been properly activated (e.g., by heating) before use to remove any adsorbed water.

  • Optimize Catalyst Loading: The amount of catalyst can be critical. While catalytic, a certain threshold is needed for an effective rate. For solid acids like sulfated zirconia or layered benzoates, a loading of around 10% by weight of the benzoic acid is often effective.

  • Consider an Alternative Catalyst: If a particular catalyst is not performing well, switching to another type may improve conversion. The table below compares the performance of common catalysts.

Data Presentation: Catalyst Performance in Methyl Benzoate Synthesis

CatalystReactant Molar Ratio (Methanol:Acid)Temperature (°C)Time (h)Conversion (%)Source
Sulfuric Acid3:1 to 4:170188-99
Sulfated Zirconia10:11208~90+
Amberlyst-1510:1608~90+
Layered Barium Benzoate6:1 to 14:1160N/A65-70
Zr/Ti Solid AcidN/AN/AN/A>80

Note: Conversion rates are highly dependent on specific reaction conditions and should be used for comparative purposes.

Guide 3: Product Loss During Workup and Purification

Issue: The reaction appears complete by analytical monitoring, but the final isolated yield is low.

Root Cause Analysis: Significant product loss may be occurring during the post-reaction workup, including neutralization, extraction, and distillation steps. Emulsion formation during extraction is a common problem that can lead to poor separation of layers.

Solutions:

  • Careful Neutralization: After the reaction, the mixture is typically washed with a weak base like sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and any unreacted benzoic acid. Perform this step carefully to avoid vigorous gas evolution.

  • Optimize Extraction:

    • Ensure complete separation of the organic and aqueous layers in the separating funnel. Emulsions can sometimes be broken by adding a small amount of brine (saturated NaCl solution).

    • Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume to maximize recovery.

  • Efficient Purification: During the final distillation to purify the methyl benzoate, ensure the apparatus is set up correctly to avoid leaks and that the correct boiling point fraction is collected. Methyl benzoate has a boiling point of approximately 199.6°C.

Experimental Workflow: Reaction and Purification

G cluster_0 Reaction cluster_1 Workup & Isolation cluster_2 Purification reagents Combine Benzoic Acid, Excess Methanol, & Catalyst reflux Reflux for Required Time reagents->reflux monitor Monitor Reaction (TLC/GC) reflux->monitor cool Cool Reaction Mixture monitor->cool wash1 Wash with NaHCO3 (aq) to Neutralize Acid cool->wash1 extract Extract with Organic Solvent (e.g., Dichloromethane) wash1->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry evaporate Evaporate Solvent dry->evaporate distill Distill to Purify Methyl Benzoate evaporate->distill product Pure Methyl Benzoate distill->product

Caption: Standard experimental workflow for synthesis and purification.

Experimental Protocols

Protocol 1: Fischer Esterification of Benzoic Acid using Sulfuric Acid

This protocol describes a standard lab-scale synthesis of methyl benzoate.

Materials:

  • Benzoic Acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, heating mantle, separating funnel, distillation apparatus

Procedure:

  • Setup: Place 10.0 g of benzoic acid and 25 mL of methanol into a 100 mL round-bottom flask.

  • Catalyst Addition: While swirling the flask, carefully add 3 mL of concentrated H₂SO₄.

  • Reflux: Add a boiling chip, attach a condenser, and heat the mixture to reflux using a heating mantle. Maintain reflux for 1-2 hours. The reaction should be monitored for completion (e.g., by TLC).

  • Cooling & Dilution: Allow the flask to cool to room temperature. Transfer the contents to a separating funnel.

  • Washing:

    • Wash the organic layer sequentially with 20 mL of water, followed by two 20 mL portions of 5% sodium carbonate solution (vent frequently to release CO₂ pressure), and finally with 20 mL of water or brine.

    • During each wash, mix the layers thoroughly and allow them to fully separate before draining the aqueous layer.

  • Drying: Drain the organic layer into a dry Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate to remove residual water. Swirl and let it stand for 10-15 minutes.

  • Isolation & Purification:

    • Filter the dried solution to remove the drying agent.

    • Remove the low-boiling extraction solvent using a rotary evaporator.

    • Purify the remaining liquid (crude methyl benzoate) by distillation to obtain the final product.

Protocol 2: Esterification using a Heterogeneous Catalyst (Amberlyst-15)

This protocol outlines the use of a solid acid catalyst, which simplifies catalyst removal.

Procedure:

  • Setup: In a round-bottom flask, combine benzoic acid, methanol (e.g., 1:10 molar ratio), and Amberlyst-15 resin (e.g., 15% by weight of benzoic acid).

  • Reflux: Heat the mixture to reflux with constant stirring for the required duration (e.g., 8 hours). Monitor the reaction's progress via GC or TLC.

  • Catalyst Removal: After the reaction is complete and the mixture has cooled, separate the solid Amberlyst-15 catalyst by simple filtration.

  • Workup: The excess methanol in the filtrate can be removed using a rotary evaporator. The resulting liquid can then be further purified by distillation if necessary.

  • Catalyst Reusability: The recovered catalyst can be washed with fresh methanol, dried, and reused for subsequent reactions.

References

Technical Support Center: Optimizing Solvent Selection for Methyl benzoate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent selection for reactions involving methyl benzoate.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during methyl benzoate reactions, with a focus on how solvent choice can be the root of the problem and the key to its solution.

Hydrolysis of Methyl Benzoate

Q1: My hydrolysis of methyl benzoate to benzoic acid is very slow or incomplete. What could be the cause?

A1: Slow or incomplete hydrolysis is often related to the reaction conditions and solvent system.

  • Insufficient Water: Water is a reactant in hydrolysis. If you are using a co-solvent system (e.g., ethanol-water), ensure there is a sufficient excess of water to drive the equilibrium towards the products.

  • Reaction pH: Both acid- and base-catalyzed hydrolysis are common. Under acidic conditions, the reaction is reversible.[1][2] To drive the reaction to completion, you may need to remove the methanol byproduct as it forms or use a large excess of water.[2] Alkaline hydrolysis (saponification) is irreversible and generally faster, which can be a more effective method for complete conversion.[1][3]

  • Solvent Polarity: The rate of alkaline hydrolysis of benzoates can decrease with an increasing percentage of an organic co-solvent like ethanol or dioxane in aqueous mixtures. This is due to changes in the solvation of the reactants and the transition state. Purely aqueous or high-water content solvent systems are often preferred for efficient hydrolysis.

Q2: I am observing side reactions during the hydrolysis of my substituted methyl benzoate. How can I improve selectivity?

A2: Side reactions can be influenced by temperature and the pH of the medium. For sensitive substrates, consider high-temperature water without added acid or base, which can promote hydrolysis while potentially minimizing side reactions like decarboxylation for certain substrates.

Transesterification of Methyl Benzoate

Q1: The yield of my transesterification reaction is low. How can I improve it?

A1: Transesterification is an equilibrium-limited reaction, so optimizing conditions to favor the product is crucial.

  • Excess Alcohol: A common strategy is to use the alcohol reactant as the solvent. This large excess of the new alcohol shifts the equilibrium towards the desired ester product according to Le Chatelier's principle.

  • Catalyst Choice: The reaction can be catalyzed by either acid (like sulfuric acid) or a base (like sodium alkoxide). The choice of catalyst can influence the reaction rate and equilibrium position.

  • Solvent Effects: The nature of the alcohol and the reaction temperature play significant roles in the transesterification process. Non-polar solvents like hexane have been shown in some enzymatic transesterification systems to increase reaction rates compared to more polar solvents.

Q2: How do I choose the right alcohol as a solvent for transesterification?

A2: The alcohol chosen as the solvent should be the one you wish to incorporate into the new ester. For example, to convert methyl benzoate to ethyl benzoate, use ethanol as the solvent.

Nitration of Methyl Benzoate

Q1: I am getting a low yield of the desired methyl 3-nitrobenzoate and observing the formation of ortho- and para-isomers. What is happening?

A1: The regioselectivity and yield of nitration are highly dependent on reaction conditions, where the solvent (concentrated sulfuric acid) plays a critical role.

  • Temperature Control: This reaction is highly exothermic. Poor temperature control is a common reason for the formation of undesired ortho- and para-isomers and dinitrated byproducts. The reaction temperature should be kept low, typically between 0-15°C, during the addition of the nitrating mixture.

  • Role of Sulfuric Acid: Concentrated sulfuric acid serves as both the solvent and the catalyst. It protonates nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. Using a solvent other than concentrated sulfuric acid for this reaction is not standard and would likely lead to poor results.

  • Purity of Starting Material: The use of impure methyl benzoate can lead to lower yields.

Q2: My reaction mixture turned dark brown/black upon adding the nitrating mixture. What does this indicate?

A2: A dark coloration often indicates charring or decomposition due to the reaction temperature being too high. This can be caused by adding the nitrating mixture too quickly or insufficient cooling of the reaction vessel.

Grignard Reaction with Methyl Benzoate

Q1: My Grignard reaction to produce triphenylmethanol has a very low yield. What are the most common reasons for this?

A1: Grignard reactions are notoriously sensitive to reaction conditions, especially the solvent.

  • Presence of Water: Grignard reagents are extremely strong bases and will react with even trace amounts of water. This quenches the reagent, reducing the amount available to react with the methyl benzoate. It is imperative to use anhydrous solvents (like diethyl ether or THF) and to dry all glassware thoroughly before use.

  • Solvent Choice: The solvent is not just a medium but also a stabilizer for the Grignard reagent through coordination. Diethyl ether and tetrahydrofuran (THF) are the most common choices. THF has a higher boiling point and better solvating properties, which can be beneficial for less reactive halides, but the choice can impact reaction kinetics.

  • Stoichiometry: The reaction of an ester with a Grignard reagent consumes two equivalents of the Grignard reagent to produce a tertiary alcohol. Using less than two equivalents will result in a mixture of products and unreacted starting material, leading to a low yield of the desired triphenylmethanol.

Q2: I am observing a significant amount of biphenyl as a byproduct. How can I minimize this?

A2: Biphenyl formation is a common side reaction (Wurtz coupling) where the Grignard reagent reacts with unreacted aryl halide. To minimize this, add the aryl halide slowly to the magnesium turnings during the preparation of the Grignard reagent. This ensures that the concentration of the aryl halide is kept low, favoring the formation of the Grignard reagent over the coupling side reaction.

Data Presentation

Optimizing solvent selection often involves considering the physical properties of the solvents. The following tables summarize key parameters for common organic solvents.

Table 1: Solvent Polarity and Dielectric Constants

SolventPolarity Index (P')Dielectric Constant (ε) at 20°C
n-Hexane0.11.88
Toluene2.42.38
Diethyl Ether2.84.33
Tetrahydrofuran (THF)4.07.58
Ethyl Acetate4.46.02
Dichloromethane3.18.93
Acetone5.120.7
Ethanol4.324.55
Methanol5.132.70
Acetonitrile5.837.5
Dimethylformamide (DMF)6.436.71
Dimethyl Sulfoxide (DMSO)7.246.68
Water10.280.1

Data sourced from various chemical supplier databases and literature.

Table 2: Solvent Selection Guide for Methyl Benzoate Reactions

ReactionRecommended Solvent(s)Solvent TypeKey Considerations
Hydrolysis Water, Water/Ethanol, Water/DioxanePolar ProticHigh water content favors completion. Rate can decrease with higher organic co-solvent concentration.
Transesterification The alcohol of the desired ester (e.g., Ethanol)Polar ProticUse of the alcohol as the solvent drives the equilibrium to the product side.
Nitration Concentrated Sulfuric AcidHighly Polar Protic/AcidicActs as both solvent and catalyst to generate the nitronium ion.
Grignard Reaction Anhydrous Diethyl Ether, Anhydrous THFPolar AproticMust be anhydrous to prevent quenching the Grignard reagent. Solvent stabilizes the reagent.

Experimental Protocols

Protocol 1: Nitration of Methyl Benzoate

This protocol is for the synthesis of methyl 3-nitrobenzoate.

  • Preparation of Nitrating Mixture: In a separate flask cooled in an ice-water bath, slowly add 1.5 mL of concentrated sulfuric acid to 1.5 mL of concentrated nitric acid with swirling. Keep this mixture cool.

  • Reaction Setup: In a 50 mL conical flask, dissolve 2.0 g of methyl benzoate in 4 cm³ of concentrated sulfuric acid. Cool this mixture in an ice-water bath.

  • Addition: While stirring and maintaining the temperature below 15°C, slowly add the prepared nitrating mixture dropwise to the methyl benzoate solution over approximately 15 minutes.

  • Reaction: After the addition is complete, allow the mixture to stand at room temperature for 15 minutes.

  • Workup: Pour the reaction mixture onto about 20 g of crushed ice in a beaker. The solid methyl 3-nitrobenzoate will precipitate.

  • Isolation: Collect the solid product by suction filtration and wash with a small amount of ice-cold water.

  • Purification: The crude product can be purified by recrystallization from a mixture of ethanol and water.

Protocol 2: Grignard Reaction of Methyl Benzoate to form Triphenylmethanol

This protocol requires strictly anhydrous conditions.

  • Preparation of Grignard Reagent: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equivalents). Add a small amount of a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF via the dropping funnel to initiate the reaction. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Reaction Setup: Prepare a solution of methyl benzoate (0.5 equivalents based on the Grignard reagent) in anhydrous diethyl ether or THF.

  • Addition: Cool the prepared Grignard reagent in an ice-water bath. Slowly add the methyl benzoate solution dropwise with stirring.

  • Reaction: After the addition is complete, the reaction mixture can be stirred at room temperature for 1-2 hours or gently refluxed to ensure completion.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the product into diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purification: The crude triphenylmethanol can be purified by recrystallization.

Visualizations

Logical Workflow for Solvent Selection

The choice of a solvent is a critical step in planning a chemical reaction. The following diagram illustrates a general logical workflow for selecting an appropriate solvent.

SolventSelection start Define Reaction Type (e.g., Hydrolysis, Grignard) solubility Are reactants and reagents soluble in the solvent? start->solubility reactivity Does the solvent react with any reactant or reagent? solubility->reactivity Yes reject Reject Solvent solubility->reject No protic_aprotic Is a protic or aprotic solvent required? reactivity->protic_aprotic No reactivity->reject Yes polarity What polarity is needed to stabilize intermediates/transition states? protic_aprotic->polarity temp Is the boiling point suitable for the reaction temperature? polarity->temp separation Can the product be easily separated from the solvent? temp->separation select Select Optimal Solvent separation->select Yes separation->reject No GrignardStabilization cluster_reagent Grignard Reagent cluster_solvent Ethereal Solvent (e.g., Et2O) R-Mg-X R-Mg-X Et2O_1 Et-O-Et R-Mg-X->Et2O_1 Coordination Et2O_2 Et-O-Et R-Mg-X->Et2O_2 Coordination caption Stabilization of the electron-deficient Mg center. NitrationMechanism HNO3 Nitric Acid (HNO3) protonated_HNO3 Protonated Nitric Acid (H2NO3+) HNO3->protonated_HNO3 H2SO4 Sulfuric Acid (H2SO4) H2SO4->HNO3 Protonation HSO4_minus Bisulfate Ion (HSO4-) NO2_plus Nitronium Ion (NO2+) protonated_HNO3->NO2_plus Loss of Water H2O Water (H2O) protonated_HNO3->H2O

References

Characterization of Impurities in Methyl Benzoate: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization of impurities in methyl benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common sources and types of impurities in methyl benzoate?

A1: Impurities in methyl benzoate can be categorized into two main groups:

  • Process-Related Impurities: These impurities originate from the manufacturing process. The most common synthesis route for methyl benzoate is the Fischer esterification of benzoic acid with methanol, catalyzed by a strong acid like sulfuric acid.[1][2]

    • Unreacted Starting Materials: Benzoic acid and methanol.

    • Reagents: Residual catalyst, such as sulfuric acid.

    • By-products: Formation of by-products like dimethyl ether or other esters if different alcohols are present.

  • Degradation Products: These impurities form during storage or handling due to exposure to environmental factors.[3]

    • Hydrolysis Products: Benzoic acid can be formed by the hydrolysis of the methyl ester group.[4][5]

    • Oxidation Products: The aromatic ring is susceptible to oxidation, which can lead to the formation of various oxidized species.

    • Photodegradation Products: Exposure to light may induce degradation.

Q2: Which analytical techniques are most suitable for characterizing impurities in methyl benzoate?

A2: A combination of chromatographic and spectroscopic techniques is typically employed for a comprehensive impurity profile.

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities like benzoic acid.

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for the analysis of volatile and semi-volatile impurities, including residual methanol and other organic volatiles.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the unambiguous identification of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying and characterizing unknown impurities by providing both chromatographic separation and mass spectral data.

Q3: How can I develop a stability-indicating HPLC method for methyl benzoate?

A3: A stability-indicating method is crucial as it can separate the active pharmaceutical ingredient (API) from its degradation products. To develop such a method, forced degradation studies are essential. These studies involve subjecting the methyl benzoate sample to stress conditions like acid and base hydrolysis, oxidation, heat, and light to intentionally generate degradation products. The HPLC method is then developed and optimized to achieve baseline separation between the main methyl benzoate peak and all the peaks corresponding to the generated impurities.

Troubleshooting Guides

HPLC Analysis
IssuePossible Cause(s)Troubleshooting Steps
Peak Tailing - Secondary interactions between basic compounds and residual silanol groups on the column.- Column overload.- Use a buffered mobile phase to control pH.- Employ an end-capped column to minimize silanol interactions.- Reduce the injection volume or sample concentration.
Ghost Peaks (Spurious Peaks) - Contaminated mobile phase or solvents.- Carryover from previous injections.- Leaks in the system.- Use fresh, high-purity HPLC-grade solvents.- Implement a robust needle wash protocol between injections.- Perform a leak check on the system, particularly around the injector and pump seals.
Baseline Drift or Noise - Unstable detector lamp.- Contaminated or improperly prepared mobile phase.- Column bleed.- Allow the detector lamp to warm up sufficiently.- Filter and degas the mobile phase before use.- Use a high-quality, low-bleed column and operate within the recommended temperature limits.
GC Analysis
IssuePossible Cause(s)Troubleshooting Steps
Peak Tailing - Active sites in the GC system (e.g., inlet liner, column).- Column contamination.- Use a deactivated inlet liner and column.- Regularly clean or replace the inlet liner.- Condition the column at a high temperature to remove contaminants.
Poor Resolution - Inadequate column selectivity.- Incorrect oven temperature program.- Select a column with a different stationary phase that offers better selectivity for the target analytes.- Optimize the temperature ramp rate; a slower ramp can improve the separation of closely eluting peaks.
No Peaks or Very Small Peaks - Syringe issue (not drawing up the sample).- Leak in the injection port.- Column not installed correctly.- Visually inspect the syringe to ensure it is functioning correctly.- Perform a leak check on the injector septum and fittings.- Reinstall the column according to the manufacturer's instructions.

Quantitative Data

The following table summarizes common impurities in methyl benzoate and their typical acceptance criteria in pharmaceutical-grade material. The limits are generally based on ICH guidelines, which often set a threshold of 0.1% for reporting, identification, and qualification of impurities.

ImpurityTypeTypical Acceptance Criteria (%)Analytical Technique
Benzoic AcidProcess-Related / Degradation≤ 0.15HPLC
MethanolProcess-Related≤ 0.3 (3000 ppm)GC
Other Volatile Organic ImpuritiesProcess-Related≤ 0.1GC-MS
Any Unspecified Impurity-≤ 0.10HPLC, GC
Total Impurities-≤ 0.5HPLC, GC

Experimental Protocols

Protocol 1: HPLC Method for the Determination of Non-Volatile Impurities

This protocol is a starting point and should be optimized for your specific instrumentation and impurity profile.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water containing 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 30% Acetonitrile

    • 5-25 min: 30% to 70% Acetonitrile

    • 25-30 min: 70% Acetonitrile

    • 30-35 min: 70% to 30% Acetonitrile

    • 35-40 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of methyl benzoate in 1 mL of acetonitrile.

Protocol 2: GC-MS Method for the Analysis of Volatile Impurities

This protocol is suitable for the analysis of volatile and semi-volatile impurities.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D. x 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (e.g., 40:1 split ratio).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

  • Sample Preparation: Dilute the methyl benzoate sample in a suitable solvent like methylene chloride.

Visualizations

Experimental_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_reporting Reporting Sample Methyl Benzoate Sample HPLC HPLC Analysis (Non-volatile impurities) Sample->HPLC GCMS GC-MS Analysis (Volatile impurities) Sample->GCMS Forced_Degradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) Forced_Degradation->HPLC Data_Analysis Data Analysis & Peak Integration HPLC->Data_Analysis GCMS->Data_Analysis Impurity_Identification Impurity Identification (MS and NMR) Data_Analysis->Impurity_Identification Quantification Quantification Data_Analysis->Quantification Report Final Impurity Profile Report Impurity_Identification->Report Quantification->Report

Caption: Experimental workflow for impurity characterization in methyl benzoate.

Logical_Relationships cluster_impurities Impurity Types cluster_techniques Primary Analytical Techniques cluster_purpose Analytical Purpose Process_Related Process-Related (e.g., Benzoic Acid, Methanol) Chromatography Chromatography (HPLC, GC) Process_Related->Chromatography Degradation Degradation (e.g., Hydrolysis Products) Degradation->Chromatography Spectroscopy Spectroscopy (MS, NMR) Chromatography->Spectroscopy coupled with Separation Separation & Quantification Chromatography->Separation Identification Structural Elucidation Spectroscopy->Identification

Caption: Logical relationships between impurity types and analytical techniques.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is a foundational requirement. This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) analysis of methyl benzoate, a common organic compound, and contrasts this powerful technique with other analytical methodologies. By presenting supporting experimental data and detailed protocols, this guide aims to offer an objective resource for selecting the most appropriate analytical techniques for structural characterization.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standard protocol for the acquisition of ¹H and ¹³C NMR spectra of methyl benzoate is as follows:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of methyl benzoate in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[1][2]

    • For ¹³C NMR, a higher concentration of 50-100 mg is recommended to obtain a spectrum in a reasonable time, typically 20-60 minutes.[2]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[2]

    • Filter the solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1] The optimal sample height in the tube is typically around 4-5 cm.

  • Instrumentation and Acquisition:

    • Spectra are typically recorded on a 200 MHz or higher field NMR spectrometer.

    • The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to maintain field-frequency stability.

    • For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans is required due to the low natural abundance of the ¹³C isotope. Broadband proton decoupling is employed to simplify the spectrum and enhance signal intensity.

  • Data Processing:

    • The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier transform.

    • The spectrum is phased and the baseline is corrected.

    • The chemical shifts are calibrated relative to the internal standard (TMS at 0.00 ppm). The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can also be used for calibration.

    • For ¹H NMR spectra, the signals are integrated to determine the relative number of protons, and the multiplicities and coupling constants are measured.

Data Presentation: NMR Spectral Data of Methyl Benzoate

The quantitative data obtained from the ¹H and ¹³C NMR spectra of methyl benzoate are summarized below.

Table 1: ¹H NMR Spectral Data for Methyl Benzoate in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.03Multiplet2HProtons ortho to the ester group (H-2, H-6)
~7.54Multiplet1HProton para to the ester group (H-4)
~7.42Multiplet2HProtons meta to the ester group (H-3, H-5)
~3.91Singlet3HMethyl protons (-OCH₃)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

Table 2: ¹³C NMR Spectral Data for Methyl Benzoate in CDCl₃

Chemical Shift (δ, ppm)Assignment
~167.0Carbonyl carbon (C=O)
~132.9Para-carbon (C-4)
~130.2Quaternary carbon attached to the ester (C-1)
~129.6Ortho-carbons (C-2, C-6)
~128.4Meta-carbons (C-3, C-5)
~52.1Methyl carbon (-OCH₃)

Note: The assignments are based on established chemical shift predictions and experimental data.

Mandatory Visualization

The following diagram illustrates the correlation between the chemical structure of methyl benzoate and its characteristic NMR signals.

methyl_benzoate_nmr cluster_structure Methyl Benzoate Structure cluster_1h_nmr ¹H NMR Signals cluster_13c_nmr ¹³C NMR Signals mol p_H_ortho mol->p_H_ortho p_H_para mol->p_H_para p_H_meta mol->p_H_meta p_H_methyl mol->p_H_methyl p_C_carbonyl mol->p_C_carbonyl p_C_quat mol->p_C_quat p_C_ortho mol->p_C_ortho p_C_para mol->p_C_para p_C_meta mol->p_C_meta p_C_methyl mol->p_C_methyl H_ortho δ ~8.03 ppm (2H, m) H-2, H-6 H_para δ ~7.54 ppm (1H, m) H-4 H_meta δ ~7.42 ppm (2H, m) H-3, H-5 H_methyl δ ~3.91 ppm (3H, s) -OCH₃ C_carbonyl δ ~167.0 ppm C=O C_para δ ~132.9 ppm C-4 C_quat δ ~130.2 ppm C-1 C_ortho δ ~129.6 ppm C-2, C-6 C_meta δ ~128.4 ppm C-3, C-5 C_methyl δ ~52.1 ppm -OCH₃ p_H_ortho->H_ortho p_H_para->H_para p_H_meta->H_meta p_H_methyl->H_methyl p_C_carbonyl->C_carbonyl p_C_quat->C_quat p_C_ortho->C_ortho p_C_para->C_para p_C_meta->C_meta p_C_methyl->C_methyl

NMR signal correlation for methyl benzoate.

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is a cornerstone for structural elucidation, other techniques provide complementary information.

Table 3: Comparison of Analytical Techniques for Methyl Benzoate

TechniquePrincipleInformation ObtainedAdvantagesLimitations
NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Detailed carbon-hydrogen framework, connectivity of atoms, stereochemistry.Non-destructive, provides unambiguous structural elucidation.Lower sensitivity than MS, requires larger sample amounts, can be time-consuming.
Mass Spectrometry (MS) Molecules are ionized, separated by mass-to-charge ratio (m/z), and detected.Molecular weight and elemental formula, structural information from fragmentation patterns.High sensitivity, requires very small sample amounts, can be coupled with chromatographic techniques (e.g., GC-MS).Destructive technique, provides limited information on stereochemistry and connectivity of isomers.
Infrared (IR) Spectroscopy Molecules absorb infrared radiation at specific frequencies corresponding to bond vibrations.Presence of functional groups (e.g., C=O, C-O, aromatic C-H).Fast, simple sample preparation, provides a "fingerprint" unique to the molecule.Provides limited information on the overall molecular structure and connectivity.

For methyl benzoate, Mass Spectrometry would show a molecular ion peak at an m/z of 136, corresponding to its molecular weight. Key fragments would be observed at m/z 105 (loss of the methoxy group, -OCH₃) and m/z 77 (the phenyl group). The IR spectrum of methyl benzoate displays a strong carbonyl (C=O) stretching peak around 1715-1730 cm⁻¹, C-O stretching bands between 1000-1300 cm⁻¹, and aromatic C-H stretching bands near 3030 cm⁻¹.

Conclusion

The ¹H and ¹³C NMR analysis of methyl benzoate provides a comprehensive picture of its molecular structure, from the carbon-hydrogen framework to the connectivity of individual atoms. While alternative techniques like Mass Spectrometry and Infrared Spectroscopy offer valuable complementary data regarding molecular weight and functional groups, NMR spectroscopy remains the preeminent technique for the unambiguous structural elucidation of organic compounds. The integration of data from these different analytical methods allows for a thorough and confident characterization of molecules like methyl benzoate, a critical step in research and development across the chemical and pharmaceutical sciences.

References

"comparative study of different catalysts for methyl benzoate synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of methyl benzoate, an important intermediate in the chemical and pharmaceutical industries, is heavily reliant on the choice of an effective catalyst. This guide provides a comparative analysis of various catalysts employed in the Fischer esterification of benzoic acid with methanol, offering a side-by-side look at their performance based on experimental data. Detailed experimental protocols and a generalized workflow are included to assist researchers in catalyst selection and experimental design.

Performance Comparison of Catalysts

The efficiency of methyl benzoate synthesis is significantly influenced by the catalyst employed. The following table summarizes the performance of several common catalysts, providing a quantitative comparison of their effectiveness under various reaction conditions.[1][2]

Catalyst TypeCatalyst ExampleBenzoic Acid:Methanol (Molar Ratio)Catalyst LoadingTemperature (°C)Time (h)Yield / Conversion (%)Selectivity (%)
Homogeneous AcidSulfuric Acid (H₂SO₄)1:301.5% (w/w of benzoic acid)65 (Reflux)2~61% (Yield)High
Heterogeneous (Resin)Amberlyst-151:1015% (w/w of benzoic acid)606>95% (Conversion)High
Heterogeneous (Zeolite)H-ZSM-51:1010% (w/w of benzoic acid)120885% (Conversion)>99%
Heterogeneous (Metal Oxide)Sulfated Zirconia1:1010% (w/w of benzoic acid)120892% (Conversion)>99%
EnzymaticNovozym 435 (Lipase)1:1Not specified5024~95% (Conversion)High

Experimental Workflow

The general workflow for screening and comparing catalyst performance in methyl benzoate synthesis follows a standardized procedure to ensure the comparability of data across different catalytic systems.[1]

G cluster_prep Catalyst & Reactant Preparation cluster_reaction Esterification Reaction cluster_analysis Product Isolation & Analysis cluster_evaluation Performance Evaluation prep_cat Catalyst Preparation (e.g., washing, drying, calcination) reaction_setup Reaction Setup (Flask, Reflux Condenser) prep_cat->reaction_setup prep_react Reactant Preparation (Benzoic Acid & Methanol) prep_react->reaction_setup mixing Mixing of Reactants & Catalyst reaction_setup->mixing heating Heating & Stirring (Specified Temperature & Time) mixing->heating cooling Cooling to Room Temperature heating->cooling separation Catalyst Separation (Filtration/Centrifugation) cooling->separation purification Product Purification (e.g., Rotary Evaporation, Extraction) separation->purification analysis Analysis (GC, GC-MS) purification->analysis calc Calculation of Conversion, Yield, and Selectivity analysis->calc comparison Comparative Analysis calc->comparison

General experimental workflow for the comparative study of catalysts in methyl benzoate synthesis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results. Below are representative protocols for homogeneous and heterogeneous catalytic systems.

Homogeneous Catalysis: Sulfuric Acid

This protocol outlines the classic Fischer esterification using a strong mineral acid as a catalyst.

  • Reactant Charging : In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine benzoic acid and methanol. A typical molar ratio is 1:30 to use methanol as both reactant and solvent.[1]

  • Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1.5% w/w of benzoic acid) to the mixture while stirring.[1]

  • Reaction : Heat the mixture to reflux (approximately 65°C) with constant stirring for a specified duration (e.g., 2 hours).

  • Work-up and Product Isolation :

    • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane.

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution to remove unreacted benzoic acid, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude methyl benzoate.

  • Analysis : The conversion of benzoic acid and the yield of methyl benzoate are determined by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Heterogeneous Catalysis: Amberlyst-15 (Ion-Exchange Resin)

This protocol describes the use of a solid acid catalyst, which simplifies catalyst removal.

  • Catalyst Preparation : Amberlyst-15 is typically washed with methanol to remove any impurities and then dried in an oven at 60-80°C before use.

  • Reactant and Catalyst Charging : In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid, methanol (e.g., a 1:10 molar ratio), and the Amberlyst-15 catalyst (typically 5-15 wt% relative to the benzoic acid).

  • Reaction : Heat the mixture to the desired temperature (e.g., 60°C) with vigorous stirring for the specified reaction time (e.g., 6 hours).

  • Catalyst Separation : After the reaction is complete, cool the mixture and separate the solid catalyst by simple filtration.

  • Product Isolation : The excess methanol in the filtrate is removed using a rotary evaporator to yield the crude product.

  • Analysis : The liquid phase is analyzed using GC or GC-MS to quantify the amounts of unreacted benzoic acid and the formed methyl benzoate, from which conversion and selectivity can be calculated.

  • Catalyst Reusability : The recovered catalyst can be washed with methanol, dried, and reused in subsequent reactions to evaluate its stability and reusability.

This guide provides a foundational understanding of the comparative performance of different catalysts for methyl benzoate synthesis. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental goals and available resources.

References

Performance Comparison of Methyl Benzoate and Alternatives by FTIR

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to FTIR Spectroscopy for the Identification of Methyl Benzoate

This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy for the identification of methyl benzoate against other similar aromatic compounds. Designed for researchers, scientists, and drug development professionals, this document outlines key spectral differences, presents a detailed experimental protocol, and offers quantitative data to support objective performance comparisons.

The identification of methyl benzoate via FTIR spectroscopy relies on the unique vibrational frequencies of its functional groups. Distinguishing it from structurally similar esters or other aromatic solvents is crucial for quality control and reaction monitoring. The following table summarizes the key characteristic absorption bands for methyl benzoate and selected alternative compounds.

CompoundC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Aliphatic C-H Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)Benzene Ring Bending (cm⁻¹)
Methyl Benzoate 1730-1715 1300-1000 3100-3000 2960, 2870 1600-1585, 1500-1400 750-700, 710-690
Ethyl Benzoate1730-17151300-1000~3078~29861600-1585, 1500-1400Not specified
Propyl BenzoateNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified
TolueneN/AN/A~3050~29401600-1585, 1500-1400~700

Note: "Not specified" indicates that the specific wavenumber was not available in the searched literature. The C=O stretch of α,β-unsaturated esters like ethyl benzoate typically appears in the 1730-1715 cm⁻¹ range.[1]

The most prominent peak for identifying methyl benzoate is the strong carbonyl (C=O) stretch of the ester functional group, which appears in the range of 1730-1715 cm⁻¹.[2] This peak's position is slightly lowered from the typical 1750-1735 cm⁻¹ range for aliphatic esters due to conjugation with the aromatic ring.[2] Additionally, methyl benzoate exhibits two strong C-O stretching bands between 1300-1000 cm⁻¹.[2] The presence of both aromatic C-H stretches (3100-3000 cm⁻¹) and aliphatic C-H stretches from the methyl group (around 2960 cm⁻¹ and 2870 cm⁻¹) further confirms its structure.[2] Strong C-H bending vibrations for the monosubstituted phenyl group are also characteristic, appearing around 750-700 cm⁻¹ and 710-690 cm⁻¹.

Experimental Protocol: FTIR Analysis of Liquid Samples (Neat)

This protocol details the procedure for obtaining an FTIR spectrum of a pure liquid sample, such as methyl benzoate, using the transmission method with salt plates.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Demountable liquid sample holder

  • Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

  • Pasteur pipette or dropper

  • Cleaning solvent (e.g., chloroform or acetone)

  • Lens tissue

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Open the instrument software and prepare for a new data acquisition.

  • Salt Plate Preparation:

    • Handle the salt plates with gloves to avoid transferring moisture and oils from your hands.

    • If the plates are not clean, gently wipe them with a lens tissue dampened with a volatile solvent like chloroform or acetone. Allow the solvent to fully evaporate. The plates should be transparent or only slightly foggy.

  • Background Spectrum Acquisition:

    • Place the empty, clean sample holder into the FTIR instrument's sample compartment.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and any residual impurities on the optics, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place one to two drops of the liquid sample (e.g., methyl benzoate) onto the center of one salt plate.

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates. Avoid forming air bubbles.

  • Sample Holder Assembly:

    • Place the "sandwiched" salt plates into the demountable sample holder and secure them.

  • Spectrum Acquisition:

    • Place the sample holder containing the prepared sample into the FTIR instrument.

    • Acquire the sample spectrum. Typical acquisition parameters include a spectral range of 4000 to 400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption peaks and compare them to known values for methyl benzoate to confirm its identity.

  • Cleaning:

    • After the analysis, disassemble the sample holder and carefully separate the salt plates.

    • Clean the salt plates thoroughly with a suitable solvent to remove all traces of the sample.

    • Store the clean, dry salt plates in a desiccator to protect them from moisture.

Experimental Workflow

The following diagram illustrates the logical workflow for the identification of methyl benzoate using FTIR spectroscopy.

FTIR_Workflow FTIR Analysis Workflow for Methyl Benzoate Identification cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_output Output start Start: Obtain Liquid Sample (e.g., Methyl Benzoate) prep_plates Clean and Dry NaCl/KBr Salt Plates start->prep_plates apply_sample Apply 1-2 Drops of Sample to One Plate prep_plates->apply_sample sandwich_plates Sandwich with Second Plate to Form a Thin Film apply_sample->sandwich_plates background Acquire Background Spectrum (Empty Sample Holder) sandwich_plates->background acquire_spectrum Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ resolution) background->acquire_spectrum process_data Process Spectrum (Background Correction) acquire_spectrum->process_data identify_peaks Identify Characteristic Peaks (e.g., C=O, C-O, C-H stretches) process_data->identify_peaks compare Compare Peaks to Reference Spectra/Database identify_peaks->compare conclusion Methyl Benzoate Identified? compare->conclusion report_yes Report: Positive Identification conclusion->report_yes Yes report_no Report: Negative Identification / Further Analysis Required conclusion->report_no No

FTIR Analysis Workflow Diagram

References

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl Benzoate and Ethyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of methyl benzoate and its close structural analog, ethyl benzoate. Understanding these fragmentation pathways is crucial for the structural elucidation of small molecules in various scientific disciplines, including drug development and metabolomics. This document presents quantitative data, detailed experimental protocols, and a visual representation of the fragmentation mechanism to aid in the accurate identification and analysis of these compounds.

Data Presentation: Comparison of Mass Spectra

The mass spectral data for methyl benzoate and ethyl benzoate, obtained under electron ionization (EI) conditions, are summarized below. The tables highlight the mass-to-charge ratio (m/z) and relative abundance of the major ions, providing a clear basis for comparison.

Table 1: Mass Spectrum of Methyl Benzoate

m/zRelative Abundance (%)Ion Identity
13637.0[M]⁺ (Molecular Ion)
10599.9[M - OCH₃]⁺ (Benzoyl cation)
7747.0[C₆H₅]⁺ (Phenyl cation)
5118.0[C₄H₃]⁺

Table 2: Mass Spectrum of Ethyl Benzoate

m/zRelative Abundance (%)Ion Identity
15022.3[M]⁺ (Molecular Ion)
12227.5[M - C₂H₄]⁺ (McLafferty Rearrangement)
10599.9[M - OC₂H₅]⁺ (Benzoyl cation)
7752.6[C₆H₅]⁺ (Phenyl cation)
5125.6[C₄H₃]⁺

Fragmentation Pathway of Methyl Benzoate

The fragmentation of methyl benzoate under electron ionization follows a well-defined pathway. The initial ionization event results in the formation of the molecular ion (m/z 136). The most favorable fragmentation is the loss of a methoxy radical (•OCH₃) to form the highly stable benzoyl cation (m/z 105), which is typically the base peak.[1] This benzoyl cation can then lose a molecule of carbon monoxide (CO) to yield the phenyl cation (m/z 77).[1]

Fragmentation_Pathway Methyl Benzoate\n[C₈H₈O₂]\n(m/z 136) Methyl Benzoate [C₈H₈O₂] (m/z 136) Benzoyl Cation\n[C₇H₅O]⁺\n(m/z 105) Benzoyl Cation [C₇H₅O]⁺ (m/z 105) Methyl Benzoate\n[C₈H₈O₂]\n(m/z 136)->Benzoyl Cation\n[C₇H₅O]⁺\n(m/z 105) - •OCH₃ Phenyl Cation\n[C₆H₅]⁺\n(m/z 77) Phenyl Cation [C₆H₅]⁺ (m/z 77) Benzoyl Cation\n[C₇H₅O]⁺\n(m/z 105)->Phenyl Cation\n[C₆H₅]⁺\n(m/z 77) - CO

References

A Comprehensive Guide to the Validation of Methyl Benzoate as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and pharmaceutical development, the qualification of reference standards is a critical step to ensure the accuracy, precision, and reliability of quantitative and qualitative analyses. Methyl benzoate, a benzoate ester, is frequently utilized in various analytical applications, including as a reference standard in chromatography. This guide provides a comprehensive validation of methyl benzoate as a reference standard, comparing its analytical performance with a potential alternative, dimethyl terephthalate. The information herein is supported by experimental protocols and data to assist researchers in making informed decisions for their analytical needs.

Physicochemical Properties and Purity

A high-purity, well-characterized reference standard is the cornerstone of any analytical method. Methyl benzoate is commercially available as a high-purity analytical standard, with typical purities exceeding 99.5% as determined by Gas Chromatography (GC).

Table 1: Physicochemical Properties of Methyl Benzoate and Dimethyl Terephthalate

PropertyMethyl BenzoateDimethyl Terephthalate
Chemical Formula C₈H₈O₂C₁₀H₁₀O₄
Molecular Weight 136.15 g/mol 194.18 g/mol
Appearance Colorless liquid[1][2]White solid
Melting Point -12 °C139-141 °C
Boiling Point 198-199 °CNot Applicable
Solubility Poorly soluble in water, miscible with organic solventsInsoluble in water
Purity (Typical) ≥99.5% (GC)≥98% (HPLC)

Analytical Performance and Comparison

The suitability of a compound as a reference standard is determined by its performance in relevant analytical techniques. Both methyl benzoate and dimethyl terephthalate are amenable to analysis by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC)

Methyl benzoate is a volatile compound, making it well-suited for GC analysis. It is often used as an internal standard in the quantification of other compounds. Dimethyl terephthalate, being a solid with a higher molecular weight, is less volatile but can also be analyzed by GC.

Table 2: Comparison of Methyl Benzoate and Dimethyl Terephthalate as GC Reference Standards

FeatureMethyl BenzoateDimethyl Terephthalate
Volatility HighModerate
Elution Time Typically shorterTypically longer
Common Applications Internal standard for volatile and semi-volatile analytesInternal standard for less volatile analytes, monomer analysis in polymers
Potential for Co-elution May co-elute with other volatile componentsLess likely to co-elute with highly volatile components
High-Performance Liquid Chromatography (HPLC)

Both compounds can be analyzed by reverse-phase HPLC with UV detection. The choice between them as a reference standard would depend on the specific application, including the analyte of interest and the sample matrix.

Experimental Protocols

Detailed methodologies are crucial for the successful validation and use of a reference standard.

Purity Determination by Gas Chromatography (GC-FID)

This protocol outlines a general method for determining the purity of methyl benzoate using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: e.g., DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Procedure:

  • Standard Preparation: Accurately weigh about 100 mg of methyl benzoate reference standard and dissolve in 100 mL of a suitable solvent (e.g., methanol) to obtain a concentration of 1 mg/mL.

  • Sample Preparation: Prepare the methyl benzoate sample to be tested at the same concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the GC system and record the chromatograms.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the methyl benzoate in the sample chromatogram to that in the standard chromatogram (area normalization method).

Assay by Titration (following Saponification)

This method involves the saponification of the ester followed by a back-titration to determine the purity. This is adapted from the assay method for methylparaben.

Reagents:

  • 1 N Sodium Hydroxide (NaOH) VS (Volumetric Solution)

  • 1 N Sulfuric Acid (H₂SO₄) VS

  • Ethanol

Procedure:

  • Accurately weigh about 1.0 g of methyl benzoate into a flask.

  • Add 20.0 mL of 1 N sodium hydroxide VS and 20 mL of ethanol.

  • Heat the mixture at about 70 °C for 1 hour to ensure complete saponification.

  • Cool the solution rapidly in an ice bath.

  • Titrate the excess sodium hydroxide with 1 N sulfuric acid VS, determining the endpoint potentiometrically.

  • Perform a blank determination using the same quantities of reagents and in the same manner.

  • Calculation: Each mL of 1 N sodium hydroxide is equivalent to 136.15 mg of C₈H₈O₂.

Stability-Indicating HPLC Method

A stability-indicating method is crucial to demonstrate that the analytical procedure can accurately measure the analyte of interest in the presence of its degradation products. A forced degradation study should be performed to develop and validate such a method.

Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

A suitable reverse-phase HPLC method with a C18 column and a mobile phase gradient of acetonitrile and water with a UV detector would then be developed to separate the parent methyl benzoate peak from any degradation products.

Visualizations

Validation Workflow for a Chemical Reference Standard

G Validation Workflow for a Chemical Reference Standard cluster_0 Characterization cluster_1 Performance Evaluation cluster_2 Documentation A Identity Confirmation (NMR, MS, IR) B Purity Assessment (GC/HPLC, Titration) A->B C Physicochemical Properties (m.p., b.p.) B->C D Method Validation (Linearity, Accuracy, Precision) C->D E Stability Studies (Forced Degradation) D->E F Certificate of Analysis E->F

Caption: A flowchart illustrating the key stages in the validation of a chemical reference standard.

GC-MS Analysis Workflow for Methyl Benzoate

GCMS_Workflow GC-MS Analysis Workflow for Methyl Benzoate A Sample Preparation (Dilution in Solvent) B GC Injection A->B C Separation on Capillary Column B->C D Ionization (Electron Impact) C->D E Mass Analysis (Quadrupole) D->E F Detection E->F G Data Acquisition and Processing F->G H Identification and Quantification G->H

References

A Comparative Guide to Inter-Laboratory Analysis of Methyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of scientific research and drug development, the accurate and reproducible analysis of chemical compounds is paramount. Methyl benzoate, a versatile compound utilized as a preservative, a component in fragrances, and a biomarker, is frequently subject to analytical scrutiny.[1] This guide provides a comparative overview of common analytical methodologies for the determination of methyl benzoate, designed to assist researchers, scientists, and drug development professionals in selecting appropriate techniques and understanding their comparative performance.

While a formal, large-scale inter-laboratory comparison study for methyl benzoate is not widely published, this guide synthesizes available data from various studies to present a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: A Comparative Overview

The performance of analytical methods is evaluated based on key validation parameters. The following table summarizes typical performance characteristics for the analysis of methyl benzoate by HPLC and GC-MS, compiled from various sources.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[2]Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, with mass-based detection.[1][2]
Limit of Detection (LOD) Method-dependent, can be in the low ng/mL range.As low as 3 ppb.[3]
Linearity Typically >0.99.>0.988.
Common Detector UV Detector, Mass Spectrometry (MS).Mass Spectrometry (MS), Flame Ionization Detector (FID).
Sample Derivatization Generally not required.Not required for methyl benzoate, but necessary for its precursor, benzoic acid.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the analysis of methyl benzoate using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds.

  • Instrumentation : A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.

  • Mobile Phase : A gradient mixture of acetonitrile and water, often with a small percentage of an acid like formic or phosphoric acid, is typical. For instance, a gradient could start at 30% acetonitrile, ramp up to 70%, hold, and then return to the initial conditions.

  • Flow Rate : A flow rate of 1.0 mL/min is a common starting point.

  • Column Temperature : Maintaining a constant column temperature, such as 30°C, is important for reproducibility.

  • Detection Wavelength : The detection wavelength is typically set to 235 nm for methyl benzoate.

  • Sample Preparation : A simple dilution in a suitable solvent like acetonitrile is often sufficient.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

  • Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Sample Introduction : Solid-Phase Microextraction (SPME) is a common solvent-free technique for extracting methyl benzoate from samples.

  • Column : A capillary column, such as one with a 5% phenyl methyl siloxane stationary phase, is often used.

  • Carrier Gas : High-purity helium is typically used as the carrier gas at a constant flow rate.

  • Oven Temperature Program : A temperature program is optimized to separate methyl benzoate from other components in the sample matrix. A typical program might start at 50°C, hold for a few minutes, and then ramp up to a higher temperature like 280°C.

  • Mass Spectrometer : The mass spectrometer is operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) of characteristic fragments of methyl benzoate (m/z 105 and 136) can be used to enhance sensitivity and selectivity.

Mandatory Visualization

The following diagrams illustrate the workflows for an inter-laboratory comparison and the analytical methods described.

InterLaboratoryComparisonWorkflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting A Define Objectives & Analytes B Select Participating Laboratories A->B C Prepare & Distribute Homogenous Samples B->C D Laboratories Perform Analysis (In-house Validated Methods) C->D E Collect & Tabulate Results D->E F Statistical Analysis (e.g., z-scores, precision) E->F G Generate Comparison Report F->G

Inter-laboratory comparison workflow.

AnalyticalWorkflows cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow H1 Sample Preparation (e.g., Dilution) H2 HPLC Separation (C18 Column, Gradient Elution) H1->H2 H3 UV Detection (e.g., 235 nm) H2->H3 H4 Data Analysis & Quantification H3->H4 G1 Sample Preparation (e.g., SPME) G2 GC Separation (Capillary Column, Temp. Program) G1->G2 G3 MS Detection (EI, SIM) G2->G3 G4 Data Analysis & Quantification G3->G4

Analytical workflows for HPLC and GC-MS.

References

A Spectroscopic Showdown: Differentiating Methyl Benzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

In the world of chemical analysis, spectroscopy is the lens through which we can distinguish molecules that are structurally similar yet functionally distinct. For researchers, scientists, and professionals in drug development, the ability to unequivocally identify a compound is paramount. This guide provides a comprehensive spectroscopic comparison of methyl benzoate and its key isomers, offering a clear, data-driven approach to their differentiation. By examining their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we can uncover the subtle yet significant differences that define their unique chemical identities.

The isomers included in this comparison are:

  • Methyl Benzoate

  • Methyl 2-hydroxybenzoate (Methyl Salicylate)

  • Methyl 3-hydroxybenzoate

  • Methyl 4-hydroxybenzoate

  • 2-Methylbenzoic Acid (o-Toluic Acid)

  • 3-Methylbenzoic Acid (m-Toluic Acid)

  • 4-Methylbenzoic Acid (p-Toluic Acid)

Data Presentation

The following tables summarize the key quantitative data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) for methyl benzoate and its isomers.

Infrared (IR) Spectroscopy Data
CompoundC=O Stretch (cm⁻¹)O-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
Methyl Benzoate ~1730[1]-~2950-3000~1280, 1110
Methyl Salicylate ~1680[2]~3200 (broad)[2]~2955[2]~1300-1250, 1150-1100[2]
Methyl 3-hydroxybenzoate ~1720~3350 (broad)~2950-3000~1290, 1100
Methyl 4-hydroxybenzoate ~1715~3350 (broad)~2950-3000~1280, 1170
2-Methylbenzoic Acid ~1700~2500-3300 (very broad)~2950-3000~1300
3-Methylbenzoic Acid ~1700~2500-3300 (very broad)~2950-3000~1300
4-Methylbenzoic Acid ~1700~2500-3300 (very broad)~2950-3000~1300
¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
Compound-OCH₃Ar-H-OHAr-CH₃-COOH
Methyl Benzoate ~3.9 (s)~7.3-8.0 (m)---
Methyl Salicylate ~3.9 (s)~6.8-7.8 (m)~10.8 (s)--
Methyl 3-hydroxybenzoate ~3.9 (s)~6.9-7.5 (m)~5.5 (s, broad)--
Methyl 4-hydroxybenzoate ~3.8 (s)~6.8 (d), 7.9 (d)~6.0 (s, broad)--
2-Methylbenzoic Acid -~7.1-8.0 (m)-~2.6 (s)~11.0 (s, broad)
3-Methylbenzoic Acid -~7.2-7.8 (m)-~2.4 (s)~11.5 (s, broad)
4-Methylbenzoic Acid -~7.2 (d), 7.9 (d)-~2.4 (s)~12.5 (s, broad)
¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
CompoundC=O-OCH₃Ar-CAr-CH₃
Methyl Benzoate ~167~52~128-133-
Methyl Salicylate ~170~52~117-161-
Methyl 3-hydroxybenzoate ~167~52~115-158-
Methyl 4-hydroxybenzoate ~169~52~116-164-
2-Methylbenzoic Acid ~173-~125-140~22
3-Methylbenzoic Acid ~172.5-~127-138~21
4-Methylbenzoic Acid ~168-~127-144~21
Mass Spectrometry Data (Key Fragments m/z)
CompoundMolecular Ion (M⁺)Key Fragments
Methyl Benzoate 136105 (C₆H₅CO⁺), 77 (C₆H₅⁺)
Methyl Salicylate 152120 (M-CH₃OH), 92
Methyl 3-hydroxybenzoate 152121 (M-OCH₃), 93
Methyl 4-hydroxybenzoate 152121 (M-OCH₃), 93
2-Methylbenzoic Acid 136119 (M-OH), 91 (C₇H₇⁺)
3-Methylbenzoic Acid 136119 (M-OH), 91 (C₇H₇⁺)
4-Methylbenzoic Acid 136119 (M-OH), 91 (C₇H₇⁺)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on the absorption of infrared radiation.

Methodology:

  • Sample Preparation: For liquid samples like methyl benzoate and methyl salicylate, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a Nujol mull or a KBr pellet can be prepared. To prepare a KBr pellet, a small amount of the solid sample is ground with anhydrous KBr and pressed into a thin, transparent disk.

  • Instrument Setup: An Attenuated Total Reflectance Fourier Transform IR (ATR-FTIR) spectrometer is commonly used. The instrument is first run without a sample to obtain a background spectrum.

  • Data Acquisition: The prepared sample is placed in the spectrometer's sample holder. The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum, a plot of percent transmittance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the structure of the organic compound by observing the magnetic properties of atomic nuclei.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-25 mg of the sample for ¹H NMR or 20-100 mg for ¹³C NMR.

    • Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any solid particles.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Instrument Setup: The NMR spectrometer is set up by locking onto the deuterium signal of the solvent and shimming the magnetic field to achieve homogeneity. The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).

  • Data Acquisition: The appropriate pulse sequence and acquisition parameters are set, and the data is collected.

  • Data Processing and Analysis: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and integrated. The chemical shifts, splitting patterns, and integration values are analyzed to elucidate the molecular structure.

Mass Spectrometry (MS)

Objective: To measure the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Methodology:

  • Sample Introduction: The sample can be introduced into the mass spectrometer in various ways. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method where the sample is first separated by GC before entering the ion source. Direct infusion via a syringe pump is also possible.

  • Ionization: The sample molecules are ionized. A common technique for many organic molecules is Electron Ionization (EI), where a high-energy electron beam knocks an electron off the molecule to form a radical cation. Softer ionization techniques like Electrospray Ionization (ESI) can also be used, which typically result in less fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio. The molecular ion peak provides the molecular weight, and the fragmentation pattern offers clues about the molecule's structure.

Visualization of Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of methyl benzoate and its isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers A Sample Preparation (Methyl Benzoate & Isomers) B Spectroscopic Analysis A->B C1 IR Spectroscopy B->C1 C2 NMR Spectroscopy (1H & 13C) B->C2 C3 Mass Spectrometry B->C3 D1 Identify Functional Groups (C=O, O-H, C-O) C1->D1 D2 Determine Chemical Environment & Connectivity of Atoms C2->D2 D3 Determine Molecular Weight & Fragmentation Pattern C3->D3 E Data Compilation & Comparison D1->E D2->E D3->E F Structural Elucidation & Isomer Differentiation E->F

Caption: Workflow for Spectroscopic Comparison of Isomers.

References

"performance of different GC columns for methyl benzoate separation"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Performance Analysis of Common GC Columns for the Separation of Methyl Benzoate.

The accurate separation and quantification of methyl benzoate, a key aromatic ester in various industrial and research applications, is critically dependent on the selection of an appropriate gas chromatography (GC) column. This guide provides an objective comparison of the performance of different GC columns for methyl benzoate separation, supported by available experimental data. We will delve into the nuances of non-polar, intermediate-polar, and polar stationary phases, offering a comprehensive overview to aid in your method development and optimization.

Performance Comparison of GC Columns

The selection of a GC column is primarily dictated by the polarity of the stationary phase, which governs the separation mechanism. For methyl benzoate, a compound with an aromatic ring and an ester group, both non-polar and polar columns can be utilized, with the choice depending on the sample matrix and the desired resolution from other components.

Non-polar columns, such as those with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase, separate compounds primarily based on their boiling points. Polar columns, on the other hand, such as those with a polyethylene glycol (WAX) or a cyanopropyl-based stationary phase, provide additional separation mechanisms through dipole-dipole and hydrogen bonding interactions, which can be advantageous for resolving polar analytes.

The following table summarizes the performance of various commonly used GC columns for the separation of methyl benzoate, based on collated data from scientific literature and application notes. It is important to note that the experimental conditions under which these data were generated may vary, and thus the values should be used as a comparative guide rather than absolute metrics.

Column NameStationary PhasePolarityDimensions (L x ID x df)Carrier GasOven ProgramRetention Time (min)
Rxi-1ms 100% DimethylpolysiloxaneNon-polar30 m x 0.25 mm x 0.25 µmHelium50°C (1 min), then 15°C/min to 280°C, hold 10 min~8.38[1]
DB-1 100% DimethylpolysiloxaneNon-polar30 m x 0.53 mm x 3.00 µmHelium40°C (5 min), then 10°/min to 260°C18.76
DB-5 5% Phenyl-95% DimethylpolysiloxaneNon-polar30 m x 0.25 mm x 0.25 µmHelium50°C (2 min), then 10°C/min to 280°C, hold 5 minNot explicitly found
DB-FAT WAX UI Polyethylene GlycolPolar30 m x 0.25 mm x 0.25 µmHelium40°C (4 min), then 5°C/min to 240°C, hold 15 min20.3
DB-WAX Polyethylene GlycolPolar30 m x 0.53 mm x 1.00 µmHelium40°C (5 min), then 10°/min to 230°C, hold 7 min19.70
DB-23 (50%-Cyanopropyl)-methylpolysiloxanePolarNot SpecifiedNot SpecifiedNot SpecifiedNot explicitly found

Note: The performance metrics such as peak resolution, asymmetry, and column efficiency are highly dependent on the specific sample matrix and the presence of co-eluting compounds. The data presented here is for methyl benzoate as a single analyte where available.

Logical Workflow for GC Column Selection

The process of selecting an appropriate GC column for methyl benzoate separation can be systematically approached. The following diagram illustrates a logical workflow to guide researchers in their decision-making process.

GC_Column_Selection_Workflow start Define Analytical Goal (e.g., Purity, Quantification) sample_matrix Assess Sample Matrix (Simple vs. Complex) start->sample_matrix analyte_properties Consider Analyte Properties (Volatility, Polarity) sample_matrix->analyte_properties column_type Select Column Polarity analyte_properties->column_type non_polar Non-Polar Column (e.g., DB-1, DB-5) column_type->non_polar Boiling Point Separation Simple Matrix polar Polar Column (e.g., DB-WAX, DB-23) column_type->polar Enhanced Selectivity Complex Matrix method_dev Method Development (Temperature Program, Flow Rate) non_polar->method_dev polar->method_dev validation Method Validation (Resolution, Peak Shape, Sensitivity) method_dev->validation final_method Final Optimized Method validation->final_method

A logical workflow for selecting a GC column for methyl benzoate analysis.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable and comparable results. Below are representative methodologies for the analysis of methyl benzoate using both non-polar and polar GC columns.

Protocol 1: Analysis of Methyl Benzoate using a Non-Polar Column (e.g., Rxi-1ms)[1]

This protocol is suitable for the direct analysis of methyl benzoate in relatively clean samples.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer (GC-MS) or Flame Ionization Detector (FID).

  • Column: Rxi-1ms (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector:

    • Temperature: 250°C

    • Mode: Split (e.g., 50:1 split ratio)

    • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Final Hold: Hold at 280°C for 10 minutes.

  • Detector (MS):

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Scan Range: m/z 40-400

Protocol 2: Analysis of Methyl Benzoate using a Polar Column (e.g., DB-WAX)

This protocol is advantageous when separating methyl benzoate from other polar compounds in a complex mixture.

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-WAX (Polyethylene Glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector:

    • Temperature: 250°C

    • Mode: Split (e.g., 50:1 split ratio)

    • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Final Hold: Hold at 240°C for 5 minutes.

  • Detector (FID):

    • Temperature: 260°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Helium): 25 mL/min

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the GC analysis of methyl benzoate, from sample preparation to data analysis.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis sample_prep Sample Dissolution (e.g., in Methanol) filtration Filtration (0.45 µm) sample_prep->filtration injection Injection into GC filtration->injection separation Chromatographic Separation (Selected Column & Method) injection->separation detection Detection (FID or MS) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification & Reporting integration->quantification

A general workflow for the GC analysis of methyl benzoate.

References

A Comparative Guide to Stability-Indicating Assay Methods for Methyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the development and validation of a stability-indicating assay for methyl benzoate. The information presented, supported by experimental data and detailed methodologies, is intended to assist researchers in selecting the most suitable analytical technique for their specific needs in quality control and stability testing.

Introduction to Stability-Indicating Assays

A stability-indicating assay is a validated analytical procedure that accurately and precisely quantifies the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. The development of such an assay is a critical component of the drug development process, ensuring the safety, efficacy, and quality of the final product throughout its shelf life. Forced degradation studies are integral to this process, as they help to identify potential degradation pathways and demonstrate the specificity of the analytical method.

Comparison of Analytical Techniques: HPLC vs. GC

The choice between HPLC and GC for the analysis of methyl benzoate depends on several factors, including the volatility of the compound, the complexity of the sample matrix, and the specific requirements of the assay.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation based on the differential partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Well-suited for non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds like methyl benzoate.
Sensitivity Generally high, dependent on the detector used (e.g., UV, PDA).Very high, especially when coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Specificity Excellent, especially with photodiode array (PDA) detectors that can assess peak purity.High, particularly with MS detectors that provide structural information.
Sample Preparation Typically involves dissolution in a suitable solvent.May require derivatization for non-volatile compounds, but not for methyl benzoate.
Typical Run Time Can range from a few minutes to over 30 minutes.Generally faster than HPLC for volatile compounds.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol for Methyl benzoate

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. The following are typical stress conditions applied to a solution of methyl benzoate (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile).

1. Acidic Hydrolysis:

  • Condition: 0.1 N HCl at 60°C for 24 hours.

  • Procedure: A solution of methyl benzoate is mixed with 0.1 N hydrochloric acid and heated. Samples are withdrawn at appropriate time intervals, neutralized, and diluted for analysis.

  • Expected Degradation Product: Benzoic acid and methanol.[1][2]

2. Alkaline Hydrolysis:

  • Condition: 0.1 N NaOH at room temperature for 4 hours.

  • Procedure: A solution of methyl benzoate is mixed with 0.1 N sodium hydroxide at room temperature. Samples are taken at various time points, neutralized, and prepared for analysis.

  • Expected Degradation Product: Sodium benzoate and methanol.[1][3]

3. Oxidative Degradation:

  • Condition: 3% H₂O₂ at room temperature for 24 hours.

  • Procedure: A solution of methyl benzoate is treated with 3% hydrogen peroxide. The reaction is monitored over time, and samples are withdrawn for analysis.

  • Expected Degradation Products: Potential for various oxidized derivatives, although methyl benzoate is relatively stable to oxidation.

4. Thermal Degradation:

  • Condition: 70°C for 48 hours (in solid state and in solution).

  • Procedure: Solid methyl benzoate and a solution of methyl benzoate are exposed to dry heat in a calibrated oven. Samples are then dissolved and/or diluted for analysis.

5. Photolytic Degradation:

  • Condition: Exposure to UV light (254 nm) and fluorescent light for 7 days.

  • Procedure: Solutions of methyl benzoate are exposed to light in a photostability chamber. A control sample is kept in the dark. Samples are analyzed at the end of the exposure period.

High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Gas Chromatography (GC) Method
  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Capillary column suitable for polar compounds (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 220°C at 10°C/min.

  • Injection Volume: 1 µL (split injection).

Method Validation Parameters (as per ICH Guidelines)

A stability-indicating assay must be validated to ensure its suitability for its intended purpose. The following table summarizes the key validation parameters and typical acceptance criteria.

Validation ParameterAcceptance Criteria
Specificity The method should be able to resolve the main peak from degradation products and excipients. Peak purity analysis should confirm no co-elution.
Linearity Correlation coefficient (r²) ≥ 0.999 over a specified concentration range (e.g., 50-150% of the nominal concentration).
Range The range for which the method is linear, accurate, and precise.
Accuracy % Recovery should be within 98.0% to 102.0%.
Precision - Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2.0%. - Intermediate Precision (Inter-day): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy.
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_validation Method Validation prep Prepare Methyl Benzoate Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) prep->acid base Alkaline Hydrolysis (0.1 N NaOH, RT) prep->base oxidative Oxidative Degradation (3% H2O2, RT) prep->oxidative thermal Thermal Degradation (70°C) prep->thermal photo Photolytic Degradation (UV/Vis Light) prep->photo hplc HPLC Analysis acid->hplc gc GC Analysis acid->gc base->hplc base->gc oxidative->hplc oxidative->gc thermal->hplc thermal->gc photo->hplc photo->gc validation Validate for Specificity, Linearity, Accuracy, Precision, etc. hplc->validation gc->validation

Caption: Experimental workflow for the development and validation of a stability-indicating assay for methyl benzoate.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_other Other Degradation MB Methyl Benzoate BA Benzoic Acid MB->BA Acid/Base MeOH Methanol MB->MeOH Acid/Base Oxidized Oxidized Products MB->Oxidized Oxidation (e.g., H2O2) Photo Photodegradation Products MB->Photo UV/Vis Light

Caption: Potential degradation pathways of methyl benzoate under various stress conditions.

Conclusion

Both HPLC and GC are powerful techniques for developing a stability-indicating assay for methyl benzoate. The choice of method will depend on the specific requirements of the analysis and the available instrumentation. For routine quality control where volatility is not an issue, GC can offer faster analysis times. However, HPLC with a PDA detector provides the advantage of assessing peak purity, which is a significant aspect of a stability-indicating method. Regardless of the technique chosen, a thorough validation according to ICH guidelines is mandatory to ensure the reliability and accuracy of the results.

References

Safety Operating Guide

Proper Disposal of TETS and Methyl Benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical name "TETS-Methyl benzoate" does not correspond to a recognized chemical compound based on available data. This guide addresses the possibility of a misidentified substance, potentially referring to either Tetramethylenedisulfotetramine (TETS), a highly toxic and banned rodenticide, or Methyl benzoate, a common laboratory solvent and fragrance ingredient. It is imperative to correctly identify the chemical before proceeding with any handling or disposal. Always refer to the manufacturer's Safety Data Sheet (SDS) for definitive guidance.

Section 1: Critical Identification and Immediate Safety Precautions

Given the extreme difference in toxicity between TETS and Methyl benzoate, correct identification is paramount.

  • TETS (Tetramethylenedisulfotetramine): An extremely toxic, odorless, and tasteless white powder. It is a banned rodenticide and a potent neurotoxin.[1][2] Accidental exposure can be fatal.[2]

  • Methyl benzoate: A colorless liquid with a pleasant, fruity odor.[3][4] It is a combustible liquid and is harmful if swallowed.

Immediate Action: Carefully examine the container label and the accompanying Safety Data Sheet (SDS) to confirm the chemical's identity. If the substance is confirmed as TETS, or if there is any uncertainty, treat it as extremely hazardous and follow the specific procedures for TETS.

Section 2: Disposal Procedures for TETS (Tetramethylenedisulfotetramine)

Due to its extreme toxicity and status as a banned substance, the disposal of TETS requires specialized handling by certified professionals.

Operational Plan:

  • Do Not Attempt On-Site Disposal: Under no circumstances should laboratory personnel attempt to neutralize or dispose of TETS through standard laboratory procedures.

  • Secure the Area: Isolate the area where the TETS is stored. Ensure the container is sealed and clearly labeled as "EXTREMELY TOXIC: TETS (Tetramethylenedisulfotetramine)".

  • Contact Authorities: Immediately contact your institution's Environmental Health and Safety (EHS) department and your local or national hazardous waste disposal authority for guidance. In the United States, this would be the Environmental Protection Agency (EPA) or a state-level equivalent.

  • Professional Removal: Arrange for a licensed hazardous waste disposal company to collect and manage the TETS waste. They have the specialized equipment and procedures to handle this material safely.

  • Decontamination: All surfaces and equipment that may have come into contact with TETS must be decontaminated by trained professionals.

Experimental Protocols: No on-site experimental disposal protocols are appropriate for TETS.

Data Presentation: TETS Hazard Summary

PropertyValueSource
Chemical Formula C4H8N4O4S2
Molar Mass 240.26 g/mol
Appearance White powder
Toxicity Extremely toxic neurotoxin
Lethal Dose (Human) 7–10 mg

Logical Workflow for TETS Disposal

References

Personal protective equipment for handling TETS-Methyl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Methyl Benzoate

Disclaimer: This guide provides critical safety information for handling Methyl Benzoate . A specific Safety Data Sheet (SDS) for "TETS-Methyl benzoate" was not located; it is presumed to be a typographical error. The following procedures are based on the known hazards of Methyl Benzoate. Researchers should always consult the specific Safety Data Sheet provided with their product before handling any chemical.

This document furnishes vital logistical and safety protocols for laboratory professionals, including researchers, scientists, and drug development experts working with Methyl Benzoate. It provides a direct, procedural framework for safe operational handling and disposal.

Hazard Summary

Methyl Benzoate is a combustible, colorless liquid that is harmful if swallowed and may be fatal if it enters the airways.[1][2][3][4] It is known to cause irritation to the skin, eyes, and respiratory tract.[5] Furthermore, it may lead to skin and asthma-like allergic reactions and is harmful to aquatic life.

Personal Protective Equipment (PPE)

Strict adherence to the specified personal protective equipment is mandatory to ensure personal safety and prevent exposure.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and potential absorption or irritation.
Eye & Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is required when there is a risk of splashing.To protect eyes from splashes and vapors which can cause serious irritation.
Skin & Body Protection A lab coat or a chemical-resistant apron. For larger quantities, disposable coveralls are recommended.To protect skin from accidental contact and contamination of personal clothing.
Respiratory Protection All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available and aerosols may be generated, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.To prevent inhalation of vapors, which can irritate the respiratory tract.

Experimental Protocols

Standard Handling Procedure

Objective: To ensure the safe handling of Methyl Benzoate during routine laboratory use.

Methodology:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible. Confirm the chemical fume hood is functioning correctly.

  • Personal Protective Equipment: Don all required PPE as detailed in the table above.

  • Dispensing: Conduct all transfers of Methyl Benzoate inside a chemical fume hood to control vapor exposure.

  • Environment: Keep the chemical away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.

  • Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling, even if gloves were worn.

  • Storage: Store Methyl Benzoate in a cool, dry, well-ventilated area in a tightly sealed, original container, away from incompatible materials such as strong oxidizing agents and bases.

Spill Response Protocol

Objective: To safely manage and neutralize a Methyl Benzoate spill.

Methodology:

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: Remove all sources of ignition from the spill area.

  • Ventilate: Increase ventilation in the area, if it is safe to do so.

  • Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

  • Containment: For minor spills, contain the liquid using an inert absorbent material such as sand, earth, or vermiculite. Prevent the spill from entering drains or waterways.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, clearly labeled, and sealed hazardous waste container for disposal.

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning water for disposal as hazardous waste.

Disposal Plan

Objective: To dispose of Methyl Benzoate waste in an environmentally responsible and compliant manner.

Methodology:

  • Waste Collection:

    • Liquid Waste: Collect all liquid waste containing Methyl Benzoate in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Solid Waste: Place all contaminated solid waste (e.g., used paper towels, absorbent material, disposable PPE) in a separate, clearly labeled, sealed hazardous waste container.

  • Regulatory Compliance: All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.

  • Disposal Method: This material may be burned in a chemical incinerator equipped with an afterburner and scrubber. Engage a licensed professional waste disposal service to dispose of the chemical waste. Do not dispose of it down the drain or in household garbage.

  • Container Disposal: Empty containers should be punctured to prevent re-use and disposed of at an authorized landfill.

Emergency Workflow Visualization

The following diagram illustrates the logical steps to be taken in the event of a Methyl Benzoate spill.

Spill_Response_Workflow start Spill Detected alert Alert Personnel & Evacuate Area start->alert control_ignition Remove Ignition Sources alert->control_ignition ppe Don Appropriate PPE (Gloves, Goggles, Respirator) control_ignition->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via Licensed Service decontaminate->dispose end Incident Resolved dispose->end

Caption: Workflow for Methyl Benzoate Spill Response.

References

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